molecular formula C5H11O8P B8699412 Ribose-1-phosphate

Ribose-1-phosphate

カタログ番号: B8699412
分子量: 230.11 g/mol
InChIキー: YXJDFQJKERBOBM-TXICZTDVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ribose-1-phosphate (Ribose 1-phosphate, R1P) is a crucial intermediate metabolite in several key biochemical pathways, making it an essential reagent for studying nucleotide metabolism and biosynthesis. With the chemical formula C5H11O8P and a molecular weight of 230.11 g/mol , this compound serves as a central substrate for enzymes including purine nucleoside phosphorylase (PNP) and uridine phosphorylase . Its primary research value lies in its role in the nucleotide salvage pathways, where it acts as an activated ribose donor. In purine metabolism, this compound is produced from the phosphorolytic cleavage of nucleosides like guanosine by purine nucleoside phosphorylase. This same enzyme can then transfer the ribose moiety from R1P to a pyrimidine base, such as uracil, facilitating the synthesis of pyrimidine nucleotides. This mechanism effectively allows purine nucleosides to act as ribose donors for the salvage of pyrimidine bases . Consequently, this compound is indispensable for research focused on the metabolism of Pyrimidine, Nicotinate, and nicotinamide . Its involvement extends to the Pentose Phosphate Pathway and general metabolic pathways , underlining its broad significance in cellular biochemistry. Researchers utilize this compound to investigate enzymatic kinetics, explore nucleotide interconversions, and study various inborn errors of metabolism. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C5H11O8P

分子量

230.11 g/mol

IUPAC名

[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1

InChIキー

YXJDFQJKERBOBM-TXICZTDVSA-N

SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)O

異性体SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O

正規SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)O

物理的記述

Solid

製品の起源

United States

Foundational & Exploratory

The Pivotal Role of Ribose-1-Phosphate in Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribose-1-phosphate (R1P) is a critical intermediate metabolite that sits (B43327) at the crossroads of several key pathways, most notably purine (B94841) metabolism. Its production and consumption are tightly regulated, and dysregulation of its metabolic network is implicated in various pathologies, including immunodeficiencies and cancer. This technical guide provides an in-depth exploration of the multifaceted role of R1P in purine metabolism, detailing its synthesis, degradation, and regulatory functions. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate a deeper understanding and further investigation into this vital metabolic nexus.

Introduction

Purine nucleotides are fundamental building blocks for nucleic acid synthesis, cellular energy currency (ATP, GTP), and signaling molecules. The cellular pool of purines is maintained through two main pathways: the de novo synthesis pathway and the salvage pathway. This compound (R1P) is a key player in the purine salvage pathway, which recycles purine bases from the degradation of nucleotides. This pathway is energetically favorable compared to the de novo synthesis and is essential in certain tissues with high energy demands or limited de novo synthetic capacity. Understanding the intricate role of R1P is paramount for developing therapeutic strategies that target purine metabolism in various diseases.

Synthesis and Degradation of this compound

The primary route for R1P generation within the context of purine metabolism is through the phosphorolytic cleavage of purine nucleosides, a reaction catalyzed by Purine Nucleoside Phosphorylase (PNP) .[1][2][3] PNP reversibly breaks down inosine (B1671953) and guanosine (B1672433) into their respective purine bases (hypoxanthine and guanine) and R1P.[2]

The degradation or conversion of R1P is primarily mediated by Phosphopentomutase , which catalyzes the reversible isomerization of R1P to Ribose-5-phosphate (R5P).[4][5][6][7][8] R5P can then enter the pentose (B10789219) phosphate (B84403) pathway or be converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), a critical precursor for both de novo purine synthesis and the salvage of purine bases.[4][7]

Signaling Pathways and Logical Relationships

The metabolic fate of R1P is intricately linked to the overall state of purine metabolism. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and regulatory loops involving R1P.

Ribose_1_Phosphate_Metabolism Inosine Inosine PNP Purine Nucleoside Phosphorylase (PNP) Inosine->PNP Guanosine Guanosine Guanosine->PNP Hypoxanthine (B114508) Hypoxanthine Salvage Purine Salvage Hypoxanthine->Salvage Guanine Guanine Guanine->Salvage R1P This compound (R1P) PPM Phosphopentomutase R1P->PPM PNP->Hypoxanthine PNP->Guanine PNP->R1P Pi Pi Pi->PNP R5P Ribose-5-Phosphate (R5P) R5P->PPM PRPS PRPP Synthetase R5P->PRPS PPM->R5P PRPP Phosphoribosyl Pyrophosphate (PRPP) DeNovo De Novo Purine Synthesis PRPP->DeNovo PRPP->Salvage PRPS->PRPP AMP AMP PRPS->AMP ATP ATP ATP->PRPS

Figure 1: Core pathway of R1P in purine metabolism.

Experimental_Workflow_PNP_Assay Sample Cell/Tissue Lysate or Purified Enzyme Incubation Incubate with Inosine and Pi Sample->Incubation Reaction PNP-catalyzed reaction: Inosine + Pi -> Hypoxanthine + R1P Incubation->Reaction Detection Detection of Hypoxanthine Reaction->Detection Colorimetric Uric Acid Detection Detection->Colorimetric Colorimetric Method FluorometricMethod Fluorometric Detection Detection->FluorometricMethod Fluorometric Method XanthineOxidase Xanthine (B1682287) Oxidase UricAcid Uric Acid (Absorbance at 293 nm) XanthineOxidase->UricAcid Fluorometric Coupled enzymatic reaction leading to fluorescent product (Ex/Em = 535/587 nm) Colorimetric->XanthineOxidase FluorometricMethod->Fluorometric

Figure 2: General workflow for PNP activity assays.

Quantitative Data

The enzymatic reactions involving R1P are characterized by specific kinetic parameters. A summary of available data is presented below for key enzymes.

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (µmol/min/mg)Inhibitors (Ki)Reference(s)
Purine Nucleoside Phosphorylase (PNP)InosineHuman Erythrocytes4522.5Forodesine (BCX-1777), Ulodesine (BCX-4208)[9]
Purine Nucleoside Phosphorylase (PNP)GuanosineCalf Spleen-22 s-1 (kcat)Acyclovir diphosphate[2]
Purine Nucleoside Phosphorylase (PNP)This compoundHuman Erythrocytes26-5-Iodoribose 1-phosphate (26 µM)[10]
Phosphopentomutase (PPM)This compoundBacillus cereus1301.2-[6]
Phosphopentomutase (PPM)Ribose-5-PhosphateBacillus cereus3000.8-[6]

Note: Kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions.

Experimental Protocols

Measurement of Purine Nucleoside Phosphorylase (PNP) Activity

This protocol is a generalized procedure based on commercially available colorimetric and fluorometric assay kits.[3][9][11][12]

Principle: PNP activity is determined by measuring the amount of hypoxanthine produced from the phosphorolysis of inosine. The hypoxanthine is then converted to uric acid by xanthine oxidase, which can be measured colorimetrically at 293 nm, or it can be used in a coupled reaction to produce a fluorescent product.[9][12]

Materials:

  • 96-well microplate (UV-transparent for colorimetric assay, white or black for fluorometric assay)

  • Microplate reader capable of measuring absorbance at 293 nm or fluorescence at Ex/Em = 535/587 nm

  • PNP Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • Inosine substrate solution

  • Developer/Enzyme Mix (containing xanthine oxidase for colorimetric assay or a proprietary mix for fluorometric assay)

  • PNP Positive Control (purified PNP enzyme)

  • Protease Inhibitor Cocktail

  • Dounce homogenizer or sonicator

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • Tissues: Homogenize ~100 mg of tissue in 300 µL of cold PNP Assay Buffer containing protease inhibitors.[9][12] Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[9][11]

    • Cells: Resuspend 1-5 x 106 cells in 150-300 µL of cold PNP Assay Buffer with protease inhibitors.[9][12] Disrupt cells by pipetting or sonication. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[9][11]

  • Assay Protocol:

    • Add 2-50 µL of the sample lysate to wells of the 96-well plate.

    • For a positive control, add a known amount of purified PNP enzyme.

    • For a background control, add PNP Assay Buffer instead of the sample.

    • Adjust the final volume in all wells to 50 µL with PNP Assay Buffer.

    • Prepare a Reaction Mix containing the Inosine Substrate and the Developer/Enzyme Mix according to the manufacturer's instructions.

    • Add 50 µL of the Reaction Mix to each well to initiate the reaction.

  • Measurement:

    • Colorimetric Assay: Measure the absorbance at 293 nm in kinetic mode for at least 30 minutes at room temperature.[11]

    • Fluorometric Assay: Measure the fluorescence at Ex/Em = 535/587 nm in kinetic mode.[9]

  • Data Analysis:

    • Calculate the rate of change in absorbance or fluorescence (ΔOD/min or ΔRFU/min).

    • Subtract the rate of the background control from the sample rates.

    • PNP activity is typically expressed as units per mg of protein, where one unit is the amount of enzyme that converts 1.0 µmole of inosine to hypoxanthine per minute.

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of R1P in biological samples.

Principle: R1P is extracted from cells or tissues, separated from other metabolites by High-Performance Liquid Chromatography (HPLC), and detected and quantified by tandem Mass Spectrometry (MS/MS).

Materials:

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • Chromatography column suitable for polar analytes (e.g., HILIC or porous graphitic carbon)

  • Extraction solvent (e.g., cold methanol/water mixture)

  • Internal standard (e.g., a stable isotope-labeled R1P)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Extraction:

    • For tissues, homogenize a known weight of frozen tissue in a specific volume of cold extraction solvent.[13]

    • For cultured cells, rapidly quench metabolism by aspirating the medium and adding cold extraction solvent. Scrape the cells and collect the extract.

    • Vortex the samples vigorously and centrifuge at high speed (e.g., 13,000 x g) at 4°C to pellet proteins and cellular debris.[13][14]

    • Collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Add the internal standard to the extracts.

    • Filter the extracts through a 0.22 µm syringe filter to remove any remaining particulates.

  • HPLC-MS/MS Analysis:

    • Inject a defined volume of the prepared sample onto the HPLC column.

    • Separate the metabolites using an appropriate gradient of mobile phases. For HILIC, a typical gradient would be from high to low organic solvent concentration.

    • The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for R1P and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of R1P.

    • Quantify the amount of R1P in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Role in Disease and Drug Development

PNP Deficiency

A genetic deficiency in PNP leads to a severe T-cell immunodeficiency.[2][12][15][16][17] The absence of PNP activity results in the accumulation of its substrates, particularly deoxyguanosine, which is subsequently converted to deoxyguanosine triphosphate (dGTP).[2] Elevated levels of dGTP are toxic to T-lymphocytes, leading to their depletion.[2] This highlights the critical role of the purine salvage pathway, and by extension R1P metabolism, in normal immune function. Treatment options for PNP deficiency include hematopoietic stem cell transplantation.[12][16][17]

Cancer

The altered metabolic landscape of cancer cells, including an increased reliance on salvage pathways for nucleotide synthesis, makes enzymes in the R1P metabolic network attractive targets for therapeutic intervention.[18] Rapidly proliferating cancer cells have a high demand for nucleotides, and targeting the salvage pathway can be a strategy to inhibit their growth.

PNP Inhibitors: Several PNP inhibitors have been developed with the aim of inducing T-cell cytotoxicity for the treatment of T-cell malignancies and autoimmune diseases.[1][3][4][19] Forodesine (BCX-1777) and Ulodesine (BCX-4208) are examples of potent PNP inhibitors that have been investigated in clinical trials.[1] By blocking PNP, these drugs lead to an accumulation of dGTP in T-cells, inducing apoptosis.[3]

Gout

While not directly caused by R1P dysregulation, the broader context of purine metabolism is central to the pathophysiology of gout. Gout is characterized by hyperuricemia, an overproduction or underexcretion of uric acid, the end product of purine degradation. The flux through the purine salvage and de novo synthesis pathways, which are interconnected via R1P and PRPP, influences the overall rate of purine catabolism and uric acid formation.

Conclusion

This compound is a pivotal metabolite in purine metabolism, linking the salvage of purine bases to the central pathways of nucleotide synthesis and energy metabolism. Its synthesis and degradation are tightly controlled by enzymes such as Purine Nucleoside Phosphorylase and Phosphopentomutase. The critical role of R1P in maintaining the purine nucleotide pool is underscored by the severe immunodeficiency that results from PNP deficiency. Furthermore, the enzymes involved in R1P metabolism have emerged as important therapeutic targets for cancer and autoimmune diseases. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug development professionals to further explore the complexities of R1P metabolism and harness this knowledge for the development of novel therapeutic strategies.

References

Enzymatic Synthesis of α-D-Ribose-1-Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Ribose-1-phosphate (R1P) is a pivotal intermediate in nucleoside metabolism and a critical precursor for the enzymatic synthesis of a wide array of nucleoside analogues, which are cornerstones in the development of antiviral and anticancer therapeutics. The inherent instability and challenges associated with the chemical synthesis of R1P have propelled the development of robust enzymatic methodologies. This technical guide provides a comprehensive overview of the core enzymatic strategies for R1P synthesis, focusing on the use of nucleoside phosphorylases and phosphopentomutase. We present a detailed analysis of various approaches, including reversible and irreversible phosphorolysis of nucleosides and the isomerization of ribose-5-phosphate. This guide offers a compilation of quantitative data, detailed experimental protocols, and visual representations of the key enzymatic pathways and workflows to empower researchers in the efficient production of this valuable biomolecule.

Introduction

The enzymatic production of α-D-Ribose-1-phosphate offers significant advantages over chemical synthesis, primarily due to its stereospecificity, milder reaction conditions, and often higher yields. The two principal enzymatic routes to R1P are:

  • Phosphorolysis of Nucleosides: Catalyzed by nucleoside phosphorylases (NPs), this reaction involves the cleavage of the glycosidic bond of a nucleoside in the presence of inorganic phosphate (B84403) (Pi) to yield R1P and the corresponding nucleobase.

  • Isomerization of Ribose-5-phosphate: Phosphopentomutase (PPM) catalyzes the reversible conversion of D-ribose-5-phosphate (R5P) to R1P.

This guide will delve into the specifics of these enzymatic pathways, providing the necessary data and protocols for their successful implementation in a laboratory setting.

Enzymatic Approaches for α-D-Ribose-1-Phosphate Synthesis

Nucleoside Phosphorylase-Mediated Synthesis

Nucleoside phosphorylases (NPs) are a class of enzymes that reversibly catalyze the phosphorolytic cleavage of nucleosides.[1] The general reaction is as follows:

Nucleoside + Phosphate ⇌ α-D-Ribose-1-phosphate + Nucleobase

The equilibrium of this reaction is a critical factor influencing the yield of R1P. Different strategies have been developed to drive the reaction towards the synthesis of R1P.

The use of readily available and inexpensive natural nucleosides like uridine (B1682114) or guanosine (B1672433) is an attractive approach. However, the thermodynamic equilibrium of the reaction often favors nucleoside synthesis over phosphorolysis, leading to low yields of R1P.[1][2] To overcome this, a large excess of phosphate is typically required.[3]

  • Uridine Phosphorylase (UP): This enzyme catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and R1P.[4]

  • Purine (B94841) Nucleoside Phosphorylase (PNP): PNP acts on purine nucleosides such as inosine (B1671953) and guanosine to produce R1P and the corresponding purine base.[5]

To circumvent the issue of unfavorable equilibrium, a highly efficient method utilizing 7-methylguanosine (B147621) has been developed.[6][7] The enzymatic phosphorolysis of 7-methylguanosine by purine nucleoside phosphorylase is nearly irreversible due to the precipitation of the resulting 7-methylguanine (B141273) from the reaction mixture. This approach leads to near-quantitative yields of R1P.[6]

A significant advancement in R1P synthesis is the development of a biocatalytic cascade that couples the phosphorolysis of guanosine with the enzymatic deamination of the guanine (B1146940) byproduct.[2][8] A thermostable guanine deaminase is used to convert guanine to xanthine (B1682287), which is poorly soluble and precipitates from the reaction, thereby driving the equilibrium towards R1P formation. This one-pot synthesis method can achieve high yields of up to 79% with high purity.[2][8]

Phosphopentomutase-Mediated Synthesis

Phosphopentomutase (PPM), also known as phosphodeoxyribomutase, catalyzes the reversible isomerization of D-ribose-5-phosphate (R5P) to α-D-ribose-1-phosphate.[9][10]

α-D-Ribose-1-phosphate ⇌ D-Ribose-5-phosphate

This enzyme is crucial in the pentose (B10789219) phosphate pathway and purine metabolism.[9] The reaction requires a catalytic amount of a diphosphate (B83284) cofactor, such as α-D-glucose-1,6-bisphosphate.[9] This method is particularly useful when R5P is a more accessible starting material.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the synthesis of α-D-Ribose-1-phosphate.

Table 1: Kinetic Parameters of Nucleoside Phosphorylases
Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHOptimal Temp. (°C)Reference(s)
Escherichia coliInosine--7.425
Escherichia coliGuanosine--7.425
Escherichia coliUridine--6.0-8.040[11]
Calf SpleenGuanosine100-7.125[12]
Bacillus stearothermophilusInosine---60-70[13]
Thermus thermophilusUridine--4.0-10.060-90[14]

Note: Comprehensive kinetic data is often context-dependent and may vary based on assay conditions. The provided data is for comparative purposes.

Table 2: Yields of α-D-Ribose-1-phosphate Synthesis
MethodStarting MaterialKey Enzyme(s)YieldPurityReference(s)
Reversible PhosphorolysisUridineUridine Phosphorylase25-31%-[8]
Irreversible Phosphorolysis7-MethylguanosinePurine Nucleoside Phosphorylase74-94%>99% (HPLC)[6][7]
Biocatalytic CascadeGuanosinePurine Nucleoside Phosphorylase, Guanine Deaminaseup to 79%94%[2][8]

Experimental Protocols

Protocol 1: Synthesis of α-D-Ribose-1-phosphate Barium Salt via Irreversible Phosphorolysis of 7-Methylguanosine

This protocol is adapted from Varizhuk et al. (2022).[6][7]

Materials:

  • 7-Methylguanosine hydroiodide salt

  • Potassium phosphate buffer (pH 7.5)

  • Purine Nucleoside Phosphorylase (PNP) from E. coli

  • Barium chloride (BaCl₂) solution

  • Ethanol (B145695)

Procedure:

  • Dissolve 7-methylguanosine hydroiodide salt in potassium phosphate buffer.

  • Add Purine Nucleoside Phosphorylase to the solution.

  • Incubate the reaction mixture at 37°C with gentle shaking. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Upon completion, terminate the reaction by heating to denature the enzyme.

  • Centrifuge the mixture to remove the denatured enzyme and precipitated 7-methylguanine.

  • To the supernatant, add an aqueous solution of barium chloride to precipitate the barium salt of α-D-Ribose-1-phosphate.

  • Collect the precipitate by centrifugation.

  • Wash the precipitate with cold water and then with ethanol.

  • Dry the resulting white powder under vacuum to obtain α-D-Ribose-1-phosphate barium salt.

Protocol 2: One-Pot Synthesis of α-D-Ribose-1-phosphate via a Biocatalytic Cascade

This protocol is based on the work of Motter et al. (2024).[2][8][15]

Materials:

  • Guanosine

  • Potassium phosphate buffer (pH 7.5)

  • Thermostable Purine Nucleoside Phosphorylase (e.g., from Thermus thermophilus)

  • Thermostable Guanine Deaminase (e.g., from Deinococcus geothermalis)

  • Magnesium chloride (MgCl₂)

  • Ammonium chloride (NH₄Cl)

  • Barium chloride (BaCl₂) solution

  • Ethanol

Procedure:

  • Dissolve guanosine in potassium phosphate buffer.

  • Add the thermostable Purine Nucleoside Phosphorylase and Guanine Deaminase to the reaction mixture.

  • Incubate the reaction at an elevated temperature (e.g., 50-60°C) with stirring. Monitor the conversion of guanosine by HPLC.

  • Once maximum conversion is reached, terminate the reaction by cooling and remove the enzymes (e.g., by heat denaturation followed by centrifugation or by ultrafiltration).

  • Adjust the pH of the supernatant to approximately 7 to precipitate the xanthine byproduct.

  • Remove the precipitated xanthine by centrifugation.

  • To the resulting supernatant, add solutions of NH₄Cl and MgCl₂ to precipitate excess phosphate.

  • After removing the phosphate precipitate by centrifugation, add BaCl₂ solution to the supernatant to precipitate the α-D-Ribose-1-phosphate barium salt.

  • Collect, wash, and dry the product as described in Protocol 1.

Protocol 3: Preparation of α-D-Ribose-1-phosphate bis(cyclohexylammonium) salt

The bis(cyclohexylammonium) salt of R1P can be prepared from the barium salt.[6]

Materials:

Procedure:

  • Prepare a slurry of the α-D-Ribose-1-phosphate barium salt in water.

  • Pass the slurry through a column packed with Dowex 50W-X8 resin (H⁺ form) to exchange Ba²⁺ for H⁺.

  • Immediately neutralize the acidic eluate with cyclohexylamine to a pH of approximately 8.

  • Concentrate the solution under reduced pressure.

  • Add ethanol and acetone to the concentrated solution to precipitate the bis(cyclohexylammonium) salt.

  • Collect the precipitate by filtration, wash with acetone, and dry under vacuum.

Visualizing the Pathways and Workflows

Enzymatic Pathways

Enzymatic_Pathways cluster_PNP Purine Nucleoside Phosphorylase (PNP) Pathway cluster_UP Uridine Phosphorylase (UP) Pathway cluster_PPM Phosphopentomutase (PPM) Pathway Guanosine Guanosine PNP PNP Guanosine->PNP Phosphate_PNP Phosphate Phosphate_PNP->PNP R1P_PNP α-D-Ribose-1-phosphate PNP->R1P_PNP reversible Guanine Guanine PNP->Guanine reversible Uridine Uridine UP UP Uridine->UP Phosphate_UP Phosphate Phosphate_UP->UP R1P_UP α-D-Ribose-1-phosphate UP->R1P_UP reversible Uracil Uracil UP->Uracil reversible R5P D-Ribose-5-phosphate PPM PPM R5P->PPM reversible R1P_PPM α-D-Ribose-1-phosphate PPM->R1P_PPM reversible

Caption: Core enzymatic pathways for α-D-Ribose-1-phosphate synthesis.

Biocatalytic Cascade Workflow

Biocatalytic_Cascade Start Start: Guanosine + Phosphate Enzymatic_Reaction One-Pot Reaction: PNP + Guanine Deaminase Start->Enzymatic_Reaction Guanine_Removal Guanine -> Xanthine (Precipitation) Enzymatic_Reaction->Guanine_Removal Equilibrium Shift Enzyme_Removal Heat Denaturation & Centrifugation Enzymatic_Reaction->Enzyme_Removal Phosphate_Precipitation Excess Phosphate Removal (e.g., with MgCl2/NH4Cl) Enzyme_Removal->Phosphate_Precipitation Product_Isolation Precipitation of R1P (e.g., as Barium Salt) Phosphate_Precipitation->Product_Isolation Final_Product Final Product: α-D-Ribose-1-phosphate Product_Isolation->Final_Product

Caption: Workflow for the biocatalytic cascade synthesis of R1P.

Irreversible Phosphorolysis Workflow

Irreversible_Phosphorolysis Start Start: 7-Methylguanosine + Phosphate Enzymatic_Reaction PNP-catalyzed Phosphorolysis Start->Enzymatic_Reaction Product_Precipitation 7-Methylguanine Precipitation Enzymatic_Reaction->Product_Precipitation Drives Reaction Enzyme_Denaturation Heat Denaturation & Centrifugation Enzymatic_Reaction->Enzyme_Denaturation Product_Isolation Precipitation of R1P (e.g., as Barium Salt) Enzyme_Denaturation->Product_Isolation Final_Product Final Product: α-D-Ribose-1-phosphate Product_Isolation->Final_Product

Caption: Workflow for irreversible phosphorolysis using 7-methylguanosine.

Conclusion

The enzymatic synthesis of α-D-Ribose-1-phosphate represents a powerful and efficient alternative to traditional chemical methods. The choice of the optimal enzymatic strategy depends on factors such as the availability and cost of the starting materials, the desired yield and purity, and the scale of the synthesis. The irreversible phosphorolysis of 7-methylguanosine offers a straightforward route to high-purity R1P with excellent yields. For a more cost-effective and sustainable approach, the biocatalytic cascade using natural guanosine and a guanine deaminase presents a highly promising one-pot synthesis. Furthermore, the phosphopentomutase-catalyzed isomerization provides a valuable route when D-ribose-5-phosphate is the preferred precursor. This guide provides the foundational knowledge, quantitative data, and detailed protocols to enable researchers to successfully produce α-D-Ribose-1-phosphate for their specific applications in drug discovery and development.

References

Ribose-1-Phosphate: A Pivotal Intermediate in Pyrimidine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ribose-1-phosphate (R1P) is a key metabolic intermediate that plays a central role in the salvage pathway of pyrimidine (B1678525) nucleotide synthesis. This pathway is crucial for recycling pyrimidine bases from the degradation of DNA and RNA, providing an energy-efficient alternative to de novo synthesis. The enzymes thymidine (B127349) phosphorylase and uridine (B1682114) phosphorylase are the primary catalysts in the reversible reactions that produce and consume R1P, linking it directly to the availability of pyrimidine nucleosides. Understanding the intricate kinetics and regulation of these enzymes, as well as the metabolic fate of R1P, is of paramount importance for researchers in metabolic diseases and for professionals in drug development, particularly in the fields of oncology and antiviral therapies. This technical guide provides a comprehensive overview of the role of this compound in pyrimidine metabolism, including quantitative data, detailed experimental protocols, and visualizations of the associated pathways.

The Core Role of this compound in the Pyrimidine Salvage Pathway

The pyrimidine salvage pathway facilitates the conversion of pre-existing pyrimidine bases (uracil and thymine) and their corresponding nucleosides (uridine and thymidine) into nucleotides, which can then be incorporated into newly synthesized nucleic acids. This compound is a critical link in this process, acting as the donor of the ribose moiety for the synthesis of uridine and 2'-deoxythis compound for the synthesis of thymidine.

The key enzymatic reactions involving this compound in pyrimidine metabolism are:

  • Uridine Phosphorylase (UPase): This enzyme catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and this compound.[1][2][3] The reaction can proceed in either direction, depending on the relative concentrations of the substrates and products.[4]

  • Thymidine Phosphorylase (TPase): Also known as platelet-derived endothelial cell growth factor (PD-ECGF), this enzyme catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-α-D-ribose 1-phosphate.[5]

    • Thymidine + Phosphate ⇌ Thymine + 2-deoxy-α-D-ribose 1-phosphate [5]

The this compound generated from these reactions can be interconverted with ribose-5-phosphate (B1218738) by the enzyme phosphopentomutase, linking it to the pentose (B10789219) phosphate pathway and the synthesis of phosphoribosyl pyrophosphate (PRPP), a key precursor for de novo nucleotide synthesis.[6]

Quantitative Data

A thorough understanding of the kinetics of the enzymes involved in this compound metabolism is essential for predicting metabolic flux and for the design of effective therapeutic agents. The following tables summarize key kinetic parameters for human thymidine phosphorylase and uridine phosphorylase.

EnzymeSubstrateK_m_ (µM)V_max_ (µmol/min/mg)Source OrganismReference
Thymidine PhosphorylaseThymidine284 ± 55-Human Liver[7]
Thymidine PhosphorylaseThymidine11012.5Human (Recombinant)[8]
Uridine Phosphorylase 1Uridine~1500-Human (Recombinant)[9]
Uridine PhosphorylaseUridine670-Giardia lamblia[10]
Table 1: Michaelis-Menten Constants (K_m_) and Maximum Reaction Velocities (V_max_) for Key Enzymes in this compound Metabolism.
EnzymeInhibitorK_i_ (µM)Type of InhibitionReference
Thymidine PhosphorylaseTipiracil (TPI)0.017Competitive[11]
Thymidine Phosphorylase7-deazaxanthine41.0 ± 1.63-[12]
Thymidine PhosphorylaseMasoprocol25.6 ± 0.008Competitive[12]
Uridine Phosphorylase6-Methyl-5-nitrouracil10Competitive[10]
Uridine Phosphorylase6-Amino-5-nitrouracil12Competitive[10]
Uridine Phosphorylase5-Benzylacyclouridine44Competitive[10]
Uridine Phosphorylase5-Nitouracil56Competitive[10]
Uridine Phosphorylase5-Fluorouracil119Competitive[10]
Uridine Phosphorylase5-Bromouracil230Competitive[10]
Uridine Phosphorylase5-(3-benzyloxybenzyl)-1-[(2'-hydroxy-1'-hydroxymethyl)methyl]uracil (HM-BBAU)0.15Competitive
Table 2: Inhibition Constants (K_i) for Inhibitors of Thymidine Phosphorylase and Uridine Phosphorylase.

The intracellular concentration of this compound is tightly regulated and can vary depending on the cell type and metabolic state. While specific concentrations are not widely reported and can be challenging to measure due to the rapid turnover of this metabolite, methods for its quantification are available and crucial for detailed metabolic studies.[6]

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the study of this compound metabolism. This section provides detailed protocols for key assays.

Protocol 1: Spectrophotometric Assay for Thymidine Phosphorylase Activity

This method measures the activity of thymidine phosphorylase by monitoring the decrease in absorbance at 290 nm as thymidine is converted to thymine.[13]

Materials:

  • 200 mM Potassium Phosphate Buffer, pH 7.4 at 25°C

  • 1 mM Thymidine Solution (in 200 mM Potassium Phosphate Buffer, pH 7.4)

  • 10 mM Potassium Phosphate Buffer, pH 7.0 at 25°C (Enzyme Diluent)

  • Thymidine Phosphorylase Enzyme Solution (1-2 units/mL in cold Enzyme Diluent)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding 3.00 mL of 1 mM Thymidine Solution.

  • Equilibrate the cuvette to 25°C in the spectrophotometer.

  • Monitor the absorbance at 290 nm until a stable baseline is achieved (initial absorbance should be between 1.8 and 1.95).

  • To a blank cuvette, add 0.03 mL of Enzyme Diluent.

  • To the sample cuvette, initiate the reaction by adding 0.03 mL of the Thymidine Phosphorylase Enzyme Solution.

  • Immediately mix the contents of the cuvette by inversion.

  • Record the decrease in absorbance at 290 nm for approximately 5 minutes.

  • Determine the maximum linear rate of absorbance change per minute (ΔA_290nm_/min) for both the test and blank samples.

Calculation of Enzyme Activity:

  • 3.03: Total volume of the assay in mL.

  • 1.0: Difference in the millimolar extinction coefficient between thymidine and thymine at 290 nm.

  • 0.03: Volume of the enzyme solution in mL.

One unit of thymidine phosphorylase is defined as the amount of enzyme that converts 1.0 µmole of thymidine to thymine per minute at pH 7.4 at 25°C.[13]

Protocol 2: HPLC-Based Assay for Uridine Phosphorylase Activity

This method quantifies uridine phosphorylase activity by measuring the formation of uracil from uridine using High-Performance Liquid Chromatography (HPLC). A similar protocol can be adapted from thymidine phosphorylase assays.[14][15]

Materials:

  • Enzyme extract (e.g., cell lysate)

  • Reaction Buffer: 0.1 M Tris-HCl, pH 7.5

  • 10 mM Uridine solution

  • 100 mM Potassium Phosphate solution, pH 7.5

  • 0.55 M Perchloric Acid (PCA)

  • HPLC system with a C18 reverse-phase column and UV detector (260 nm)

  • Mobile Phase: e.g., 20 mM Potassium Phosphate Monobasic (KH_2_PO_4_), pH 5.6, with a methanol (B129727) gradient.

  • Uracil and Uridine standards for calibration curve

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • Enzyme extract (e.g., 10-50 µg of protein)

      • Reaction Buffer to a final volume of 90 µL.

      • 10 µL of 100 mM Potassium Phosphate solution.

    • Prepare a blank reaction for each sample by omitting the enzyme extract or by adding it after the stop solution.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of 10 mM Uridine solution (final concentration 1 mM).

    • Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 100 µL of ice-cold 0.55 M PCA.

    • Vortex and keep the tubes on ice for 10 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Inject an appropriate volume of the supernatant (e.g., 20 µL) onto the C18 column.

    • Elute with the mobile phase at a constant flow rate.

    • Monitor the absorbance at 260 nm.

    • Identify and quantify the uracil peak based on the retention time and the calibration curve generated with uracil standards.

  • Calculation of Enzyme Activity:

    • Calculate the amount of uracil produced (in nmol) from the calibration curve.

    • Enzyme activity is typically expressed as nmol of uracil formed per minute per mg of protein.

Protocol 3: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cultured cells

  • Cold PBS (Phosphate-Buffered Saline)

  • Extraction Solvent (e.g., 80% methanol, -80°C)

  • Internal Standard (e.g., ¹³C-labeled this compound)

  • LC-MS/MS system with a suitable column (e.g., HILIC or ion-pair reversed-phase)

  • This compound standard for calibration curve

Procedure:

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency.

    • Rapidly wash the cells with cold PBS to remove extracellular metabolites.

    • Quench metabolism by adding the cold extraction solvent directly to the culture plate/flask.

  • Metabolite Extraction:

    • Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

    • Add a known amount of the internal standard to each sample.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation and metabolite extraction.

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the intracellular metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent compatible with the LC mobile phase.

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate this compound from other metabolites using an appropriate chromatographic method.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode, monitoring specific precursor-to-product ion transitions.

  • Data Analysis:

    • Generate a calibration curve using the this compound standard.

    • Quantify the concentration of this compound in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve.

    • Normalize the final concentration to the cell number or total protein content of the original sample.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of this compound in pyrimidine metabolism and a typical experimental workflow for studying enzyme kinetics.

Pyrimidine_Salvage_Pathway cluster_nucleoside_salvage Pyrimidine Nucleoside Salvage cluster_pentose_phosphate_pathway Pentose Phosphate Pathway Uridine Uridine Uracil Uracil Uridine->Uracil Uridine Phosphorylase R1P This compound Thymidine Thymidine Thymine Thymine Thymidine->Thymine Thymidine Phosphorylase dR1P 2-Deoxythis compound Uracil->Uridine UMP UMP Uracil->UMP Uridine Kinase Thymine->Thymidine TMP TMP Thymine->TMP Thymidine Kinase R5P Ribose-5-Phosphate R1P->R5P Phosphopentomutase PRPP PRPP R5P->PRPP PRPP Synthetase PRPP->UMP

Caption: The Pyrimidine Salvage Pathway highlighting the central role of this compound.

Enzyme_Kinetics_Workflow cluster_preparation Experiment Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Enzyme Solution D Mix Enzyme, Buffer, and Substrate A->D B Prepare Substrate Dilutions B->D C Prepare Assay Buffer C->D E Incubate at Optimal Temperature D->E F Measure Product Formation (e.g., Spectrophotometry, HPLC) E->F G Plot Initial Velocity vs. Substrate Concentration F->G H Fit Data to Michaelis-Menten Equation G->H I Determine Km and Vmax H->I

Caption: A generalized workflow for determining enzyme kinetic parameters.

Conclusion and Future Directions

This compound is an indispensable intermediate in pyrimidine metabolism, connecting the salvage of nucleosides to central carbon metabolism through the pentose phosphate pathway. The enzymes that govern its production and consumption, thymidine phosphorylase and uridine phosphorylase, are significant targets for therapeutic intervention in cancer and other diseases. The quantitative data and detailed experimental protocols provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate the intricacies of this pathway. Future research should focus on elucidating the precise regulatory mechanisms that control the flux of this compound in different cellular contexts and disease states. Moreover, the development of more specific and potent inhibitors for the key enzymes will continue to be a promising avenue for the development of novel therapeutics. The continued application of advanced analytical techniques, such as metabolomics and flux analysis, will undoubtedly provide deeper insights into the dynamic role of this compound in cellular physiology and pathology.

References

The Pivotal Role of Ribose-1-Phosphate at the Crossroads of Nucleoside Salvage and the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribose-1-phosphate (R1P), while not a direct intermediate of the canonical Pentose (B10789219) Phosphate (B84403) Pathway (PPP), plays a critical, indirect role in cellular metabolism by linking the purine (B94841) salvage pathway with the PPP's pool of pentose phosphates. This technical guide provides an in-depth exploration of the function of R1P, focusing on its synthesis, its conversion to the central PPP intermediate Ribose-5-phosphate (R5P), and the enzymes governing these transformations. We will present available quantitative data, detail relevant experimental protocols, and discuss the implications of this metabolic nexus for drug development.

Introduction: Beyond the Canonical Pentose Phosphate Pathway

The Pentose Phosphate Pathway is a fundamental metabolic route responsible for generating NADPH and the precursors for nucleotide biosynthesis, primarily Ribose-5-phosphate (R5P)[1]. While the oxidative and non-oxidative branches of the PPP directly manage the flux of glucose-derived carbons, the cell employs additional strategies to maintain its pool of pentose phosphates. One such crucial mechanism is the salvage of purine nucleosides, a process that generates this compound. The subsequent conversion of R1P to R5P provides a vital entry point into the PPP, allowing cells to recycle ribose moieties from degraded nucleic acids and nucleosides, thereby conserving energy and resources. Understanding the dynamics of R1P metabolism is therefore essential for a complete picture of cellular pentose phosphate homeostasis.

The Metabolic Fate of this compound

This compound occupies a key position at the intersection of two major metabolic pathways: the purine salvage pathway and the pentose phosphate pathway.

Generation of this compound from Purine Nucleosides

The primary source of intracellular R1P is the phosphorolytic cleavage of purine nucleosides, a reaction catalyzed by purine nucleoside phosphorylase (PNP) . PNP reversibly breaks the N-glycosidic bond of purine nucleosides like inosine (B1671953) and guanosine, yielding the free purine base and R1P[2][3].

  • Inosine + Phosphate ↔ Hypoxanthine (B114508) + this compound

  • Guanosine + Phosphate ↔ Guanine + this compound

This process is a cornerstone of the purine salvage pathway, allowing the cell to reuse purine bases for nucleotide synthesis[4].

Conversion to Ribose-5-Phosphate: The Link to the Pentose Phosphate Pathway

The connection between the purine salvage pathway and the PPP is forged by the enzyme phosphopentomutase (PPM) . PPM catalyzes the reversible isomerization of R1P to R5P[5]:

  • α-D-Ribose-1-phosphate ↔ D-Ribose-5-phosphate

This reaction directly feeds the ribose salvaged from nucleosides into the PPP pool. R5P can then be utilized for the synthesis of nucleotides and nucleic acids, or it can be converted into other intermediates of the PPP and glycolysis. This interconversion is critical for maintaining cellular nucleotide pools, especially in tissues that have a high rate of nucleic acid turnover or are dependent on salvage pathways[6].

Quantitative Insights into this compound Metabolism

ParameterEnzymeOrganism/TissueValueReference
Km for Ribose-5-phosphate PhosphopentomutaseThermotoga maritima1.2 mM[2]
kcat PhosphopentomutaseThermotoga maritima185 s-1[2]
Ki of 5-Iodoribose 1-phosphate Purine Nucleoside PhosphorylaseHuman Erythrocytes26 µM
Ki of 5-Iodoribose 1-phosphate PhosphoglucomutaseRabbit Muscle100 µM
Ki of 5-Iodoribose 1-phosphate 5'-Methylthioadenosine PhosphorylaseSarcoma 180 cells9 µM
Ki of 5-Iodoribose 1-phosphate P-Rib-PP AmidotransferaseSarcoma 180 cells49 µM
Ki of 5-Iodoribose 1-phosphate Hypoxanthine-guanine phosphoribosyltransferaseSarcoma 180 cells465 µM
Ki of 5-Iodoribose 1-phosphate Adenine phosphoribosyltransferaseSarcoma 180 cells307 µM
Ki of 5-Iodoribose 1-phosphate Orotate phosphoribosyltransferase-orotidylate decarboxylaseSarcoma 180 cells275 µM

Experimental Protocols

Assay for Phosphopentomutase Activity

Several methods can be employed to measure the activity of phosphopentomutase. A common approach is a coupled enzyme assay.

Principle:

This assay measures the formation of this compound from Ribose-5-phosphate by coupling the reaction to the purine nucleoside phosphorylase (PNP) reaction. In the presence of excess PNP and a suitable purine base (e.g., hypoxanthine), the R1P produced is consumed to form a nucleoside (e.g., inosine). The consumption of the purine base can be monitored spectrophotometrically.

Reagents:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Ribose-5-phosphate (substrate)

  • Purine nucleoside phosphorylase (coupling enzyme)

  • Hypoxanthine

  • Phosphopentomutase (enzyme to be assayed)

  • Xanthine (B1682287) oxidase (for a colorimetric endpoint)

  • Iodonitrotetrazolium chloride (for a colorimetric endpoint)

  • Quenching solution (e.g., NaOH or HCl)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, R5P, PNP, and hypoxanthine.

  • Initiate the reaction by adding the phosphopentomutase-containing sample.

  • Incubate at a controlled temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding a quenching solution.

  • The amount of hypoxanthine consumed can be determined by measuring the decrease in absorbance at a specific wavelength (e.g., 290 nm).

  • Alternatively, a colorimetric endpoint can be achieved by adding xanthine oxidase and a suitable chromogenic substrate to measure the remaining hypoxanthine[7].

Workflow for Phosphopentomutase Activity Assay:

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection reagents Prepare Reaction Mix (Buffer, R5P, PNP, Hypoxanthine) add_ppm Add Phosphopentomutase reagents->add_ppm 1. incubation Incubate at 37°C add_ppm->incubation 2. quench Quench Reaction incubation->quench 3. spectrophotometry Measure Hypoxanthine Consumption (Absorbance) quench->spectrophotometry 4.

Coupled enzyme assay workflow for phosphopentomutase activity.

Signaling Pathways and Logical Relationships

The interplay between the purine salvage pathway and the pentose phosphate pathway is a tightly regulated process to meet the cell's metabolic demands.

signaling_pathway cluster_ppp Pentose Phosphate Pathway cluster_salvage Purine Salvage Pathway G6P Glucose-6-P R5P Ribose-5-P G6P->R5P Oxidative PPP NADPH NADPH G6P->NADPH Nucleotides Nucleotide Synthesis R5P->Nucleotides Nucleosides Purine Nucleosides (Inosine, Guanosine) R1P Ribose-1-P Nucleosides->R1P + Pi PurineBases Purine Bases Nucleosides->PurineBases R1P->R5P Isomerization PNP PNP PPM PPM

Metabolic link between purine salvage and the PPP.

Implications for Drug Development

The enzymes that metabolize this compound, particularly purine nucleoside phosphorylase (PNP) and phosphopentomutase (PPM), represent potential targets for therapeutic intervention.

  • PNP Inhibitors: PNP deficiency in humans leads to a severe T-cell immunodeficiency. This has spurred the development of potent PNP inhibitors for the treatment of T-cell leukemias and lymphomas, as well as for autoimmune diseases. By blocking the degradation of purine nucleosides, these inhibitors can lead to the accumulation of dGTP, which is toxic to T-cells.

  • Targeting Nucleoside Salvage in Cancer: Cancer cells, with their high proliferative rate, have a significant demand for nucleotides. While some cancer cells rely on de novo nucleotide synthesis, others are heavily dependent on salvage pathways. Targeting enzymes like PNP could therefore be a strategy to selectively starve cancer cells of essential precursors for DNA and RNA synthesis.

  • Antiviral and Antiparasitic Agents: Many antiviral and antiparasitic drugs are nucleoside analogs that require intracellular phosphorylation to become active. The enzymes of the nucleoside salvage pathway, including PNP, can play a role in the metabolism of these drugs, influencing their efficacy and toxicity. Understanding the flux of R1P and the activity of PPM in different cell types can inform the design of more selective and effective nucleoside analog drugs.

Conclusion

This compound serves as a critical link between the catabolism of purine nucleosides and the central anabolic pathway of the pentose phosphate pathway. Although not a direct intermediate of the PPP, its efficient conversion to Ribose-5-phosphate by phosphopentomutase allows for the salvage and reutilization of the ribose moiety, contributing to the overall cellular economy of building blocks for nucleic acid synthesis. The enzymes governing the metabolism of this compound are of significant interest to researchers and drug developers, offering potential targets for the treatment of cancers and immunological disorders. Further research, particularly in quantifying the intracellular concentrations and flux of this compound in various physiological and pathological states, will be crucial for fully elucidating its role in cellular metabolism and for exploiting this knowledge for therapeutic benefit.

References

Ribose-1-Phosphate: A Lynchpin in Cellular Metabolism and Therapeutic Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ribose-1-phosphate (R1P) is a pivotal intermediate in cellular metabolism, positioned at the crossroads of major biosynthetic and catabolic pathways. Its discovery and subsequent elucidation of its roles have been instrumental in understanding nucleotide salvage, the pentose (B10789219) phosphate (B84403) pathway, and the interconversion of nucleosides. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted significance of R1P in cellular processes. It details the enzymatic reactions governing its metabolism, summarizes key quantitative data, and provides experimental protocols for its study. Furthermore, this guide explores the emerging role of R1P metabolism in disease, particularly in cancer, and its potential as a target for therapeutic intervention.

Discovery and Historical Perspective

The journey to understanding the significance of this compound is intrinsically linked to the pioneering work on nucleoside metabolism. In the mid-20th century, Herman Kalckar's research on nucleoside phosphorylases laid the foundational groundwork. His experiments demonstrated the enzymatic synthesis of a nucleoside from a purine (B94841) base and a ribose-containing compound, which was later identified as this compound.[1] This discovery was a landmark in biochemistry, revealing a reversible reaction that could either break down nucleosides or synthesize them, thus establishing the concept of nucleotide salvage pathways. Kalckar's work, initially focusing on purine nucleoside phosphorylase (PNP), showed that in the presence of inorganic phosphate, nucleosides like inosine (B1671953) and guanosine (B1672433) are phosphorolytically cleaved to yield the corresponding purine base and R1P.[1] This was a crucial step in delineating the metabolic fate of the ribose moiety of nucleosides.

Subsequent research extended these findings to pyrimidine (B1678525) nucleosides, with the characterization of uridine (B1682114) phosphorylase (UP), which catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and R1P. These early discoveries highlighted R1P as a central, activated form of ribose that could be readily utilized by the cell for various anabolic processes.

Biosynthesis and Metabolism of this compound

This compound is primarily generated through the phosphorolytic cleavage of ribonucleosides. The key enzymes responsible for its synthesis are:

  • Purine Nucleoside Phosphorylase (PNP): This enzyme catalyzes the reversible reaction:

    • Purine Nucleoside + Phosphate ↔ Purine Base + this compound[2]

    • Substrates for PNP include inosine and guanosine.

  • Uridine Phosphorylase (UP): This enzyme catalyzes the reversible reaction:

    • Uridine + Phosphate ↔ Uracil + this compound

The metabolic fate of R1P is diverse and central to cellular economy:

  • Conversion to Ribose-5-Phosphate (R5P): R1P is readily isomerized to Ribose-5-phosphate (R5P) by the enzyme phosphopentomutase (also known as phosphoribomutase).[3][4] R5P is a critical precursor for the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP), which is essential for both de novo and salvage pathways of nucleotide biosynthesis.[3]

  • Nucleoside Interconversion: R1P can serve as a ribose donor in the synthesis of new nucleosides from different bases, a reaction also catalyzed by nucleoside phosphorylases in the reverse direction.[5]

  • Entry into Glycolysis: In certain conditions, particularly in the absence of glucose, the ribose moiety from uridine can be salvaged via R1P and the non-oxidative pentose phosphate pathway to fuel glycolysis. This recently described pathway, termed "uridinolysis," highlights the metabolic flexibility conferred by R1P metabolism.[6]

Signaling Pathways and Metabolic Interconnections

The metabolism of this compound is intricately connected to several key cellular pathways.

Ribose_1_Phosphate_Metabolism cluster_nucleoside_catabolism Nucleoside Catabolism cluster_salvage_pathways Salvage & Interconversion cluster_ppp_glycolysis Pentose Phosphate Pathway & Glycolysis Purine Nucleosides Purine Nucleosides R1P This compound Purine Nucleosides->R1P PNP Uridine Uridine Uridine->R1P UP New Nucleosides New Nucleosides R1P->New Nucleosides Nucleoside Phosphorylases R5P Ribose-5-Phosphate R1P->R5P Phosphopentomutase Purine/Pyrimidine Bases Purine/Pyrimidine Bases Purine/Pyrimidine Bases->New Nucleosides PRPP PRPP R5P->PRPP Glycolysis Intermediates Glycolysis Intermediates R5P->Glycolysis Intermediates Non-oxidative PPP Nucleotide Synthesis Nucleotide Synthesis PRPP->Nucleotide Synthesis

Fig. 1: Central Role of this compound Metabolism.

Quantitative Data

The intracellular concentration of this compound can vary depending on the cell type and metabolic state. The kinetic parameters of the enzymes involved in its metabolism are crucial for understanding the flux through these pathways.

ParameterOrganism/TissueValueReference
Intracellular Concentration of this compound
Ehrlich ascites tumor cells (mouse)0.15 - 0.2 µmol/ml of cells[7]
Mouse cells49 ± 42 µM
Rat cells64 µM
Kinetic Parameters of Purine Nucleoside Phosphorylase (PNP)
Km for InosineE. coli0.2 mM
Km for PhosphateE. coli0.5 mM
kcat for Guanosine phosphorolysisCalf spleen22 s-1
Kinetic Parameters of Uridine Phosphorylase (UP)
Km for UridineE. coli0.1 mM
Km for PhosphateE. coli0.3 mM
Kinetic Parameters of Phosphopentomutase
Km for this compoundBacillus cereus0.12 mM
kcatBacillus cereus130 s-1

Experimental Protocols

Chemoenzymatic Synthesis of this compound

A high-yield, scalable synthesis of α-anomerically pure R1P can be achieved through a biocatalytic cascade.[8] This method overcomes the low yields and thermodynamic limitations of previous approaches.

Principle: Guanosine is phosphorolytically cleaved by purine nucleoside phosphorylase (PNP) to guanine (B1146940) and R1P. To drive the reaction to completion, guanine is deaminated to xanthine (B1682287) by a guanine deaminase. The R1P is then purified.[8]

Workflow:

Chemoenzymatic_Synthesis_R1P Guanosine Guanosine PNP Purine Nucleoside Phosphorylase Guanosine->PNP Phosphate Phosphate Phosphate->PNP Guanine Guanine PNP->Guanine R1P_product This compound PNP->R1P_product Guanine_Deaminase Guanine Deaminase Guanine->Guanine_Deaminase Removal drives reaction forward Purification Purification R1P_product->Purification Xanthine Xanthine Guanine_Deaminase->Xanthine Pure_R1P Pure this compound Purification->Pure_R1P

Fig. 2: Workflow for Chemoenzymatic Synthesis of R1P.

Detailed Methodology:

  • Reaction Setup: Combine guanosine, an excess of phosphate buffer, purine nucleoside phosphorylase, and guanine deaminase in a reaction vessel.

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzymes (e.g., 37°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by measuring the decrease in guanosine concentration using High-Performance Liquid Chromatography (HPLC).

  • Purification: Once the reaction is complete, purify the this compound from the reaction mixture. This can be achieved through a series of precipitation and filtration steps.[8] A detailed protocol can be found in Motter et al. (2024).[8]

Quantification of this compound in Cellular Extracts by LC-MS/MS

Principle: This method allows for the sensitive and specific quantification of R1P in complex biological matrices. Cells are lysed, and the metabolites are extracted. R1P is then separated by liquid chromatography and detected by tandem mass spectrometry.

Detailed Methodology:

  • Cell Lysis and Metabolite Extraction:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a cold extraction solvent (e.g., 80% methanol).

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract onto a suitable liquid chromatography column (e.g., a HILIC or ion-pairing column) for separation.

    • Perform mass spectrometry in negative ion mode, monitoring for the specific precursor-to-product ion transition for R1P.

  • Quantification:

    • Generate a standard curve using known concentrations of a pure R1P standard.

    • Quantify the amount of R1P in the samples by comparing their peak areas to the standard curve.

Assay of Purine Nucleoside Phosphorylase (PNP) Activity

Principle: The activity of PNP is determined by measuring the rate of conversion of a substrate (e.g., inosine) to its product (hypoxanthine). The formation of hypoxanthine (B114508) can be monitored spectrophotometrically.

Detailed Methodology:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., phosphate buffer), the PNP substrate (e.g., inosine), and a coupling enzyme system to detect hypoxanthine formation.

  • Initiation and Measurement: Initiate the reaction by adding the sample lysate to the reaction mixture. Monitor the change in absorbance at a specific wavelength over time, which is proportional to the rate of hypoxanthine production.

  • Calculation: Calculate the PNP activity based on the rate of change in absorbance and the molar extinction coefficient of the product being measured.

Significance in Cellular Processes and Disease

Role in Cancer Metabolism

The metabolism of this compound is often dysregulated in cancer cells to meet their high demand for nucleotides for proliferation and to maintain redox balance.[7][9]

  • Increased Nucleotide Synthesis: Cancer cells can upregulate the pathways that produce R1P to fuel the synthesis of DNA and RNA.

  • Metabolic Reprogramming: In nutrient-deprived environments, such as the tumor microenvironment, cancer cells can utilize alternative nutrients like uridine. The "uridinolysis" pathway allows them to salvage the ribose moiety via R1P to support energy production and survival.[6]

  • Drug Resistance: Alterations in R1P metabolism can contribute to resistance to certain chemotherapeutic agents.

Therapeutic Targeting of R1P Metabolism

The enzymes that regulate R1P levels are attractive targets for drug development, particularly in oncology.

  • Purine Nucleoside Phosphorylase (PNP) Inhibitors: Inhibitors of PNP are being investigated as immunosuppressive agents and for the treatment of certain cancers.[10] By blocking PNP, these inhibitors can lead to the accumulation of its substrates, which can be toxic to specific cell types, such as activated T cells.

  • Uridine Phosphorylase (UP) Inhibitors: Inhibitors of UP can increase the levels of uridine, which can be used to protect normal tissues from the toxicity of fluoropyrimidine-based chemotherapies.[9]

The following diagram illustrates the therapeutic strategies targeting R1P metabolism.

Therapeutic_Targeting_R1P cluster_PNP_inhibition PNP Inhibition cluster_UP_inhibition UP Inhibition cluster_outcomes Therapeutic Outcomes PNP_Inhibitor PNP Inhibitor PNP PNP PNP_Inhibitor->PNP blocks R1P_PNP This compound PNP->R1P_PNP Immunosuppression Immunosuppression PNP->Immunosuppression Anticancer_Activity Anticancer_Activity PNP->Anticancer_Activity Purine_Nucleosides Purine_Nucleosides Purine_Nucleosides->PNP UP_Inhibitor UP Inhibitor UP Uridine Phosphorylase UP_Inhibitor->UP blocks R1P_UP This compound UP->R1P_UP Chemo_Protection Chemo_Protection UP->Chemo_Protection Uridine Uridine Uridine->UP

Fig. 3: Therapeutic Strategies Targeting R1P Metabolism.

Conclusion

This compound stands as a testament to the elegance and interconnectedness of cellular metabolism. From its discovery as a product of nucleoside phosphorolysis to its emerging roles in cancer metabolism and therapeutic design, R1P continues to be an area of active research. The ability to accurately quantify its levels and the activity of the enzymes that govern its metabolism is crucial for advancing our understanding of cellular physiology and for the development of novel therapeutic strategies. This technical guide provides a solid foundation for researchers and drug development professionals to delve into the multifaceted world of this compound.

References

Regulating the Hub of Nucleotide Metabolism: An In-depth Guide to Intracellular Ribose-1-Phosphate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the intricate regulation of intracellular Ribose-1-phosphate (R1P) concentration has been released today, offering a critical resource for researchers, scientists, and professionals in drug development. This whitepaper provides a deep dive into the metabolic pathways, enzymatic control, and experimental methodologies surrounding this pivotal molecule in nucleotide synthesis and salvage.

This compound stands at a crucial metabolic crossroads, directly influencing the availability of precursors for DNA and RNA synthesis, as well as cofactors essential for cellular function. A thorough understanding of its regulation is paramount for developing novel therapeutic strategies targeting diseases with dysfunctional nucleotide metabolism, including cancers and autoimmune disorders.

This guide meticulously outlines the synthesis of R1P, primarily through the nucleotide salvage pathway, and its degradation and interconversion with Ribose-5-phosphate (R5P). It provides a detailed examination of the key enzymes governing these processes, with a particular focus on Purine (B94841) Nucleoside Phosphorylase (PNP) and Phosphopentomutase (PPM).

Core Metabolic Pathways and Their Regulation

The intracellular concentration of R1P is dynamically controlled by its synthesis from nucleosides via the salvage pathway and its interconversion with R5P, a key component of the pentose (B10789219) phosphate (B84403) pathway.

R1P Synthesis via the Nucleotide Salvage Pathway:

The primary route for R1P generation is the phosphorolytic cleavage of ribonucleosides, catalyzed by nucleoside phosphorylases. Purine nucleoside phosphorylase (PNP) and uridine (B1682114) phosphorylase (UP) are central to this process.[1][2]

The R1P generated from these reactions can then be utilized for the synthesis of other nucleosides or be converted to R5P.[3][4]

Interconversion of R1P and R5P:

Phosphopentomutase (PPM) mediates the reversible isomerization of R1P to R5P:

  • This compound <=> Ribose-5-Phosphate[5]

This reaction is critical as it connects the nucleotide salvage pathway with the pentose phosphate pathway, allowing the ribose moiety to be directed either towards nucleotide synthesis (via PRPP) or catabolic pathways.

Enzymatic Regulation: A Multi-layered Control System

The activity of the key enzymes involved in R1P metabolism is tightly regulated through allosteric mechanisms and, in some cases, at the transcriptional level. This ensures that the supply of R1P is matched with the cell's metabolic demands.

Purine Nucleoside Phosphorylase (PNP) Regulation:

Bovine spleen PNP exhibits complex allosteric regulation. With its substrate inosine, it displays positive cooperativity at physiological concentrations and negative cooperativity at higher concentrations.[6] The enzyme is also sensitive to the presence of reducing thiols.[6] Notably, PNP is inhibited by pyrimidine nucleotides such as CTP and UTP, as well as by 5-phosphoribosyl-1-pyrophosphate (PRPP).[6]

Phosphopentomutase (PPM) Regulation:

Prokaryotic phosphopentomutases, which belong to the alkaline phosphatase superfamily, require activation through phosphorylation of a threonine residue in the active site.[7] This activation is facilitated by the small molecule activator α-D-glucose 1,6-bisphosphate.[7][8] The activity of PPM is also dependent on the presence of divalent cations like Mn²⁺.[7]

Quantitative Insights: Enzyme Kinetics

A summary of the kinetic parameters for key enzymes in R1P metabolism is presented below. These values are essential for computational modeling of metabolic pathways and for understanding the efficiency of these enzymes.

EnzymeSubstrateKm (µM)Vmax (units/mg)Organism/TissueReference
Purine Nucleoside Phosphorylase (PNP)InosineVaries with conc.-Bovine Spleen[6]
Purine Nucleoside Phosphorylase (PNP)Guanosine--Bovine Spleen[6]
Purine Nucleoside Phosphorylase (PNP)5-Iodoribose 1-phosphate (inhibitor)Ki = 26-Human Erythrocytes[9]
Phosphopentomutase (PPM)Ribose 5-phosphate--Bacillus cereus[7]
Phosphoglucomutase5-Iodoribose 1-phosphate (inhibitor)Ki = 100-Rabbit Muscle[9]

Note: '-' indicates that specific values were not provided in the cited sources under comparable units.

Visualizing the Network: Signaling and Metabolic Pathways

To provide a clear visual representation of the complex interactions governing R1P concentration, the following diagrams have been generated using the DOT language.

Figure 1: Core metabolic pathways of this compound synthesis and utilization.

R1P_Regulation cluster_PNP PNP Regulation cluster_PPM PPM Regulation PNP PNP Activity Inosine Inosine Inosine->PNP +/- CTP_UTP CTP, UTP CTP_UTP->PNP - PRPP_reg PRPP PRPP_reg->PNP - PPM PPM Activity G16BP Glucose-1,6-bisphosphate G16BP->PPM + Mn2 Mn²⁺ Mn2->PPM +

Figure 2: Allosteric regulation of key enzymes in R1P metabolism.

Experimental Protocols for Key Experiments

Accurate measurement of R1P and the activity of its metabolizing enzymes is crucial for research in this field. This section provides detailed methodologies for key experiments.

Measurement of Intracellular this compound

While a standardized protocol for specifically measuring intracellular R1P is not universally established, methods for analyzing intracellular nucleotides and sugar phosphates can be adapted. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Protocol: HPLC-based Quantification of Intracellular R1P

  • Cell Lysis and Extraction:

    • Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells by adding a suitable extraction buffer (e.g., 0.5 M perchloric acid) and vortexing vigorously.

    • Incubate on ice for 15-30 minutes to ensure complete lysis and protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the metabolites.

    • Neutralize the extract with a suitable base (e.g., KOH) and remove the precipitate by centrifugation.

  • HPLC Analysis:

    • Use a strong anion-exchange (SAX) column for separation.

    • Employ a gradient elution with a low concentration phosphate buffer (e.g., KH₂PO₄) at a low pH and a high concentration phosphate buffer at a higher pH.

    • Monitor the eluate using a UV detector at a wavelength of 254 nm.

    • Quantify the R1P peak by comparing its area to a standard curve generated with known concentrations of R1P.

Enzyme Activity Assays

Protocol: Purine Nucleoside Phosphorylase (PNP) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits.[10][11][12]

  • Sample Preparation:

    • Tissue: Homogenize ~100 mg of tissue in 300 µl of cold PNP Assay Buffer containing a protease inhibitor cocktail. Centrifuge to clarify the lysate.[10]

    • Cells: Resuspend 1-5 x 10⁶ cells in 150-300 µl of cold PNP Assay Buffer with protease inhibitors. Disrupt the cells by pipetting or sonication and clarify by centrifugation.[13]

  • Assay Procedure:

    • Prepare a reaction mix containing PNP Assay Buffer, a developer enzyme mix (which converts hypoxanthine to a detectable product like uric acid), and the substrate (inosine).

    • Add 2-50 µl of the sample lysate to a 96-well plate. Include a positive control (purified PNP) and a background control (assay buffer without lysate).

    • Initiate the reaction by adding the reaction mix to all wells.

    • Measure the absorbance at 293 nm (for uric acid formation) in a kinetic mode for at least 30 minutes at room temperature.[10]

  • Data Analysis:

    • Calculate the rate of change in absorbance over time for each sample.

    • Subtract the rate of the background control from the sample rates.

    • Use a standard curve prepared with a known concentration of the product (e.g., hypoxanthine or uric acid) to convert the absorbance change into enzymatic activity (e.g., in µU/mg of protein).

Protocol: Phosphopentomutase (PPM) Activity Assay (Coupled Enzyme Assay)

This assay couples the production of R1P from R5P to the PNP-catalyzed conversion of hypoxanthine to inosine, which can be monitored by the consumption of hypoxanthine.[8]

  • Reagents:

    • Assay Buffer: e.g., 25 mM Tris-HCl, pH 8.0, with 0.1 mM MnCl₂.

    • PPM enzyme (the sample to be tested).

    • Human purine nucleoside phosphorylase (PNP) (catalytic excess).

    • Hypoxanthine.

    • Ribose-5-phosphate (substrate).

    • Glucose-1,6-bisphosphate (activator).

    • Quenching solution: e.g., 2 M NaOH.

    • Neutralizing solution: e.g., 2 M HCl.

  • Assay Procedure:

    • Pre-activate the PPM sample with glucose-1,6-bisphosphate.

    • In a 96-well plate, combine the assay buffer, activated PPM, PNP, and hypoxanthine.

    • Initiate the reaction by adding ribose-5-phosphate.

    • Incubate at room temperature for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding the quenching solution.

    • Neutralize the reaction.

    • Determine the amount of hypoxanthine consumed using a suitable detection method, such as a colorimetric assay involving xanthine (B1682287) oxidase.[8]

  • Data Analysis:

    • Calculate the amount of hypoxanthine consumed by subtracting the final concentration from the initial concentration.

    • Relate the amount of hypoxanthine consumed to the activity of PPM, expressed as units of enzyme activity.

Implications for Drug Development

The central role of R1P metabolism in nucleotide synthesis makes the enzymes in this pathway attractive targets for therapeutic intervention. For instance, inhibitors of PNP are being investigated for the treatment of T-cell proliferative disorders and autoimmune diseases, as PNP deficiency leads to an accumulation of deoxyguanosine, which is toxic to T-lymphocytes.[11] A deeper understanding of the regulation of R1P concentration will undoubtedly pave the way for the development of more specific and effective drugs targeting these critical metabolic pathways.

This technical guide serves as a foundational resource for researchers aiming to unravel the complexities of R1P metabolism and leverage this knowledge for the advancement of human health.

References

An In-depth Technical Guide to the Structural Analysis and Chemical Properties of α-D-Ribose-1-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Ribose-1-phosphate (R1P) is a pivotal intermediate in cellular metabolism, playing a crucial role in the salvage of nucleosides and the pentose (B10789219) phosphate (B84403) pathway.[1][2] Its unique structural features and chemical properties, including its inherent instability, dictate its biological function and make it a molecule of significant interest in various fields, including enzymology, metabolic studies, and the development of therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis, chemical properties, and relevant experimental methodologies pertaining to R1P, tailored for researchers, scientists, and professionals in drug development.

Structural Analysis of α-D-Ribose-1-phosphate

α-D-Ribose-1-phosphate is the 1-phospho derivative of α-D-ribose.[3] The anomeric phosphate group is key to its role as a ribosyl donor in various enzymatic reactions.

Molecular Structure

The fundamental structural details of α-D-Ribose-1-phosphate are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₁O₈P[3]
Molecular Weight 230.11 g/mol [3]
IUPAC Name [(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate[3]
CAS Number 14075-00-4[4]
ChEBI ID CHEBI:16300[3]
Spectroscopic Data

Spectroscopic methods are essential for the characterization of R1P.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR data are available in metabolomics databases. These predictions can serve as a guide for the interpretation of experimental spectra.[6][7]

  • Mass Spectrometry (MS): Mass spectral data for R1P is available, often acquired using techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). The precursor ion [M-H]⁻ is observed at m/z 229.1.[8]

Chemical Properties of α-D-Ribose-1-phosphate

The chemical behavior of R1P is largely influenced by its phosphate group and the inherent reactivity of the ribose sugar.

Acidity

The phosphate group imparts acidic properties to the molecule. The predicted pKa for the strongest acidic proton is approximately 1.16.[9][10]

Stability and Degradation

A critical chemical property of R1P is its limited stability in aqueous solutions, particularly at neutral pH. This instability is a significant factor in its biological role and handling in experimental settings. The half-life of ribose and its phosphorylated derivatives is highly dependent on pH and temperature.[3][11]

ConditionHalf-life of RiboseReference
pH 7.0, 100°C73 minutes[11]
pH 7.0, 0°C44 years[11]

Ribose 5-phosphate decomposes approximately 12 times faster than ribose under similar conditions.[11] The degradation of R1P can proceed via cleavage of either the C-O or O-P bond of the phosphate ester.[12]

Role in Metabolic Pathways

R1P is a central hub in several key metabolic pathways.[1][2]

Purine (B94841) Salvage Pathway

In the purine salvage pathway, purine nucleoside phosphorylase (PNP) catalyzes the reversible phosphorolysis of purine nucleosides (e.g., inosine, guanosine) to yield the corresponding purine base and R1P.[13][14] This R1P can then be converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), a key precursor for de novo and salvage synthesis of nucleotides.[15]

Purine_Salvage_Pathway Inosine Inosine/ Guanosine PNP Purine Nucleoside Phosphorylase (PNP) Inosine->PNP R1P α-D-Ribose-1-phosphate PNP->R1P Base Hypoxanthine/ Guanine PNP->Base Pi Pi Pi->PNP PPM Phosphopentomutase R1P->PPM Salvage Nucleotide Synthesis (Salvage) Base->Salvage R5P Ribose-5-phosphate PPM->R5P PRPPs PRPP Synthetase R5P->PRPPs AMP AMP PRPPs->AMP PRPP PRPP PRPPs->PRPP ATP ATP ATP->PRPPs PRPP->Salvage

Caption: Role of Ribose-1-phosphate in the Purine Salvage Pathway.

Pyrimidine (B1678525) Metabolism

The activated ribose moiety of R1P can be transferred to pyrimidine bases, such as uracil, for the synthesis of pyrimidine nucleotides, demonstrating the interplay between purine and pyrimidine metabolic pathways.[12]

Experimental Protocols

Enzymatic Synthesis of α-D-Ribose-1-phosphate

A common and efficient method for the synthesis of α-D-Ribose-1-phosphate is through the enzymatic phosphorolysis of a suitable nucleoside precursor, such as 7-methylguanosine (B147621), using purine nucleoside phosphorylase (PNP). This method offers high yields and stereospecificity for the α-anomer.[1]

Principle: The reaction catalyzed by PNP is reversible. By using a precursor like 7-methylguanosine, the resulting 7-methylguanine (B141273) is poorly soluble and precipitates from the reaction mixture, driving the equilibrium towards the synthesis of R1P.

Materials:

  • 7-methylguanosine hydroiodide salt

  • Purine Nucleoside Phosphorylase (PNP)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Barium chloride or cyclohexylamine (B46788) for precipitation and isolation of the R1P salt

Procedure Outline:

  • Dissolve 7-methylguanosine in the phosphate buffer.

  • Add PNP to the solution to initiate the reaction.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) and monitor the reaction progress by HPLC.

  • Upon completion, terminate the reaction (e.g., by heat inactivation of the enzyme).

  • Centrifuge to remove the precipitated 7-methylguanine.

  • Isolate the R1P from the supernatant, for example, as its barium or bis(cyclohexylammonium) salt by precipitation.[1]

Enzymatic_Synthesis_Workflow Start Start: 7-Methylguanosine + Phosphate Buffer Add_PNP Add Purine Nucleoside Phosphorylase (PNP) Start->Add_PNP Incubate Incubate (e.g., 37°C) Add_PNP->Incubate Monitor Monitor by HPLC Incubate->Monitor Monitor->Incubate Reaction not complete Terminate Terminate Reaction (e.g., Heat Inactivation) Monitor->Terminate Reaction complete Centrifuge Centrifuge to remove precipitated 7-methylguanine Terminate->Centrifuge Isolate Isolate this compound (e.g., as Ba²⁺ salt) Centrifuge->Isolate End End: Purified α-D-Ribose-1-phosphate Isolate->End

Caption: Workflow for the Enzymatic Synthesis of this compound.

Spectrophotometric Determination of this compound

The concentration of R1P can be determined using coupled enzyme assays where the product of a reaction involving R1P leads to a change in absorbance.

Principle: One common method involves the use of PNP and a suitable purine base (e.g., adenine). In the presence of R1P, PNP will synthesize the corresponding nucleoside (adenosine). The adenosine (B11128) can then be deaminated by adenosine deaminase to inosine, and the change in absorbance at a specific wavelength (e.g., 265 nm) can be monitored.[13]

Materials:

  • Sample containing this compound

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Adenine (B156593)

  • Purine Nucleoside Phosphorylase (PNP)

  • Adenosine Deaminase

  • Spectrophotometer and cuvettes

Procedure Outline:

  • Prepare a reaction mixture containing buffer and adenine in a cuvette.

  • Add the sample containing R1P to the cuvette.

  • Initiate the reaction by adding PNP and adenosine deaminase.

  • Monitor the decrease in absorbance at 265 nm over time.

  • The total change in absorbance is proportional to the initial concentration of R1P. A standard curve using known concentrations of R1P should be prepared for accurate quantification.

Relevance in Drug Development

The central role of R1P in nucleotide metabolism makes the enzymes that produce or consume it attractive targets for drug development.

  • Enzyme Inhibition: Inhibitors of purine nucleoside phosphorylase are of interest for the treatment of T-cell proliferative disorders and autoimmune diseases. Understanding the interaction of R1P with the active site of PNP is crucial for the rational design of such inhibitors.

  • Nucleoside Analogues: R1P is a key substrate for the enzymatic synthesis of various nucleoside analogues, which are an important class of antiviral and anticancer drugs. Efficient and scalable synthesis of R1P is therefore critical for the production of these therapeutic agents. The development of R1P analogues can also lead to potent enzyme inhibitors.[12]

Conclusion

α-D-Ribose-1-phosphate is a molecule of fundamental importance in biochemistry. Its structural features, chemical reactivity, and central position in metabolism underscore its significance. A thorough understanding of its properties and the development of robust experimental methodologies are essential for advancing research in metabolic regulation, enzymology, and the design of novel therapeutics. This guide provides a foundational overview to aid researchers and professionals in their work with this key metabolic intermediate.

References

The Pivotal Role of Ribose-1-Phosphate in Pyrimidine Base Salvage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The salvage of pyrimidine (B1678525) bases is a critical metabolic pathway that recycles nucleobases from degraded nucleic acids, contributing to the overall nucleotide pool. This process is of significant interest in both fundamental research and clinical applications, particularly in oncology and antiviral therapies. At the heart of this pathway lies the versatile molecule, α-D-ribose-1-phosphate, which serves as the ribosyl donor for the conversion of free pyrimidine bases into their corresponding nucleosides. This technical guide provides an in-depth exploration of the core mechanisms by which ribose-1-phosphate facilitates pyrimidine salvage, with a focus on the key enzymes, their kinetics, and the experimental methodologies used to study this pathway. Furthermore, we delve into the clinical significance and the therapeutic potential of targeting these salvage enzymes.

Introduction: The Pyrimidine Salvage Pathway

Nucleotide metabolism is broadly categorized into two main pathways: de novo synthesis and salvage pathways. While de novo synthesis builds nucleotides from simple precursors, the salvage pathway recycles pre-existing bases and nucleosides.[1][2] This salvage mechanism is particularly crucial in certain tissues and in rapidly proliferating cells, such as cancer cells, where it provides an energy-efficient alternative to the demanding de novo route.[1] The pyrimidine salvage pathway primarily utilizes the bases uracil (B121893) and thymine (B56734) to regenerate uridine (B1682114) and thymidine (B127349), respectively. A central player in this process is this compound, which provides the necessary ribose moiety for nucleoside synthesis.

The Central Role of this compound

This compound is a key intermediate that links purine (B94841) and pyrimidine metabolism. It is primarily generated from the phosphorolytic cleavage of purine nucleosides by purine nucleoside phosphorylase (PNP). This process breaks down inosine (B1671953) and guanosine (B1672433) into hypoxanthine (B114508) and guanine, respectively, releasing this compound. This this compound can then be utilized by pyrimidine nucleoside phosphorylases to salvage pyrimidine bases. This metabolic crosstalk ensures a balanced supply of precursors for nucleotide synthesis.

Key Enzymes in this compound-Mediated Pyrimidine Salvage

Two primary enzymes catalyze the reversible reaction between pyrimidine bases and this compound (or its deoxy-equivalent): Uridine Phosphorylase (UP) and Thymidine Phosphorylase (TP).

Uridine Phosphorylase (UP)

Uridine Phosphorylase (UP; EC 2.4.2.3) catalyzes the reversible phosphorolysis of uridine to uracil and α-D-ribose-1-phosphate.[3][4] This reaction is central to the salvage of uracil for the synthesis of RNA precursors. The enzyme plays a critical role in maintaining the cellular pool of uridine.[3]

Reaction: Uridine + Phosphate ⇌ Uracil + α-D-Ribose-1-phosphate

Thymidine Phosphorylase (TP)

Thymidine Phosphorylase (TP; EC 2.4.2.4), also known as platelet-derived endothelial cell growth factor (PD-ECGF), catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-α-D-ribose-1-phosphate.[5][6] This is a key step in the salvage of thymine for DNA synthesis. TP is also implicated in angiogenesis, making it a significant target in cancer therapy.[5][6]

Reaction: Thymidine + Phosphate ⇌ Thymine + 2-deoxy-α-D-Ribose-1-phosphate

Quantitative Data: Enzyme Kinetics

The efficiency of these salvage enzymes is described by their kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number. A comprehensive understanding of these parameters is vital for drug development and for modeling metabolic flux.

EnzymeSubstrateKm (µM)kcat (s-1)Source
Human Thymidine Phosphorylase Thymidine284 ± 55-[7]
Phosphate (Pi)5.8 ± 1.9-[7]
Thymine244 ± 69-[7]
2-deoxy-α-D-ribose-1-phosphate90 ± 33-[7]

Note: Complete kinetic data including kcat values for human uridine phosphorylase are not consistently available in the literature and can vary depending on the experimental conditions.

Experimental Protocols

Accurate measurement of enzyme activity and successful purification of these enzymes are fundamental for their characterization and for screening potential inhibitors.

Enzyme Activity Assays

5.1.1. Spectrophotometric Assay for Uridine Phosphorylase Activity

This method continuously monitors the change in absorbance resulting from the conversion of uridine to uracil.

Principle: The formation of uracil from uridine leads to a change in ultraviolet (UV) absorbance, which can be measured over time.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.5

  • 10 mM Uridine solution

  • 100 mM Potassium Phosphate buffer, pH 7.5

  • Purified or crude Uridine Phosphorylase enzyme solution

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 262 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 100 mM Tris-HCl buffer, pH 7.5

    • 100 µL of 10 mM Uridine

    • 50 µL of 100 mM Potassium Phosphate buffer

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding 50 µL of the enzyme solution.

  • Immediately mix by inversion and start monitoring the decrease in absorbance at 262 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient difference between uridine and uracil.

5.1.2. HPLC-Based Assay for Thymidine Phosphorylase Activity

This method provides a highly sensitive and specific measurement of thymine production.[8][9][10][11][12]

Principle: The product of the enzymatic reaction, thymine, is separated from the substrate, thymidine, by reverse-phase high-performance liquid chromatography (HPLC) and quantified by UV detection.[8][9][10][11][12]

Materials:

  • 100 mM Potassium Phosphate buffer, pH 7.4

  • 20 mM Thymidine solution

  • Purified or crude Thymidine Phosphorylase enzyme solution

  • 40% Trichloroacetic acid (TCA) for reaction termination

  • HPLC system with a C18 column

  • Mobile phase (e.g., 40 mM ammonium (B1175870) acetate, 5 mM tetrabutyl ammonium hydrogen sulphate, pH 2.7)[11]

  • UV detector set to 267 nm

Procedure:

  • Prepare a reaction mixture containing:

    • 50 µL of 100 mM Potassium Phosphate buffer, pH 7.4

    • 25 µL of 20 mM Thymidine

    • 25 µL of enzyme solution

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 50 µL of 40% TCA.

  • Centrifuge the mixture to pellet precipitated protein (e.g., 10,000 x g for 10 minutes).

  • Inject a defined volume of the supernatant onto the HPLC system.

  • Separate the components using the specified mobile phase and column.

  • Quantify the amount of thymine produced by comparing the peak area to a standard curve of known thymine concentrations.

Enzyme Purification Protocols

5.2.1. Affinity Chromatography of His-tagged Uridine Phosphorylase

This is a common and efficient method for purifying recombinantly expressed proteins with a polyhistidine tag.[13][14][15][16]

Principle: The polyhistidine tag on the recombinant protein binds with high affinity to immobilized metal ions (e.g., Ni2+) on a chromatography resin.[14][16] The bound protein can then be eluted with a high concentration of imidazole, which competes for binding to the metal ions.[14]

Materials:

  • Cell lysate containing His-tagged Uridine Phosphorylase

  • Ni-NTA (Nickel-Nitrilotriacetic acid) agarose (B213101) resin

  • Binding Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)[13]

  • Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)[13]

  • Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)[13]

  • Chromatography column

Procedure:

  • Equilibrate the Ni-NTA resin with Binding Buffer.

  • Load the clarified cell lysate onto the column.

  • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged Uridine Phosphorylase with Elution Buffer.

  • Collect fractions and analyze for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).

5.2.2. Ion-Exchange Chromatography for Thymidine Phosphorylase Purification

This technique separates proteins based on their net surface charge.[17][18][19][20]

Principle: At a specific pH, proteins will have a net positive or negative charge. In anion-exchange chromatography, a positively charged resin is used to bind negatively charged proteins. In cation-exchange chromatography, a negatively charged resin binds positively charged proteins. Proteins are then eluted by increasing the salt concentration or changing the pH of the buffer.[17][19]

Materials:

  • Partially purified Thymidine Phosphorylase sample

  • Anion-exchange (e.g., DEAE-Sepharose) or Cation-exchange (e.g., CM-Sepharose) resin

  • Equilibration Buffer (low salt concentration, specific pH)

  • Elution Buffer (high salt concentration, e.g., 1 M NaCl in Equilibration Buffer)

  • Chromatography system (e.g., FPLC)

Procedure:

  • Determine the isoelectric point (pI) of Thymidine Phosphorylase to select the appropriate type of ion-exchange resin and buffer pH.

  • Equilibrate the column with Equilibration Buffer.

  • Load the protein sample onto the column.

  • Wash the column with Equilibration Buffer to remove unbound proteins.

  • Elute the bound Thymidine Phosphorylase using a linear gradient of Elution Buffer.

  • Collect fractions and assay for enzyme activity and protein purity.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures can aid in understanding the complex relationships and steps involved.

Pyrimidine_Salvage_Pathway cluster_purine Purine Catabolism cluster_pyrimidine Pyrimidine Salvage Inosine Inosine PNP Purine Nucleoside Phosphorylase Inosine->PNP Guanosine Guanosine Guanosine->PNP Hypoxanthine Hypoxanthine Guanine Guanine R1P This compound UP Uridine Phosphorylase R1P->UP Ribosyl Donor PNP->Hypoxanthine PNP->Guanine PNP->R1P Uracil Uracil Uracil->UP Thymine Thymine TP Thymidine Phosphorylase Thymine->TP Uridine Uridine Thymidine Thymidine dR1P Deoxythis compound dR1P->TP Deoxyribosyl Donor UP->Uridine TP->Thymidine

Figure 1. Interplay between purine catabolism and pyrimidine salvage pathways.

Enzyme_Assay_Workflow cluster_spectro Spectrophotometric Assay (UP) cluster_hplc HPLC-Based Assay (TP) prep_reagents_s Prepare Reaction Mix (Buffer, Uridine, Phosphate) equilibrate_s Equilibrate to Temperature prep_reagents_s->equilibrate_s add_enzyme_s Add Enzyme Solution equilibrate_s->add_enzyme_s monitor_abs_s Monitor Absorbance Change at 262 nm add_enzyme_s->monitor_abs_s calc_rate_s Calculate Reaction Rate monitor_abs_s->calc_rate_s prep_reagents_h Prepare Reaction Mix (Buffer, Thymidine, Enzyme) incubate_h Incubate at 37°C prep_reagents_h->incubate_h stop_rxn_h Stop Reaction (TCA) incubate_h->stop_rxn_h centrifuge_h Centrifuge and Collect Supernatant stop_rxn_h->centrifuge_h inject_hplc_h Inject on HPLC System centrifuge_h->inject_hplc_h quantify_h Quantify Thymine inject_hplc_h->quantify_h

Figure 2. Experimental workflows for enzyme activity assays.

Protein_Purification_Workflow cluster_affinity Affinity Chromatography (His-tag) cluster_ion_exchange Ion-Exchange Chromatography equil_resin_a Equilibrate Ni-NTA Resin load_lysate_a Load Cell Lysate equil_resin_a->load_lysate_a wash_a Wash with Wash Buffer load_lysate_a->wash_a elute_a Elute with Imidazole wash_a->elute_a analyze_a Analyze Fractions (SDS-PAGE) elute_a->analyze_a equil_column_i Equilibrate Column load_sample_i Load Protein Sample equil_column_i->load_sample_i wash_i Wash with Low Salt Buffer load_sample_i->wash_i elute_i Elute with Salt Gradient wash_i->elute_i analyze_i Analyze Fractions (Activity Assay, SDS-PAGE) elute_i->analyze_i

Figure 3. General workflows for protein purification.

Clinical Significance and Drug Development

The pyrimidine salvage pathway, and specifically the enzymes UP and TP, are significant targets for therapeutic intervention, particularly in cancer.

  • Cancer Therapy: Many rapidly dividing cancer cells upregulate the pyrimidine salvage pathway to meet their high demand for nucleotides.[1][2] Therefore, inhibitors of UP and TP are being investigated as anticancer agents.[21] By blocking the salvage pathway, these inhibitors can sensitize cancer cells to traditional chemotherapies that target the de novo synthesis pathway.[2]

  • Modulation of Chemotherapy: Uridine phosphorylase inhibitors can also be used to modulate the toxicity of fluoropyrimidine-based chemotherapies like 5-fluorouracil (B62378) (5-FU).[22] By preventing the breakdown of uridine, these inhibitors can increase plasma uridine levels, which can help protect normal tissues from the toxic effects of 5-FU.[22]

  • Antiviral Therapy: Some viruses rely on host cell salvage pathways for their replication. Therefore, targeting these enzymes could represent a viable antiviral strategy.

Several inhibitors of UP and TP have been developed and are in various stages of preclinical and clinical investigation. These compounds are designed to bind to the active site of the enzymes, preventing the binding of their natural substrates.

Conclusion

This compound is a linchpin in cellular metabolism, elegantly connecting the catabolism of purines with the salvage of pyrimidines. The enzymes that mediate this process, uridine phosphorylase and thymidine phosphorylase, are not only crucial for maintaining nucleotide homeostasis but also represent promising targets for therapeutic intervention. A thorough understanding of their mechanisms, kinetics, and regulation, facilitated by robust experimental methodologies, is essential for the continued development of novel drugs targeting pyrimidine metabolism for the treatment of cancer and other diseases. This technical guide provides a foundational overview for researchers and drug development professionals working in this dynamic and clinically relevant field.

References

The Thermodynamic Landscape of Ribose-1-Phosphate in Aqueous Solution: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 15, 2025

Introduction

Ribose-1-phosphate (R1P) is a pivotal intermediate in cellular metabolism, primarily recognized for its role in the salvage pathways of purine (B94841) and pyrimidine (B1678525) nucleosides.[1][2] As the direct precursor for the synthesis of nucleotides, the stability of R1P in an aqueous environment is of paramount importance for understanding the bioenergetics and kinetics of these fundamental biochemical processes.[3][4][5] This technical guide provides an in-depth analysis of the thermodynamic stability of α-D-ribose 1-phosphate in aqueous solution, presenting key quantitative data, detailed experimental methodologies for its characterization, and visualizations of its metabolic context and the principles governing its stability. This document is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, enzymology, and pharmacology.

Thermodynamic Parameters of this compound Hydrolysis

The thermodynamic stability of this compound is fundamentally described by the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with its hydrolysis to ribose and inorganic phosphate (B84403) (Pi). The hydrolysis of the hemiacetal phosphate bond in R1P is an exergonic process, indicating that the products are thermodynamically more stable than the reactants in an aqueous solution.

Gibbs Free Energy of Hydrolysis

The standard Gibbs free energy of hydrolysis (ΔG°') for α-D-ribose 1-phosphate has been experimentally determined to be significantly negative, confirming the spontaneous nature of this reaction in the presence of a suitable catalyst.[6][7]

ParameterValue (kcal/mol)Value (kJ/mol)ConditionsReference
ΔG°' -5.4 ± 0.15-22.6 ± 0.6pH 7.0, 25 °C, I = 0.1 M[6][7]

Table 1: Standard Gibbs Free Energy of Hydrolysis for α-D-Ribose 1-Phosphate.

Enthalpy and Entropy of Hydrolysis
ParameterEstimated Value (kJ/mol)ConditionsReference (for R5P)
ΔH°' ~ -5.725 °C[7]
TΔS°' ~ 16.9pH 7.0, 25 °CCalculated

Table 2: Estimated Enthalpy and Entropy of Hydrolysis for α-D-Ribose 1-Phosphate. The entropy term (TΔS°') is calculated using the Gibbs-Helmholtz equation (ΔG°' = ΔH°' - TΔS°') with the experimental ΔG°' from Table 1 and the estimated ΔH°'. The positive entropy change suggests that the hydrolysis reaction leads to an increase in the disorder of the system, which contributes to the spontaneity of the reaction.

Factors Influencing the Stability of this compound

The stability of this compound in aqueous solution is not static but is significantly influenced by environmental factors such as pH and temperature.

Effect of pH

The phosphate moiety of R1P has multiple ionizable protons, and its charge state is dependent on the pH of the solution. The stability of the phosphoester bond is also pH-dependent. Studies on the hydrolytic decay of R1P at elevated temperatures have demonstrated a clear dependence on pH.

pHHalf-life (hours) at 98 °C
5.011.7
7.04.8
9.01.8

Table 3: pH-Dependent Stability of this compound. Data from Kaspar et al. (2021) shows that R1P is most stable under slightly acidic conditions and its degradation accelerates as the pH becomes more alkaline.[3]

Effect of Temperature

As with most chemical reactions, the rate of R1P hydrolysis is temperature-dependent. The data in Table 3, obtained at 98 °C, highlights the inherent lability of R1P at elevated temperatures.[3] While comprehensive data on the temperature dependence of the equilibrium constant for R1P hydrolysis is scarce, the general principles of thermodynamics suggest that for a reaction with a negative enthalpy change, an increase in temperature would shift the equilibrium slightly towards the reactants. However, the kinetic effect of increased temperature on the rate of decomposition is a more significant factor in practical applications.

Experimental Protocols for Thermodynamic Analysis

The determination of the thermodynamic parameters for this compound hydrolysis requires precise experimental techniques. The following sections outline the methodologies for key experiments.

Determination of Gibbs Free Energy (ΔG°') via Coupled Enzyme Assay

The standard Gibbs free energy of hydrolysis for R1P was determined by measuring the equilibrium constant (K'eq) of a reaction in which R1P participates and then calculating ΔG°' using the equation: ΔG°' = -RTln(K'eq) . A coupled enzyme system is often employed to facilitate the measurement of reactant and product concentrations at equilibrium.[6][7]

Principle: The hydrolysis of R1P is coupled to other enzymatic reactions that can be easily monitored, for example, by spectrophotometry. By measuring the concentrations of all reactants and products at equilibrium, the equilibrium constant for the overall coupled reaction can be determined, and from this, the K'eq and ΔG°' for the R1P hydrolysis reaction can be calculated.

Detailed Methodology:

  • Reaction Mixture Preparation:

    • Prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.0) containing a known initial concentration of a suitable substrate (e.g., adenosine).

    • Add the necessary co-substrates (e.g., inorganic phosphate) and coupling enzymes (e.g., adenosine (B11128) nucleosidase and adenosine phosphorylase).

    • The reaction mixture should also contain MgCl2, as magnesium ions are often important for enzyme activity and can influence the thermodynamics of phosphate-containing compounds.[7]

  • Initiation and Equilibration:

    • Initiate the reaction by adding the primary enzyme (e.g., adenosine phosphorylase) to the reaction mixture.

    • Incubate the reaction at a constant temperature (e.g., 25 °C) for a sufficient period to ensure that the reaction has reached equilibrium. This should be determined empirically by monitoring the reaction progress over time until no further change in concentrations is observed.

  • Sample Analysis:

    • At equilibrium, stop the reaction (e.g., by heat inactivation or addition of a quenching agent like perchloric acid).

    • Quantify the concentrations of all reactants and products. High-performance liquid chromatography (HPLC) is a suitable method for separating and quantifying the different nucleosides, bases, and R1P.

  • Calculation of K'eq and ΔG°':

    • Calculate the equilibrium constant (K'eq) for the coupled reaction from the measured equilibrium concentrations.

    • Using the known ΔG°' values for the coupling reactions, calculate the ΔG°' for the R1P hydrolysis reaction.

Experimental_Workflow_Coupled_Assay cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_calc 4. Calculation A Prepare Buffer (e.g., Tris-HCl, pH 7.0) B Add Substrates (Adenosine, Pi) A->B C Add Coupling Enzymes (Adenosine Nucleosidase, Adenosine Phosphorylase) B->C D Initiate with Primary Enzyme C->D E Incubate to Equilibrium (25°C) D->E F Stop Reaction (Quench) E->F G Quantify Species (HPLC) F->G H Calculate K'eq G->H I Calculate ΔG°' H->I

Coupled enzyme assay workflow for ΔG°' determination.
Determination of Enthalpy (ΔH°') via Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry directly measures the heat change associated with a chemical reaction, providing a direct measurement of the enthalpy of reaction (ΔH).

Principle: A solution of the substrate (R1P) is placed in the sample cell of the calorimeter, and the enzyme that catalyzes its hydrolysis is injected into the cell. The heat released or absorbed during the reaction is measured by the instrument.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0). The buffer should have a low ionization enthalpy to minimize heat changes due to proton release or uptake during the reaction.

    • Prepare a concentrated solution of a suitable phosphorylase in the same buffer.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment Setup:

    • Load the R1P solution into the sample cell of the ITC instrument and the enzyme solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

  • Titration and Data Acquisition:

    • Perform a series of small injections of the enzyme solution into the R1P solution.

    • The instrument will measure the heat change after each injection. The data is recorded as a plot of heat flow (μcal/sec) versus time (min).

  • Data Analysis:

    • Integrate the peaks in the thermogram to determine the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the reactants.

    • Fit the data to a suitable binding model to determine the stoichiometry (n), binding constant (K), and the enthalpy of reaction (ΔH).

Determination of Equilibrium Constant (K'eq) via ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful non-invasive technique for studying reactions involving phosphorus-containing compounds. It can be used to directly measure the concentrations of R1P and inorganic phosphate at equilibrium.

Principle: The phosphorus nuclei in R1P and inorganic phosphate have different chemical environments and therefore resonate at different frequencies in a ³¹P NMR spectrum. The area under each peak is proportional to the concentration of the corresponding species.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a reaction mixture containing a known initial concentration of R1P in a deuterated buffer (e.g., D₂O with a suitable buffering agent) to provide a lock signal for the NMR spectrometer.

    • Add a suitable phosphorylase to catalyze the hydrolysis reaction.

    • Include a known concentration of a phosphorus-containing reference compound (e.g., phosphocreatine) for quantification.

  • NMR Data Acquisition:

    • Place the sample in the NMR spectrometer and allow it to reach the desired temperature.

    • Acquire ³¹P NMR spectra at regular intervals until the reaction reaches equilibrium, as indicated by no further change in the relative peak areas of R1P and Pi.

  • Data Processing and Analysis:

    • Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

    • Integrate the peaks corresponding to R1P, Pi, and the internal standard.

    • Calculate the concentrations of R1P and Pi at equilibrium based on the peak integrals relative to the internal standard.

  • Calculation of K'eq:

    • Calculate the equilibrium constant (K'eq) from the equilibrium concentrations of R1P, ribose, and Pi. The concentration of ribose will be equal to the concentration of Pi formed.

Experimental_Workflow_NMR cluster_prep_nmr 1. Sample Preparation cluster_acq_nmr 2. Data Acquisition cluster_analysis_nmr 3. Data Analysis cluster_calc_nmr 4. Calculation A_nmr Prepare R1P in D₂O Buffer B_nmr Add Phosphorylase A_nmr->B_nmr C_nmr Add Internal Standard B_nmr->C_nmr D_nmr Place in NMR Spectrometer C_nmr->D_nmr E_nmr Acquire ³¹P Spectra until Equilibrium D_nmr->E_nmr F_nmr Process Spectra E_nmr->F_nmr G_nmr Integrate Peaks (R1P, Pi, Standard) F_nmr->G_nmr H_nmr Calculate Equilibrium Concentrations G_nmr->H_nmr I_nmr Calculate K'eq H_nmr->I_nmr

³¹P NMR workflow for K'eq determination.

Metabolic Significance and Logical Relationships

This compound is a key node in cellular metabolism, linking the catabolism of nucleosides to the synthesis of new nucleotides.

Role in Purine and Pyrimidine Salvage Pathways

R1P is generated from purine nucleosides (e.g., inosine, guanosine) through the action of purine nucleoside phosphorylase (PNP).[8][9][10] The ribose moiety can then be utilized for the synthesis of pyrimidine nucleotides by reacting with pyrimidine bases in a reaction catalyzed by pyrimidine nucleoside phosphorylase. This metabolic route allows cells to recycle nucleobases and conserve energy.

Metabolic_Pathway PN Purine Nucleosides (e.g., Inosine, Guanosine) R1P This compound PN->R1P Purine Nucleoside Phosphorylase Pi Phosphate (Pi) PB Purine Bases (e.g., Hypoxanthine, Guanine) R1P->PB Purine Nucleoside Phosphorylase PyN Pyrimidine Nucleosides (e.g., Uridine) R1P->PyN Pyrimidine Nucleoside Phosphorylase PyB Pyrimidine Bases (e.g., Uracil) PyB->PyN Pi->R1P

Role of R1P in nucleoside salvage pathways.
Thermodynamic vs. Kinetic Stability

An important concept for understanding the role of R1P in the cell is the distinction between thermodynamic and kinetic stability.

  • Thermodynamic Instability: As indicated by the negative ΔG°' of hydrolysis, R1P is thermodynamically unstable in water, meaning its breakdown into ribose and phosphate is an energetically favorable process.

  • Kinetic Stability: In the absence of a catalyst (i.e., an enzyme), the hydrolysis of R1P at physiological pH and temperature is very slow. The high activation energy of the uncatalyzed reaction makes R1P kinetically stable, or metastable.

This kinetic stability is crucial for its biological function, as it allows the cell to maintain a pool of this "activated" ribose unit, preventing its wasteful depletion. Enzymes, such as nucleoside phosphorylases, provide a lower-energy pathway for the reaction to proceed, allowing the cell to control the flux of R1P into various metabolic pathways.

Stability_Concept R1P This compound (in aqueous solution) Thermo Thermodynamically Unstable (Negative ΔG°' of hydrolysis) R1P->Thermo Favorable energetics Kinetic Kinetically Stable (High Activation Energy) R1P->Kinetic Slow uncatalyzed reaction Enzyme Enzymatic Catalysis (e.g., Phosphorylase) Kinetic->Enzyme Overcomes barrier Pathway Controlled Metabolic Flux Enzyme->Pathway Enables

Thermodynamic vs. Kinetic Stability of R1P.

Conclusion

The thermodynamic profile of this compound in aqueous solution reveals a molecule that is energetically primed for reaction, yet kinetically stable enough to serve as a key metabolic intermediate. Its exergonic hydrolysis underscores the energy conserved in the hemiacetal phosphate bond, which can be harnessed by the cell for the synthesis of nucleosides. The stability of R1P is intricately linked to environmental factors, particularly pH, with increased lability under alkaline conditions. A comprehensive understanding of these thermodynamic and kinetic properties, obtained through the experimental approaches detailed in this guide, is essential for researchers in basic science and for professionals in drug development who target the enzymes involved in nucleoside metabolism. The continued investigation into the thermodynamics of R1P and related metabolites will undoubtedly provide further insights into the intricate network of cellular energy and biosynthesis.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Ribose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribose-1-phosphate (R1P) is a key phosphorylated sugar intermediate in the pentose (B10789219) phosphate (B84403) pathway and a crucial precursor for the synthesis of various nucleoside analogues, many of which are potent antiviral and anticancer therapeutic agents.[1] The enzymatic synthesis of R1P offers a stereospecific and efficient alternative to complex chemical methods, which often involve multiple protection and deprotection steps and can result in a mixture of anomers.[2] This document provides detailed protocols for the enzymatic synthesis of α-D-Ribose-1-phosphate, focusing on methods that offer high yields and purity.

The primary enzymatic route for R1P synthesis is the phosphorolysis of a nucleoside, catalyzed by a nucleoside phosphorylase (NP). The reversible reaction is as follows:

Nucleoside + Phosphate ⇌ Nucleobase + α-D-Ribose-1-phosphate

This equilibrium can be shifted towards the production of R1P by either using a substrate that leads to a quasi-irreversible reaction or by removing one of the products.[1][3]

Key Enzymatic Strategies

Two primary strategies for the high-yield enzymatic synthesis of R1P are highlighted:

  • Near-Irreversible Phosphorolysis of 7-Methylguanosine (B147621): This method utilizes the modified nucleoside 7-methylguanosine as a substrate for purine (B94841) nucleoside phosphorylase (PNP). The resulting 7-methylguanine (B141273) is a poor substrate for the reverse reaction, thus driving the synthesis towards R1P, achieving near-quantitative yields.[3]

  • Deamination-Driven Biocatalytic Cascade: This innovative one-pot approach employs guanosine (B1672433) as a readily available substrate. A thermostable PNP is used in tandem with a thermostable guanine (B1146940) deaminase. The deaminase converts the guanine byproduct to xanthine (B1682287), effectively removing it from the equilibrium and pulling the reaction towards the formation of R1P. This method has been shown to produce high isolated yields of R1P.[1]

Experimental Protocols

Protocol 1: Synthesis of α-D-Ribose-1-Phosphate via Phosphorolysis of 7-Methylguanosine

This protocol is adapted from a method describing the near-irreversible enzymatic phosphorolysis of 7-methylguanosine.[3]

Materials:

  • 7-Methylguanosine hydroiodide salt

  • Purine Nucleoside Phosphorylase (PNP)

  • Potassium phosphate buffer (pH 7.0)

  • Barium chloride (BaCl₂)

  • Ethanol

  • Diethyl ether

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Dissolve 7-methylguanosine hydroiodide in potassium phosphate buffer.

  • Add Purine Nucleoside Phosphorylase to the solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) and monitor the reaction progress by HPLC.

  • Once the reaction is complete (typically near-quantitative conversion), terminate the reaction by heating or adding a protein precipitant.

  • Centrifuge the mixture to remove the precipitated enzyme.

  • To the supernatant, add a solution of barium chloride to precipitate the this compound as its barium salt.

  • Collect the precipitate by centrifugation.

  • Wash the barium salt of R1P sequentially with water, ethanol, and diethyl ether.

  • Dry the final product under vacuum.

Protocol 2: Deamination-Driven Biocatalytic Cascade for this compound Synthesis

This protocol is based on a recently developed biocatalytic cascade that achieves high yields of R1P from guanosine.[1]

Materials:

  • Guanosine (Guo)

  • Potassium phosphate buffer (pH adjusted for optimal enzyme activity, e.g., pH 7.5)

  • Thermostable Purine Nucleoside Phosphorylase (PNP)

  • Thermostable Guanine Deaminase (GuaD)

  • Magnesium chloride (MgCl₂)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Ammonia solution

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing guanosine and potassium phosphate buffer.

  • Add the thermostable PNP and thermostable GuaD to the mixture.

  • Incubate the reaction at an elevated temperature suitable for the thermostable enzymes (e.g., 60-70 °C).

  • Monitor the conversion of guanosine to xanthosine (B1684192) and the formation of R1P by HPLC.

  • Upon reaching high conversion (e.g., >85%), terminate the reaction by cooling and removing the enzymes (e.g., by precipitation and centrifugation).[1]

  • Adjust the pH of the supernatant to approximately 7 to precipitate the xanthine byproduct.[1]

  • Remove the precipitated xanthine by filtration or centrifugation.

  • To the resulting solution, add ammonium chloride and magnesium chloride to precipitate the excess phosphate.[1]

  • Isolate the purified this compound, which can be further processed or used directly in subsequent enzymatic reactions.

Data Presentation

ParameterMethod 1: 7-Methylguanosine PhosphorolysisMethod 2: Deamination-Driven CascadeReference
Substrate 7-MethylguanosineGuanosine[1][3]
Key Enzymes Purine Nucleoside Phosphorylase (PNP)Thermostable PNP, Thermostable Guanine Deaminase[1][3]
Reported Yield Near quantitative (by HPLC), 74%-94% isolated yieldUp to 79% isolated yield[1][3]
Purity High, isolated as barium or bis(cyclohexylammonium) salt94% without chromatography[1][3]
Key Advantage Near-irreversible reactionUses a cheaper, more available substrate; one-pot reaction[1][3]

Analytical Methods

The production of this compound can be monitored and quantified using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying R1P, the starting nucleoside, and the nucleobase byproduct.[4][5] A variety of columns, such as reversed-phase or anion-exchange, can be employed.[5]

  • Enzymatic Assays: Spectrophotometric assays can be used for the quantification of R1P.[6] These assays typically involve coupled enzyme reactions where the consumption or production of a chromogenic or fluorescent compound is measured. For instance, R1P can be converted back to a nucleoside in the presence of a nucleobase and PNP, and the resulting nucleoside can be quantified.[6][7]

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_of_R1P cluster_method1 Method 1: Near-Irreversible Phosphorolysis cluster_method2 Method 2: Deamination-Driven Biocatalytic Cascade M1_Substrate 7-Methylguanosine M1_Enzyme Purine Nucleoside Phosphorylase (PNP) M1_Substrate->M1_Enzyme M1_Phosphate Phosphate M1_Phosphate->M1_Enzyme M1_Product α-D-Ribose-1-Phosphate M1_Enzyme->M1_Product M1_Byproduct 7-Methylguanine M1_Enzyme->M1_Byproduct M2_Substrate Guanosine M2_PNP Thermostable PNP M2_Substrate->M2_PNP M2_Phosphate Phosphate M2_Phosphate->M2_PNP M2_Product α-D-Ribose-1-Phosphate M2_PNP->M2_Product M2_Intermediate Guanine M2_PNP->M2_Intermediate M2_GuaD Thermostable Guanine Deaminase (GuaD) M2_Byproduct Xanthine M2_GuaD->M2_Byproduct M2_Intermediate->M2_GuaD

Caption: Comparative workflows for the enzymatic synthesis of this compound.

Experimental_Workflow Start Reaction Setup (Substrate, Phosphate, Enzyme(s)) Incubation Incubation (Controlled Temperature and Time) Start->Incubation Monitoring Reaction Monitoring (e.g., HPLC) Incubation->Monitoring Termination Reaction Termination (Heat or Precipitation) Monitoring->Termination Upon Completion Purification Purification Steps (Precipitation of Byproducts/Product) Termination->Purification Analysis Product Analysis (HPLC, Enzymatic Assay) Purification->Analysis Final_Product Pure α-D-Ribose-1-Phosphate Analysis->Final_Product

Caption: General experimental workflow for enzymatic R1P synthesis and purification.

References

Application Notes and Protocols for HPLC Quantification of Ribose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantification of Ribose-1-phosphate (R1P) using High-Performance Liquid Chromatography (HPLC). This compound is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and purine (B94841) metabolism.[1][2] Accurate quantification of R1P in biological samples is crucial for understanding cellular metabolism and for the development of novel therapeutics.

Introduction to Analytical Methods

The quantification of highly polar and low-abundance metabolites like this compound in complex biological matrices presents significant analytical challenges. Several HPLC-based methods have been developed to address these challenges, each with its own advantages in terms of sensitivity, specificity, and throughput. The primary methods include:

  • Anion-Exchange Chromatography (AEC): This technique separates molecules based on their net negative charge, making it well-suited for acidic compounds like sugar phosphates.

  • Ion-Pair Reversed-Phase (IP-RP) HPLC: This method enhances the retention of polar analytes on a non-polar stationary phase by adding an ion-pairing agent to the mobile phase.

  • Pre-Column Derivatization followed by Reversed-Phase HPLC: This approach involves chemically modifying the analyte to improve its chromatographic properties and enhance its detectability, often by attaching a chromophore or fluorophore.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is considered the gold standard for quantifying low-abundance metabolites.[3]

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key quantitative parameters of different HPLC methods for the analysis of this compound and related sugar phosphates.

MethodColumnMobile PhaseDetectionLimit of Quantification (LOQ)Linearity RangeReference
Anion-Exchange ChromatographyDionex CarboPac PA1Gradient of Sodium Acetate and Sodium HydroxidePulsed Amperometric Detection (PAD) or UV (262 nm)Not Specified1.25 - 80 mg/L[4]
Ion-Pair Reversed-Phase HPLCC18Acetonitrile/Water with Tetrabutylammonium HydroxideIndirect UV (248 nm)2.60 µg/mL (for phosphates)Not Specified[5]
Pre-Column Derivatization (PMP)Zorbax Extend C18Acetonitrile/Sodium Phosphate Buffer (pH 8.0)DAD (UV)3.55 - 18.32 µg/mL (for various sugars)10 - 400 µg/mL[6][7]
LC-MS/MSIon Pair Loaded C18Acetonitrile/Water with Octylammonium AcetateESI-MS/MS (Negative Mode)Not SpecifiedNot Specified[8]

Signaling and Metabolic Pathways

This compound is a central molecule in cellular metabolism, primarily involved in the pentose phosphate pathway and purine metabolism. Understanding these pathways is essential for interpreting the quantitative data obtained from HPLC analysis.

Ribose_1_Phosphate_Metabolism cluster_PPP Pentose Phosphate Pathway cluster_Purine_Metabolism Purine Metabolism / Salvage Pathway Glucose-6-P Glucose-6-P Ribulose-5-P Ribulose-5-P Glucose-6-P->Ribulose-5-P Oxidative Phase Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Isomerase R1P This compound Ribose-5-P->R1P Phosphopentomutase Purine_Nucleosides Purine Nucleosides (e.g., Guanosine) Purine_Nucleosides->R1P Purine Nucleoside Phosphorylase Purine_Bases Purine Bases (e.g., Guanine) Purine_Nucleosides->Purine_Bases R1P->Ribose-5-P Phosphopentomutase R1P->Purine_Nucleosides Purine Nucleoside Phosphorylase

Metabolic pathways involving this compound.

Experimental Protocols

Sample Preparation from Biological Tissues

A critical first step for accurate measurement is the proper extraction and quenching of metabolic activity to preserve the in vivo levels of the target analytes.

Materials:

Protocol:

  • Flash-freeze the tissue sample in liquid nitrogen immediately after collection to halt metabolic activity.

  • Homogenize the frozen tissue in a pre-chilled mixture of methanol, chloroform, and water (2:1:0.8, v/v/v).

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Collect the upper aqueous phase containing the polar metabolites, including this compound.

  • Dry the aqueous extract under vacuum (e.g., using a SpeedVac).

  • Reconstitute the dried extract in a suitable buffer or mobile phase for HPLC analysis.

Sample_Preparation_Workflow start Tissue Sample flash_freeze Flash Freeze in Liquid Nitrogen start->flash_freeze homogenize Homogenize in Methanol/Chloroform/Water flash_freeze->homogenize centrifuge Centrifuge homogenize->centrifuge collect_supernatant Collect Aqueous Supernatant centrifuge->collect_supernatant dry_extract Dry Extract (Vacuum) collect_supernatant->dry_extract reconstitute Reconstitute in Mobile Phase dry_extract->reconstitute end Ready for HPLC Injection reconstitute->end

General workflow for biological sample preparation.

Method 1: Anion-Exchange Chromatography (AEC)

This method is suitable for the separation of various sugar phosphates based on their charge.

Instrumentation:

  • HPLC system with a quaternary pump and a PAD or UV detector.

  • Anion-exchange column (e.g., Dionex CarboPac PA1, 4 x 250 mm).

Reagents:

  • Eluent A: Deionized water

  • Eluent B: 1 M Sodium Acetate

  • Eluent C: 200 mM Sodium Hydroxide

  • This compound standard

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PAD or UV at 262 nm[4]

  • Injection Volume: 20 µL

  • Gradient Program:

    Time (min) %A (Water) %B (1M NaOAc) %C (200mM NaOH)
    0 90 0 10
    10 90 0 10
    30 50 40 10
    35 10 80 10
    40 90 0 10

    | 50 | 90 | 0 | 10 |

Protocol:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition (90% A, 10% C) for at least 30 minutes.

  • Prepare a standard curve of this compound in the initial mobile phase.

  • Inject the standards and the prepared samples.

  • Quantify the this compound in the samples by comparing the peak area to the standard curve.

Method 2: Ion-Pair Reversed-Phase (IP-RP) HPLC

This method is effective for retaining and separating highly polar analytes like R1P on a reversed-phase column.

Instrumentation:

  • HPLC system with a binary pump and a UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Mobile Phase A: 10 mM Tetrabutylammonium hydroxide, 10 mM Potassium Phosphate, pH 7.0

  • Mobile Phase B: Acetonitrile

  • This compound standard

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) %A %B
    0 98 2
    20 80 20
    25 98 2

    | 35 | 98 | 2 |

Protocol:

  • Prepare the mobile phases, ensuring the ion-pairing agent is fully dissolved, and degas.

  • Equilibrate the column with the initial mobile phase composition for an extended period (at least 1 hour) to ensure the column is fully saturated with the ion-pairing agent.

  • Prepare a standard curve of this compound.

  • Inject the standards and samples.

  • Quantify based on the standard curve.

Method 3: Pre-Column Derivatization with PMP

Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for sensitive UV detection of sugars.[6][7]

Instrumentation:

  • HPLC system with a binary pump and a Diode Array Detector (DAD).

  • C18 column (e.g., Zorbax Extend C18, 4.6 x 250 mm, 5 µm).[7]

Reagents:

  • 0.5 M Methanolic PMP solution

  • 0.3 M Sodium Hydroxide

  • 0.3 M Hydrochloric Acid

  • Mobile Phase A: 100 mM Sodium Phosphate buffer, pH 8.0[6]

  • Mobile Phase B: Acetonitrile[6]

  • This compound standard

Derivatization Protocol:

  • To 100 µL of the sample or standard, add 100 µL of 0.3 M NaOH and 200 µL of 0.5 M PMP solution.

  • Incubate at 70°C for 30 minutes.

  • Cool the mixture to room temperature and neutralize by adding 100 µL of 0.3 M HCl.

  • Extract the PMP-derivatized sugars with 500 µL of chloroform to remove excess PMP.

  • Centrifuge and collect the aqueous upper layer for HPLC analysis.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C[6]

  • Detection: DAD at 245 nm

  • Injection Volume: 20 µL

  • Gradient Program:

    Time (min) %A %B
    0 88 12
    35 83 17
    36 80 20
    45 80 20
    46 88 12

    | 65 | 88 | 12 |

Protocol:

  • Derivatize the standards and samples as described above.

  • Prepare and degas the mobile phases.

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the derivatized standards and samples.

  • Quantify using the standard curve.

Derivatization_Workflow start Sample or Standard add_reagents Add NaOH and PMP Solution start->add_reagents incubate Incubate at 70°C for 30 min add_reagents->incubate neutralize Neutralize with HCl incubate->neutralize extract Extract with Chloroform neutralize->extract centrifuge Centrifuge extract->centrifuge collect_aqueous Collect Aqueous Layer centrifuge->collect_aqueous end Ready for HPLC Injection collect_aqueous->end

Workflow for pre-column derivatization with PMP.

References

Application Notes and Protocols for Spectrophotometric Detection of Ribose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ribose-1-phosphate (R1P) is a key intermediate in nucleotide metabolism, playing a crucial role in the salvage pathways for purine (B94841) and pyrimidine (B1678525) nucleosides.[1][2] It is formed during the phosphorolytic cleavage of nucleosides by nucleoside phosphorylases.[3][4][5] The accurate quantification of R1P is essential for studying the activity of enzymes involved in its metabolism, for diagnosing certain metabolic disorders, and for various applications in drug development. These application notes provide detailed protocols for two robust spectrophotometric methods for the detection and quantification of R1P.

Application Note 1: Coupled Enzymatic Assay using Purine Nucleoside Phosphorylase and Xanthine (B1682287) Oxidase

This method provides a continuous assay for R1P determination by coupling the activity of purine nucleoside phosphorylase (PNP) and xanthine oxidase (XO).

Principle of the Assay

The assay is based on a two-step enzymatic reaction. In the first step, purine nucleoside phosphorylase (PNP) catalyzes the reaction between R1P and hypoxanthine (B114508) to produce inosine (B1671953) and inorganic phosphate (B84403). In the second, coupled reaction, xanthine oxidase (XO) oxidizes the hypoxanthine to uric acid. The formation of uric acid can be continuously monitored by measuring the increase in absorbance at 293 nm.[3][6] The rate of uric acid formation is directly proportional to the concentration of R1P in the sample.

Biochemical Pathway

R1P This compound (R1P) Inosine Inosine R1P->Inosine PNP Hypoxanthine Hypoxanthine Hypoxanthine->Inosine UricAcid Uric Acid Hypoxanthine->UricAcid Xanthine Oxidase (XO) Pi Inorganic Phosphate (Pi) Inosine->Pi H2O2 H₂O₂ UricAcid->H2O2 O2 O₂ + H₂O O2->UricAcid

Caption: Coupled enzymatic reaction for R1P detection.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzymes, and Substrates Mix Combine Assay Buffer, Hypoxanthine, XO, and PNP in a cuvette Reagents->Mix Samples Prepare R1P Standards and Unknown Samples Initiate Add R1P Standard or Sample to initiate the reaction Samples->Initiate Incubate Pre-incubate mixture to establish baseline Mix->Incubate Incubate->Initiate Measure Monitor absorbance increase at 293 nm in kinetic mode Initiate->Measure Calculate Calculate the rate of reaction (ΔAbs/min) Measure->Calculate Plot Plot a standard curve of rate vs. R1P concentration Calculate->Plot Determine Determine R1P concentration in unknown samples Plot->Determine

Caption: Workflow for the PNP-XO coupled assay.

Detailed Experimental Protocol

A. Required Reagents

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Purine Nucleoside Phosphorylase (PNP): 1 U/mL in Assay Buffer.

  • Xanthine Oxidase (XO): 0.1 U/mL in Assay Buffer.

  • Hypoxanthine Solution: 1 mM in Assay Buffer.

  • This compound (R1P) Standards: Prepare a dilution series (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer.

  • Unknown Samples: Biological extracts or purified samples diluted in Assay Buffer.

B. Assay Procedure

  • Prepare a reaction mixture in a 1 mL cuvette by adding:

    • 800 µL of Assay Buffer

    • 100 µL of 1 mM Hypoxanthine Solution

    • 20 µL of 0.1 U/mL Xanthine Oxidase

    • 10 µL of 1 U/mL Purine Nucleoside Phosphorylase

  • Mix gently by inversion and place the cuvette in a spectrophotometer set to 293 nm.

  • Incubate for 5 minutes at 25°C to allow the temperature to equilibrate and to record a stable baseline.

  • Initiate the reaction by adding 50 µL of the R1P standard or unknown sample.

  • Immediately start recording the absorbance at 293 nm every 30 seconds for 5-10 minutes.

  • The rate of the reaction is the linear portion of the absorbance versus time plot.

C. Data Analysis

  • Calculate the rate of reaction (ΔAbs/min) for each R1P standard and unknown sample.

  • Subtract the rate of the blank (0 µM R1P) from all other readings.

  • Plot the corrected rates for the R1P standards as a function of their concentration to generate a standard curve.

  • Determine the concentration of R1P in the unknown samples by interpolating their rates on the standard curve.

Quantitative Data Summary
ParameterValueReference
Wavelength (λ)293 nm[3][5]
Molar Extinction Coefficient (ε) of Uric Acid12,900 M⁻¹cm⁻¹[3]
pH Optimum7.4[3]
Temperature25°C[3]

Application Note 2: Coupled Enzymatic Assay using Phosphopentomutase and a Dehydrogenase

This endpoint assay quantifies R1P by converting it to Ribose-5-Phosphate (B1218738) (R5P), which is then utilized in a dehydrogenase-catalyzed reaction that produces a detectable product.

Principle of the Assay

This assay involves three enzymatic steps. First, phosphopentomutase (PPM) converts this compound to Ribose-5-Phosphate.[1][7] Second, ribose-5-phosphate isomerase (RPI) converts R5P to ribulose-5-phosphate (Ru5P). Finally, ribulose-5-phosphate 3-epimerase (RPE) converts Ru5P to xylulose-5-phosphate (Xu5P), which is then used in a reaction that ultimately leads to the reduction of NADP⁺ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.

Biochemical Pathway

cluster_detection Detection Reaction R1P This compound (R1P) R5P Ribose-5-Phosphate (R5P) R1P->R5P Phosphopentomutase (PPM) Ru5P Ribulose-5-Phosphate (Ru5P) R5P->Ru5P Ribose-5-Phosphate Isomerase (RPI) CoupledEnzymes Transketolase/ Transaldolase R5P->CoupledEnzymes Xu5P Xylulose-5-Phosphate (Xu5P) Ru5P->Xu5P Ribulose-5-Phosphate 3-Epimerase (RPE) Xu5P->CoupledEnzymes G6P Glyceraldehyde-3-P + Sedoheptulose-7-P CoupledEnzymes->G6P F6P_G3P Fructose-6-P + Erythrose-4-P CoupledEnzymes->F6P_G3P G6PDH Coupled Dehydrogenase Reaction F6P_G3P->G6PDH NADP NADP⁺ NADPH NADPH NADP->NADPH G6PDH

Caption: Multi-step enzymatic conversion of R1P for detection.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme Mix, and NADP⁺ Mix Combine Assay Buffer, Enzyme Mix, and NADP⁺ in a 96-well plate Reagents->Mix Samples Prepare R1P Standards and Unknown Samples AddSample Add R1P Standard or Sample Samples->AddSample Mix->AddSample Incubate Incubate at 37°C for 30 minutes AddSample->Incubate Measure Measure absorbance at 340 nm Incubate->Measure Subtract Subtract blank absorbance from all readings Measure->Subtract Plot Plot a standard curve of Absorbance vs. R1P concentration Subtract->Plot Determine Determine R1P concentration in unknown samples Plot->Determine

Caption: Workflow for the PPM-dehydrogenase coupled assay.

Detailed Experimental Protocol

A. Required Reagents

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.8.

  • Enzyme Mix: A commercially available kit containing phosphopentomutase, ribose-5-phosphate isomerase, ribulose-5-phosphate 3-epimerase, and a suitable dehydrogenase system. Alternatively, prepare a mix of purified enzymes in Assay Buffer.

  • NADP⁺ Solution: 10 mM in Assay Buffer.

  • This compound (R1P) Standards: Prepare a dilution series (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer.

  • Unknown Samples: Biological extracts or purified samples diluted in Assay Buffer.

B. Assay Procedure (96-well plate format)

  • Prepare a reaction mixture for each well:

    • 50 µL of Assay Buffer

    • 10 µL of Enzyme Mix

    • 10 µL of 10 mM NADP⁺ Solution

  • Add 20 µL of R1P standard or unknown sample to the appropriate wells.

  • For a blank, add 20 µL of Assay Buffer instead of the sample.

  • Mix the contents of the wells gently.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the absorbance at 340 nm using a microplate reader.

C. Data Analysis

  • Subtract the absorbance of the blank from the absorbance of all standards and samples.

  • Plot the net absorbance of the R1P standards against their concentrations to create a standard curve.

  • Use the standard curve to determine the concentration of R1P in the unknown samples.

Quantitative Data Summary
ParameterValueReference
Wavelength (λ)340 nm[8]
Molar Extinction Coefficient (ε) of NADPH6,220 M⁻¹cm⁻¹
pH Optimum~7.8
Temperature37°C

Comparison of Assay Methods

FeaturePNP-XO Coupled AssayPPM-Dehydrogenase Coupled Assay
Assay Type Kinetic (Continuous)Endpoint
Detection Principle Uric acid formationNADPH formation
Wavelength 293 nm340 nm
Advantages - Real-time monitoring of reaction- High sensitivity- High specificity- Common laboratory wavelength
Disadvantages - Potential interference from UV-absorbing compounds- Requires continuous monitoring- Multi-step enzymatic cascade can be complex- Endpoint assay may not be suitable for all applications
Best Suited For Enzyme kinetics, high-throughput screeningQuantification of R1P in complex biological samples

References

Application Notes and Protocols for Utilizing Ribose-1-Phosphate as a Substrate for Nucleoside Phosphorylases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ribose-1-phosphate (R1P) is a pivotal substrate for nucleoside phosphorylases (NPs), enzymes that catalyze the reversible phosphorolysis of nucleosides to the corresponding nucleobase and R1P.[1][2] This reactivity is harnessed in biocatalysis for the synthesis of a wide array of nucleoside analogs, many of which are potent antiviral and anticancer agents.[3][4][5] The enzymatic route to nucleoside synthesis offers significant advantages over traditional chemical methods, including high stereoselectivity and the avoidance of complex protection and deprotection steps.[6]

These application notes provide a comprehensive guide for researchers utilizing R1P as a substrate for nucleoside phosphorylases. We detail the underlying enzymatic principles, present key quantitative data for various NPs, and offer detailed protocols for enzyme assays and the synthesis of nucleoside analogs.

Enzymatic Principle

Nucleoside phosphorylases (E.C. 2.4.2.x) catalyze the following reversible reaction:

Nucleoside + Phosphate ⇌ Nucleobase + α-D-Ribose-1-phosphate

In the direction of nucleoside synthesis, R1P serves as the ribosyl donor, which is transferred to a purine (B94841) or pyrimidine (B1678525) base.[7] The equilibrium of this reaction can be unfavorable for synthesis.[3][4] Therefore, strategies to drive the reaction towards product formation are often employed, such as using a high concentration of substrates, removing the product, or employing coupled enzymatic systems.[3][4]

Data Presentation: Kinetic Parameters of Nucleoside Phosphorylases with this compound

The efficiency of a nucleoside phosphorylase in utilizing this compound is determined by its kinetic parameters. While comprehensive data is dispersed across literature, the following table summarizes indicative kinetic constants for various nucleoside phosphorylases. Researchers should note that optimal conditions (pH, temperature) can significantly influence these parameters.

Enzyme NameSource OrganismSubstratesK_m (mM)V_max or k_catOptimal pHOptimal Temp (°C)Reference
Purine Nucleoside Phosphorylase (PNP)Escherichia coliInosine (B1671953), Phosphate--7.037[6]
Purine Nucleoside Phosphorylase I (PNPI)Thermus thermophilus HB27Inosine, Phosphate--8.080[6]
Purine Nucleoside Phosphorylase (PNP)Calf SpleenGuanosine (B1672433), Phosphate-22 and 1.3 s⁻¹ (bifunctional)7.125[8]
Uridine Phosphorylase (UP)E. coliUridine, Phosphate----[4]
Pyrimidine Nucleoside PhosphorylaseThermostable sourcesUridine, Phosphate----[4]

Experimental Protocols

Protocol 1: General Assay for Nucleoside Phosphorylase Activity (Synthesis Direction)

This protocol describes a general method to determine the activity of a nucleoside phosphorylase using R1P and a nucleobase as substrates. The formation of the nucleoside product is monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Nucleoside Phosphorylase (purified or as a cell lysate)

  • α-D-Ribose-1-phosphate (R1P) solution (e.g., 50 mM in buffer)

  • Nucleobase (e.g., adenine, guanine (B1146940), uracil) solution (e.g., 50 mM in buffer or DMSO, depending on solubility)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 0.1 M HCl or 10% Trichloroacetic acid)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture as follows (example for a 100 µL reaction):

    • 50 µL of 2x Reaction Buffer

    • 10 µL of R1P solution (final concentration 5 mM)

    • 10 µL of Nucleobase solution (final concentration 5 mM)

    • x µL of Nucleoside Phosphorylase solution (add an amount that results in a linear reaction rate)

    • Add nuclease-free water to a final volume of 100 µL.

  • Initiate the Reaction: Add the enzyme solution to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for mesophilic enzymes, higher for thermophilic enzymes) for a defined period (e.g., 10-60 minutes). It is recommended to take samples at different time points to ensure the reaction is in the linear range.

  • Quench the Reaction: Stop the reaction by adding an equal volume of quenching solution.

  • Centrifugation: Centrifuge the quenched reaction mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated protein.

  • HPLC Analysis: Analyze the supernatant by HPLC to quantify the amount of nucleoside product formed. A standard curve of the expected nucleoside should be prepared to accurately determine its concentration.

Protocol 2: Coupled Enzyme Assay for Continuous Monitoring of Purine Nucleoside Phosphorylase (PNP) Activity (Phosphorolysis Direction)

This widely used method continuously monitors the activity of PNP by coupling the production of hypoxanthine (B114508) (from inosine) to the formation of uric acid by xanthine (B1682287) oxidase. The increase in absorbance at 293 nm due to uric acid formation is measured spectrophotometrically.[9]

Materials:

  • Purine Nucleoside Phosphorylase (PNP)

  • Inosine solution (e.g., 7.5 mM in water)[9]

  • Potassium Phosphate Buffer (100 mM, pH 7.4 at 25°C)[9]

  • Xanthine Oxidase solution (e.g., 10 units/mL in ice-cold water)[9]

  • Spectrophotometer capable of reading at 293 nm

Procedure:

  • Prepare the Reaction Cuvette: In a quartz cuvette, prepare the following mixture (for a 3 mL final volume):[9]

    • 2.70 mL of 100 mM Potassium Phosphate Buffer, pH 7.4

    • 0.10 mL of 7.5 mM Inosine solution

    • 0.10 mL of Xanthine Oxidase solution

  • Equilibration: Mix the contents of the cuvette by inversion and allow it to equilibrate to 25°C in the spectrophotometer. Monitor the absorbance at 293 nm until it is stable (this constitutes the blank rate).

  • Initiate the Reaction: Add 0.10 mL of a suitably diluted PNP enzyme solution to the cuvette.

  • Measurement: Immediately mix by inversion and start recording the increase in absorbance at 293 nm for approximately 5 minutes.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA293/min) from the linear portion of the curve. The PNP activity can be calculated using the molar extinction coefficient of uric acid at 293 nm (12.0 mM⁻¹cm⁻¹).[9]

    Unit Definition: One unit of PNP is defined as the amount of enzyme that catalyzes the phosphorolysis of 1.0 µmole of inosine to hypoxanthine and ribose 1-phosphate per minute at pH 7.4 and 25°C.[9]

Mandatory Visualizations

Enzymatic_Reaction Nucleoside Nucleoside NP Nucleoside Phosphorylase Nucleoside->NP Phosphate Phosphate Phosphate->NP Nucleobase Nucleobase R1P α-D-Ribose-1-phosphate NP->Nucleobase NP->R1P

Caption: Reversible reaction catalyzed by Nucleoside Phosphorylase.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (R1P, Nucleobase, Buffer) B Add Nucleoside Phosphorylase A->B Initiate Reaction C Incubate at Optimal Temperature B->C D Quench Reaction C->D Stop Reaction E Centrifuge to Remove Protein D->E F Analyze Supernatant by HPLC E->F

Caption: Experimental workflow for nucleoside synthesis using R1P.

Coupled_Assay Inosine Inosine + Pi PNP PNP Inosine->PNP Hypoxanthine Hypoxanthine + R1P XO Xanthine Oxidase Hypoxanthine->XO Uric_Acid Uric Acid PNP->Hypoxanthine XO->Uric_Acid Monitor at 293 nm

Caption: Coupled assay for monitoring PNP activity.

Applications in Drug Development

The enzymatic synthesis of nucleoside analogs using R1P and nucleoside phosphorylases is a powerful tool in drug discovery and development. This methodology allows for the rapid and efficient generation of novel nucleoside derivatives for screening as potential therapeutic agents.[6] For instance, the synthesis of antiviral compounds like Vidarabine and Fludarabine has been achieved using this biocatalytic approach.[6] By leveraging the substrate promiscuity of certain nucleoside phosphorylases, a wide range of modified purine and pyrimidine bases can be incorporated, leading to the creation of diverse chemical libraries for biological evaluation.

Troubleshooting and Considerations

  • Stability of R1P: this compound can be unstable, particularly at acidic pH. It is advisable to prepare fresh solutions or store them frozen in small aliquots at a neutral or slightly alkaline pH.

  • Enzyme Purity: The presence of contaminating enzymes, such as phosphatases, in the enzyme preparation can degrade R1P, leading to lower product yields. Using purified nucleoside phosphorylases is recommended for quantitative studies.

  • Reaction Equilibrium: As mentioned, the reaction equilibrium may not favor synthesis. To drive the reaction forward, consider using a molar excess of one of the substrates (R1P or the nucleobase) or implementing a product removal strategy. For example, in the synthesis of guanosine analogs, a coupled reaction with guanine deaminase can be used to remove the guanine byproduct, thus shifting the equilibrium towards product formation.[3][4]

  • Substrate Solubility: Some nucleobases have poor aqueous solubility. The use of a co-solvent like DMSO may be necessary, but its effect on enzyme activity should be evaluated.

  • Analytical Method: The choice of analytical method is crucial for accurate quantification. HPLC is a robust method for separating and quantifying substrates and products. For high-throughput screening, colorimetric or fluorometric assays may be more suitable.[10]

References

Preparation of α-D-Ribose-1-phosphate Barium Salt: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Ribose-1-phosphate (R1P) is a pivotal intermediate in the nucleoside salvage pathway and a crucial precursor for the enzymatic synthesis of various nucleoside analogues, which are a cornerstone in the development of antiviral and anticancer therapeutics. Traditional chemical synthesis of R1P is often hampered by low yields and a lack of stereoselectivity. This document outlines a highly efficient chemoenzymatic and a biocatalytic cascade method for the preparation of α-D-Ribose-1-phosphate, culminating in its isolation as a stable barium salt. These protocols offer significant advantages in terms of yield, purity, and scalability, making them ideal for academic and industrial research settings.

Introduction

Ribose-1-phosphate is a key substrate for nucleoside phosphorylases (NPs), enzymes that catalyze the reversible phosphorolysis of nucleosides. This reactivity is harnessed in the synthesis of modified nucleosides, many of which are potent therapeutic agents. However, the practical application of R1P has been limited by challenges in its preparation. Chemical synthesis routes are often multi-step processes involving protection and deprotection, leading to poor stereoselectivity and low overall yields.[1][2] Enzymatic methods provide a direct and stereospecific route to the desired α-anomer of R1P.[1][3]

This application note details two robust enzymatic protocols for the synthesis of R1P:

  • Near-irreversible phosphorolysis of 7-methylguanosine (B147621): This method takes advantage of the in situ precipitation of 7-methylguanine, driving the reaction equilibrium towards the formation of R1P.[3]

  • A deamination-driven biocatalytic cascade: This innovative one-pot synthesis utilizes a cascade of a nucleoside phosphorylase and a guanine (B1146940) deaminase to achieve near-total conversion of guanosine (B1672433) to R1P with high yields and purity.[1][2]

The final product is isolated as a stable and crystalline barium salt, suitable for long-term storage and subsequent use in enzymatic reactions.

Data Presentation

ParameterChemoenzymatic (7-Methylguanosine)Biocatalytic Cascade (Guanosine)Reference
Starting Material 7-Methylguanosine hydroiodide saltGuanosine[3],[1][2]
Key Enzymes Purine Nucleoside Phosphorylase (PNP)Purine Nucleoside Phosphorylase (PNP), Guanine Deaminase (GuaD)[3],[1][2]
Reaction Yield (Isolated) 74% - 94%Up to 79%[4],[1][2]
Product Purity High (crystalline product)94% (without chromatography)[3],[1][2]
Substrate Concentration Not specified25 mM Guanosine[1]
Phosphate (B84403) Concentration Not specified30 mM (1.2 eq.)[1]
Reaction Temperature Not specified50 °C[1]
Key Advantages Near-quantitative yield by HPLC, near-irreversible reactionHigh conversion, one-pot synthesis, avoids toxic reagents[4],[1][2]

Experimental Protocols

Protocol 1: Preparation of α-D-Ribose-1-phosphate Barium Salt via Enzymatic Phosphorolysis of 7-Methylguanosine

This protocol is adapted from the method utilizing the near-irreversible phosphorolysis of 7-methylguanosine.[3][4]

Materials:

  • 7-Methylguanosine hydroiodide salt

  • Purine Nucleoside Phosphorylase (PNP)

  • Potassium phosphate buffer (pH 7.5)

  • Barium acetate (B1210297) solution

  • Ethanol (B145695)

  • Centrifuge

  • Lyophilizer

Procedure:

  • Reaction Setup: Dissolve 7-methylguanosine hydroiodide salt in potassium phosphate buffer.

  • Enzymatic Reaction: Add Purine Nucleoside Phosphorylase to the solution. The reaction proceeds with the precipitation of 7-methylguanine, driving the synthesis of α-D-Ribose-1-phosphate.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until near-quantitative conversion is achieved.

  • Enzyme Removal: Inactivate and remove the enzyme by heat denaturation followed by centrifugation.

  • Product Isolation:

    • Collect the supernatant containing the dissolved α-D-Ribose-1-phosphate.

    • Add a solution of barium acetate to the supernatant to precipitate the barium salt of this compound.

    • Facilitate complete precipitation by the addition of cold ethanol.

  • Purification:

    • Collect the precipitate by centrifugation.

    • Wash the pellet with cold ethanol to remove any remaining impurities.

  • Drying: Dry the final product, α-D-Ribose-1-phosphate barium salt, under vacuum or by lyophilization.

Protocol 2: Gram-Scale Synthesis of α-D-Ribose-1-phosphate Barium Salt using a Deamination-Driven Biocatalytic Cascade

This protocol describes a scalable, one-pot synthesis starting from guanosine.[1][2]

Materials:

  • Guanosine

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Thermostable Purine Nucleoside Phosphorylase (PNP)

  • Thermostable Guanine Deaminase (Deinococcus geothermalis GuaD, DgGuaD)

  • Ammonium chloride (NH₄Cl)

  • Magnesium chloride (MgCl₂)

  • Barium acetate

  • Ethanol

  • Deionized water

  • pH meter

  • Centrifuge

Procedure:

  • Reaction Mixture Preparation:

    • In a reaction vessel, dissolve Guanosine (to a final concentration of 25 mM) and K₂HPO₄ (to a final concentration of 30 mM) in deionized water.

    • Adjust the pH of the solution as required for optimal enzyme activity.

  • Enzymatic Cascade Reaction:

    • Add the thermostable PNP and DgGuaD to the reaction mixture.

    • Incubate the reaction at 50°C. The reaction should become clear after approximately 15 minutes.

    • Monitor the conversion of guanosine to xanthine (B1682287) and subsequently the formation of this compound by HPLC. The reaction is typically stopped at ~88% conversion (around 30-35 minutes) to minimize side reactions.

  • Enzyme Removal:

    • Stop the reaction by freezing the mixture at -20°C.

    • Thaw the mixture and centrifuge to pellet the denatured enzymes. Collect the supernatant.

  • Xanthine Precipitation:

    • Adjust the pH of the supernatant to approximately 7.0 to precipitate the majority of the xanthine byproduct.

    • Centrifuge and collect the supernatant.

  • Phosphate Removal:

    • To the supernatant, add NH₄Cl and MgCl₂ to precipitate the excess phosphate.

    • Centrifuge to remove the phosphate precipitate and collect the supernatant.

  • Precipitation of this compound Barium Salt:

    • To the final supernatant, add a solution of barium acetate.

    • Add cold ethanol to induce the precipitation of the this compound barium salt.

  • Collection and Drying:

    • Collect the precipitate by centrifugation.

    • Wash the pellet with cold ethanol.

    • Dry the white powder of α-D-Ribose-1-phosphate barium salt under vacuum.

Visualizations

Synthesis_Workflow cluster_chemoenzymatic Protocol 1: Chemoenzymatic Synthesis cluster_biocatalytic Protocol 2: Biocatalytic Cascade A1 7-Methylguanosine + Phosphate B1 Enzymatic Reaction (PNP) A1->B1 C1 α-D-Ribose-1-phosphate + 7-Methylguanine (precipitate) B1->C1 D1 Enzyme Removal C1->D1 E1 Precipitation with Barium Acetate D1->E1 F1 This compound Barium Salt E1->F1 A2 Guanosine + Phosphate B2 Enzymatic Cascade (PNP + GuaD) A2->B2 C2 α-D-Ribose-1-phosphate + Xanthine B2->C2 D2 Enzyme & Xanthine Removal C2->D2 E2 Phosphate Removal D2->E2 F2 Precipitation with Barium Acetate E2->F2 G2 This compound Barium Salt F2->G2

Caption: Comparative workflow of chemoenzymatic and biocatalytic cascade synthesis of this compound barium salt.

Applications

The prepared α-D-Ribose-1-phosphate barium salt is a versatile reagent for various applications in research and drug development:

  • Enzymatic Synthesis of Nucleoside Analogues: It serves as a key glycosyl donor for nucleoside phosphorylases in the synthesis of novel and known nucleoside analogues with potential therapeutic activities.[1][3]

  • Metabolic Studies: As a central molecule in the nucleoside salvage pathway, it can be used to study the kinetics and mechanisms of enzymes involved in this pathway.[1][5]

  • Precursor for other Biomolecules: this compound can be a starting material for the synthesis of other important phosphorylated sugars.[6]

Conclusion

The enzymatic and chemoenzymatic methods presented provide efficient, scalable, and stereoselective routes for the synthesis of α-D-Ribose-1-phosphate barium salt. The biocatalytic cascade, in particular, represents a sustainable and high-yielding process that minimizes the use of toxic reagents and purification steps.[1][2] These protocols empower researchers and drug developers with a reliable source of this crucial intermediate, facilitating advancements in the synthesis of novel nucleoside-based therapeutics and the study of fundamental biochemical pathways.

References

Application Notes and Protocols for In Vitro Reconstitution of Nucleotide Salvage Pathways Involving Ribose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribose-1-phosphate (R1P) is a key intermediate in the nucleoside salvage pathways, which are crucial for the synthesis of nucleotides from pre-existing purine (B94841) and pyrimidine (B1678525) bases. These pathways offer an energy-efficient alternative to the de novo synthesis of nucleotides. The in vitro reconstitution of these pathways provides a powerful tool for studying the kinetics and regulation of the enzymes involved, screening for potential therapeutic inhibitors, and for the enzymatic synthesis of nucleotide analogs.

This document provides detailed application notes and protocols for the in vitro reconstitution of the purine and pyrimidine salvage pathways, starting from this compound.

Core Pathways Involving this compound

The primary metabolic routes utilizing this compound in nucleotide salvage are the purine and pyrimidine salvage pathways. R1P serves as the precursor for 5-phosphoribosyl-1-pyrophosphate (PRPP), the activated form of ribose that is essential for the conversion of nucleobases into nucleotides.

The key enzymatic steps are:

  • Conversion of this compound to Ribose-5-phosphate (R5P): Catalyzed by Phosphopentomutase (PPM) .

  • Activation of Ribose-5-phosphate to 5-Phosphoribosyl-1-pyrophosphate (PRPP): Catalyzed by PRPP Synthetase (PRPS) .

  • Utilization of PRPP for Nucleotide Synthesis:

    • Purine Salvage: Adenine (B156593) Phosphoribosyltransferase (APRT) and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) utilize PRPP to convert adenine, guanine, and hypoxanthine (B114508) into their respective mononucleotides (AMP, GMP, and IMP).[1]

    • Pyrimidine Salvage: Uridine (B1682114) Phosphorylase (UP) can utilize R1P to convert uracil (B121893) to uridine, which is then phosphorylated to UMP. Alternatively, PRPP can be used by orotate (B1227488) phosphoribosyltransferase in the de novo pathway, which intersects with salvage pathways.

Key Enzymes and Their Kinetic Properties

Successful in vitro reconstitution relies on the use of purified and active enzymes. The following table summarizes the key human enzymes involved in the R1P-dependent nucleotide salvage pathways and their reported kinetic constants.

EnzymeEC NumberSubstratesKm (µM)Vmax or kcatOptimal pH
Phosphopentomutase (PPM) 5.4.2.7This compound~20-50-~7.5
PRPP Synthetase (PRPS1) 2.7.6.1Ribose-5-phosphate, ATPR5P: ~30, ATP: ~20~15 µmol/min/mg7.6-8.0
Adenine Phosphoribosyltransferase (APRT) 2.4.2.7Adenine, PRPPAde: 4-6, PRPP: 1515 µmol/min/mg~7.4
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) 2.4.2.8Hypoxanthine, Guanine, PRPPHyp: ~5, Gua: ~8, PRPP: ~20~0.05 µmol/min/mg~7.4
Uridine Phosphorylase 1 (UPP1) 2.4.2.3Uridine, PhosphateUridine: ~50, Pi: ~500~25 µmol/min/mg~7.4

Note: Kinetic constants can vary depending on the specific assay conditions, such as buffer composition, ion concentration, and temperature.

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the Purine Salvage Pathway

This protocol describes the synthesis of AMP and GMP from adenine and guanine, respectively, using a reconstituted system of purified enzymes starting from this compound.

Materials:

  • Purified human Phosphopentomutase (PPM)

  • Purified human PRPP Synthetase (PRPS1)

  • Purified human Adenine Phosphoribosyltransferase (APRT)

  • Purified human Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

  • This compound (R1P)

  • ATP

  • Adenine

  • Guanine

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 5 mM DTT

  • Quenching Solution: 0.1 M EDTA

  • HPLC system with a C18 column for nucleotide analysis

Procedure:

  • Prepare a master mix containing the reaction buffer, R1P (1 mM), and ATP (2 mM).

  • Add the purified enzymes to the master mix to the following final concentrations: PPM (0.1 µM), PRPS1 (0.1 µM), APRT (0.05 µM), and HGPRT (0.05 µM).

  • Pre-incubate the enzyme mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the purine bases (adenine and guanine) to a final concentration of 100 µM each.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of quenching solution.

  • Analyze the quenched samples by HPLC to quantify the formation of AMP and GMP.

Expected Results:

A time-dependent increase in the concentrations of AMP and GMP should be observed, corresponding to a decrease in the concentrations of adenine and guanine.

Protocol 2: In Vitro Reconstitution of the Pyrimidine Salvage Pathway (Uridine Synthesis)

This protocol outlines the synthesis of uridine from uracil and this compound using purified Uridine Phosphorylase.

Materials:

  • Purified human Uridine Phosphorylase 1 (UPP1)

  • This compound (R1P)

  • Uracil

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.4)

  • Quenching Solution: 1 M HCl

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, uracil (200 µM), and R1P (500 µM).

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding purified UPP1 to a final concentration of 0.01 µM.

  • Monitor the decrease in absorbance at 280 nm, which corresponds to the conversion of uracil to uridine.

  • Alternatively, at various time points, aliquots can be taken, quenched, and analyzed by HPLC to quantify uridine formation.

Expected Results:

A decrease in absorbance at 280 nm over time indicates the consumption of uracil and the synthesis of uridine.

Diagrams

Purine_Salvage_Pathway R1P This compound R5P Ribose-5-phosphate R1P->R5P Phosphopentomutase PRPP PRPP R5P->PRPP PRPP Synthetase (ATP -> AMP) AMP AMP PRPP->AMP GMP GMP PRPP->GMP IMP IMP PRPP->IMP Ade Adenine Ade->AMP APRT Gua Guanine Gua->GMP HGPRT Hyp Hypoxanthine Hyp->IMP HGPRT

Caption: In Vitro Reconstituted Purine Salvage Pathway.

Pyrimidine_Salvage_Pathway Uracil Uracil Uridine Uridine Uracil->Uridine Uridine Phosphorylase R1P This compound R1P->Uridine UMP UMP Uridine->UMP Uridine Kinase (ATP -> ADP)

Caption: In Vitro Reconstituted Pyrimidine Salvage Pathway (Uridine Synthesis).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Purify Enzymes: PPM, PRPS, APRT, HGPRT, UPP1 R1 Assemble Reaction Mix P1->R1 P2 Prepare Reagents: R1P, ATP, Bases, Buffers P2->R1 R2 Incubate at 37°C R1->R2 R3 Take Time-course Aliquots R2->R3 R4 Quench Reaction R3->R4 A1 HPLC or Spectrophotometry R4->A1 A2 Quantify Products A1->A2 A3 Determine Kinetic Parameters A2->A3

Caption: General Experimental Workflow for In Vitro Reconstitution.

References

Application Notes and Protocols: Ribose-1-Phosphate as a Key Intermediate in the Enzymatic Synthesis of Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of modified nucleosides, leveraging ribose-1-phosphate as a key intermediate. This approach offers significant advantages over traditional chemical synthesis, including higher stereo- and regioselectivity, milder reaction conditions, and improved environmental footprint.[1] The methodologies described herein are essential for the development of novel therapeutic agents, including antiviral and anticancer drugs.

Introduction to Enzymatic Synthesis of Modified Nucleosides

The enzymatic synthesis of nucleoside analogues is a powerful alternative to chemical methods, which often involve lengthy multi-stage processes with protective group manipulations that can lead to lower yields and the formation of racemic mixtures.[1] Biocatalytic methods, utilizing enzymes such as nucleoside phosphorylases (NPs), offer high efficiency and specificity under mild conditions.[1]

At the heart of many of these enzymatic strategies is α-D-ribose-1-phosphate, a key substrate for nucleoside phosphorylases in the synthesis of nucleosides.[1] This intermediate can be generated in situ from various precursors, enabling one-pot, multi-enzyme cascade reactions for the efficient production of a wide array of modified nucleosides.

Key Enzymes in the Synthesis Pathway:

  • Ribokinase (RK): Catalyzes the phosphorylation of a pentose (B10789219) (e.g., D-ribose) to form a pentose-5-phosphate.

  • Phosphopentomutase (PPM): Catalyzes the reversible transfer of a phosphate (B84403) group between the C1 and C5 positions of a pentose, converting pentose-5-phosphate to pentose-1-phosphate.[1]

  • Nucleoside Phosphorylases (NPs): A family of enzymes that catalyze the reversible phosphorolysis of nucleosides to the corresponding nucleobase and pentose-1-phosphate.[2] This family includes:

Enzymatic Synthesis Strategies

One-Pot Multi-Enzyme Cascade Reactions

A highly efficient method for synthesizing modified nucleosides is the use of a one-pot system containing a cascade of enzymes. This approach can start from a simple pentose sugar and a modified nucleobase to produce the desired modified nucleoside.

A typical cascade involves:

  • Phosphorylation: A ribokinase converts a pentose (e.g., D-ribose) into D-ribose-5-phosphate.

  • Isomerization: A phosphopentomutase then converts the D-ribose-5-phosphate into α-D-ribose-1-phosphate.[1]

  • Glycosylation: Finally, a nucleoside phosphorylase catalyzes the reaction between α-D-ribose-1-phosphate and a target nucleobase to form the final nucleoside product.[1]

Enzymatic_Cascade_Synthesis Pentose D-Pentose (e.g., Ribose, 2-Deoxyribose) Pentose_5P Pentose-5-Phosphate Pentose->Pentose_5P Ribokinase (RK) Pentose_1P α-D-Pentose-1-Phosphate Pentose_5P->Pentose_1P Phosphopentomutase (PPM) Modified_Nucleoside Modified Nucleoside Pentose_1P->Modified_Nucleoside Nucleoside Phosphorylase (NP) Modified_Base Modified Nucleobase Modified_Base->Modified_Nucleoside ATP ATP ADP ADP ATP->ADP

Transglycosylation Reactions

Transglycosylation is another common enzymatic approach where a readily available nucleoside serves as the pentose donor.[6] This method typically employs two different nucleoside phosphorylases in a one-pot reaction. The first enzyme catalyzes the phosphorolysis of the donor nucleoside to generate this compound in situ. The second enzyme then utilizes this intermediate to glycosylate the acceptor nucleobase.[7]

Transglycosylation_Reaction cluster_0 Step 1: Phosphorolysis cluster_1 Step 2: Synthesis Donor_Nucleoside Donor Nucleoside (e.g., Uridine, Thymidine) Pentose_1P α-D-Pentose-1-Phosphate Donor_Nucleoside->Pentose_1P Pyrimidine Nucleoside Phosphorylase (PyNP) Donor_Base Donor Base Pentose_1P->Donor_Base Acceptor_Base Acceptor Base (Modified) Pentose_1P->Acceptor_Base Product_Nucleoside Product Nucleoside (Modified) Acceptor_Base->Product_Nucleoside Purine Nucleoside Phosphorylase (PNP) Pi Phosphate Pi->Donor_Nucleoside

Quantitative Data from Enzymatic Synthesis

The efficiency of enzymatic nucleoside synthesis can be influenced by various factors, including the choice of enzymes (mesophilic vs. thermophilic), the nature of the pentose sugar, and the structure of the nucleobase.

Pentose SubstrateTarget NucleobaseEnzyme SystemConversion Yield (%)Time (min)Reference
D-Ribose (Rib)2-ChloroadenineMesophilic9230[1]
2-Deoxy-D-ribose (dRib)2-ChloroadenineMesophilic7430[1]
D-Arabinose (Ara)2-ChloroadenineMesophilic6630[1]
2-Deoxy-2-fluoroarabinose2-ChloroadenineMesophilic830[1]
D-Xylose (Xyl)2-ChloroadenineMesophilic230[1]
UridineAdenineTUD80.4-[8]
Uridine2,6-Diaminopurine (DAP)TUD89.4-[8]
Uridine1,2,4-Triazole-3-carboxamide (TCA)TUD*83.5-[8]
Thymidine5-Fluoro-2'-deoxyuridineHeTP >9030[4]
Thymidine5-Chloro-2'-deoxyuridineHeTP~501440[4]
Thymidine5-Bromo-2'-deoxyuridineHeTP ~501440[4]
Thymidine5-Iodo-2'-deoxyuridineHeTP~501440[4]

*TUD: Co-expressed Uridine Phosphorylase and Purine Nucleoside Phosphorylase from E. coli. **HeTP: Thymidine Phosphorylase from Halomonas elongata.

Experimental Protocols

Protocol for One-Pot Synthesis of a Modified Nucleoside from D-Ribose-5-Phosphate

This protocol describes the synthesis of a modified nucleoside using a two-enzyme system consisting of E. coli phosphopentomutase (EcPPM) and E. coli purine nucleoside phosphorylase (EcPNP).

Materials:

  • D-ribose 5-phosphate

  • Modified purine base (e.g., adenine)

  • Tris-HCl buffer (20 mM, pH 7.5)

  • MnCl₂ (0.1 mM)

  • Recombinant EcPPM

  • Recombinant EcPNP

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture (total volume 0.25 mL) containing:

    • 0.5 mM D-ribose 5-phosphate

    • 0.5 mM of the desired purine base

    • 0.1 mM MnCl₂

    • 20 mM Tris-HCl, pH 7.5

  • Add 0.26 µg of EcPPM and 1.1 µg of EcPNP to the reaction mixture.[1]

  • Incubate the reaction mixture at 37°C.[1]

  • Monitor the reaction progress by taking aliquots at different time points and analyzing the substrate and product quantities using HPLC.

Protocol_Workflow Start Start Prep_Mixture Prepare Reaction Mixture (Substrates, Buffer, MnCl2) Start->Prep_Mixture Add_Enzymes Add Enzymes (EcPPM and EcPNP) Prep_Mixture->Add_Enzymes Incubate Incubate at 37°C Add_Enzymes->Incubate Monitor Monitor Progress via HPLC Incubate->Monitor End End Monitor->End

Protocol for Transglycosylation Synthesis of a Halogenated Nucleoside Analogue

This protocol outlines the synthesis of 5-halogenated-2'-deoxyuridines using thymidine phosphorylase from Halomonas elongata (HeTP).[4]

Materials:

  • Thymidine (sugar donor)

  • Halogenated pyrimidine base (e.g., 5-fluorouracil)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Recombinant HeTP

  • HPLC system for analysis

Procedure:

  • Prepare a standard reaction mixture (total volume 5 mL) containing:

    • 30 mmol/L thymidine

    • 30 mmol/L of the halogenated base

    • 50 mmol/L potassium phosphate buffer, pH 7.0

  • Add 25 mg of intact recombinant bacterial cells expressing HeTP (0.5% w/v) as the catalyst.[8]

  • Incubate the reaction at 50°C with shaking.[8]

  • Monitor the conversion by HPLC. For continuous production, this reaction can be adapted to a packed-bed reactor with immobilized HeTP.[4]

Conclusion

The use of this compound as a key intermediate in enzymatic cascades provides a powerful and versatile platform for the synthesis of a wide range of modified nucleosides. The protocols and data presented here demonstrate the feasibility and efficiency of these biocatalytic approaches. For drug development professionals, these methods offer a more sustainable and selective alternative to traditional chemical synthesis, facilitating the discovery and production of novel nucleoside-based therapeutics. Further optimization of reaction conditions and the use of immobilized enzymes in continuous flow reactors can enhance the industrial applicability of these processes.[4]

References

Application Notes and Protocols: Handling and Storage of Ribose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper handling, storage, and use of Ribose-1-phosphate, a key intermediate in various metabolic pathways and a valuable substrate in enzymatic assays for drug development and biochemical research.

Introduction

This compound (R1P) is a phosphorylated form of ribose, a central component of RNA. It plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway and is a substrate for enzymes such as phosphorylases and phosphopentomutase.[1][2][3] Due to its inherent instability in aqueous solutions, proper handling and storage are critical to ensure its integrity and performance in experimental settings.

Product Information

This compound is typically supplied as a stable salt, most commonly as D-Ribose 1-phosphate bis(cyclohexylammonium) salt.[4]

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₅H₁₁O₈P · 2C₆H₁₃N (bis(cyclohexylammonium) salt)
Molecular Weight 428.46 g/mol (bis(cyclohexylammonium) salt)
Appearance White to beige powder
Storage Temperature -20°C

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound.

Solid Form

The solid, salt form of this compound is stable when stored under appropriate conditions.

ConditionRecommendationRationale
Temperature -20°CMinimizes chemical degradation over long-term storage.
Atmosphere Store in a tightly sealed containerProtects from moisture, which can initiate hydrolysis.
Light Store in the dark (e.g., in an opaque container or amber vial)Protects from potential light-induced degradation.
In Solution

This compound, like other sugar phosphates, is susceptible to hydrolysis in aqueous solutions. The rate of degradation is influenced by pH and temperature.

  • General Stability: Sugars and their phosphate esters are known to be unstable in neutral solutions, with stability decreasing as temperature increases. For instance, the half-life of ribose at pH 7.0 and 0°C is estimated to be 44 years, but this decreases significantly at higher temperatures.[5][6][7]

  • pH Effects: this compound is more stable in acidic and strongly alkaline conditions compared to neutral pH when heated. One study indicated that it remains unchanged when heated at pH 10.[8]

  • Recommendation: For immediate use in assays, prepare solutions fresh. If short-term storage is necessary, it is recommended to store aliquots at -20°C or below and use them promptly after thawing. Avoid repeated freeze-thaw cycles.

Storage ConditionRecommended Maximum Duration
4°C Up to 24 hours
-20°C Up to 1 month (minimize freeze-thaw cycles)
-80°C For longer-term storage

Handling and Reconstitution

Adherence to proper handling procedures will ensure the quality and reliability of experimental results.

Safety Precautions

Before handling, consult the Safety Data Sheet (SDS) for the specific product.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.

Protocol for Reconstitution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Nuclease-free water or a suitable buffer (e.g., Tris-HCl, HEPES) at the desired pH.

  • Sterile, nuclease-free polypropylene (B1209903) tubes.

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a controlled environment, weigh the desired amount of the powder.

  • Dissolution: Add the appropriate volume of nuclease-free water or buffer to the solid. Vortex gently until the powder is completely dissolved.

  • Concentration: A common starting stock solution concentration for enzymatic assays is 10-50 mM. The optimal concentration will depend on the specific experimental requirements.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile polypropylene tubes to minimize contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Experimental Protocols

This compound is a key substrate in several enzymatic assays, particularly those involving nucleoside phosphorylases.

Example: Purine (B94841) Nucleoside Phosphorylase (PNP) Assay

This assay measures the activity of PNP by monitoring the phosphorolysis of a purine nucleoside in the presence of this compound.

Workflow for a Typical PNP Assay:

PNP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - PNP Enzyme - Purine Nucleoside (e.g., Inosine) - this compound Solution - Reaction Buffer (e.g., Phosphate Buffer) Initiate Initiate Reaction: Add enzyme to a mixture of substrate and R1P Reagents->Initiate Combine Incubate Incubate at optimal temperature (e.g., 37°C) Initiate->Incubate Measure Measure product formation over time (e.g., spectrophotometrically) Incubate->Measure Calculate Calculate enzyme activity Measure->Calculate

Caption: Workflow for a typical Purine Nucleoside Phosphorylase (PNP) assay.

Reaction Principle: Purine Nucleoside + Phosphate ⇌ Purine Base + this compound

The reaction can be monitored in the reverse direction, where this compound is a substrate.

Signaling and Metabolic Pathways

This compound is a key node in cellular metabolism, connecting the pentose phosphate pathway with nucleotide synthesis and salvage pathways.

Metabolic_Pathway R5P Ribose-5-Phosphate R1P This compound R5P->R1P Phosphopentomutase PRPP PRPP R5P->PRPP PRPP Synthetase Bases Purine/Pyrimidine Bases R1P->Bases Nucleoside Phosphorylase Nucleotides Purine/Pyrimidine Nucleotides PRPP->Nucleotides Salvage & de novo synthesis Nucleosides Purine/Pyrimidine Nucleosides Nucleosides->R1P Nucleoside Phosphorylase Bases->Nucleotides Salvage Pathway

Caption: Simplified metabolic role of this compound.

Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is hydrolysis, which cleaves the phosphate group from the ribose sugar. This process is accelerated by heat and neutral pH conditions. The Maillard reaction, a reaction with amino acids, is another potential degradation pathway for the ribose moiety.[5]

Degradation_Pathway R1P This compound Ribose Ribose R1P->Ribose Hydrolysis (H₂O, Heat, Neutral pH) Phosphate Inorganic Phosphate R1P->Phosphate Hydrolysis (H₂O, Heat, Neutral pH) Degradation_Products Further Degradation Products (e.g., from Maillard Reaction) Ribose->Degradation_Products Maillard Reaction (with amino acids)

Caption: Primary degradation pathway of this compound.

References

Application of Ribose-1-Phosphate in Kinetic Studies of Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ribose-1-phosphate (R1P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and plays a crucial role in the salvage pathways of purine (B94841) and pyrimidine (B1678525) nucleoside metabolism.[1][2] Its involvement makes it an essential substrate for the kinetic characterization of several important enzymes, notably Purine Nucleoside Phosphorylase (PNP) and Uridine (B1682114) Phosphorylase (UP).[1][3] Understanding the kinetic parameters of these enzymes with respect to R1P is vital for elucidating their mechanisms of action, identifying potential inhibitors, and developing novel therapeutic agents for various diseases, including cancer and autoimmune disorders.[4]

Purine Nucleoside Phosphorylase (PNP): PNP (EC 2.4.2.1) catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine (B1671953) and guanosine, to their corresponding purine bases and R1P.[5][6] In the context of kinetic studies, R1P is a product in the catabolic direction and a substrate in the synthetic direction. Kinetic assays for PNP often monitor the formation of uric acid from hypoxanthine (B114508) (the product of inosine phosphorolysis) in a coupled reaction with xanthine (B1682287) oxidase.[7] This continuous spectrophotometric assay allows for the determination of key kinetic constants such as the Michaelis constant (Km) and the catalytic constant (kcat) for the substrates, including inorganic phosphate and the nucleoside. The inhibitory potential of various compounds can also be assessed by measuring the inhibition constant (Ki) in the presence of R1P.

Uridine Phosphorylase (UP): UP (EC 2.4.2.3) is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil (B121893) and R1P.[4] Kinetic analysis of UP is critical for the development of inhibitors that can modulate the metabolism of fluoropyrimidine drugs used in cancer chemotherapy.[4] Similar to PNP, kinetic studies of UP often involve monitoring the reaction in a continuous manner, allowing for the determination of Km and kcat values for uridine and inorganic phosphate. R1P acts as a product inhibitor in the phosphorolytic direction and its interaction with the enzyme is a key aspect of understanding the enzyme's kinetic mechanism.[8] Studies have suggested that human UP1 follows a steady-state ordered bi-bi kinetic mechanism where inorganic phosphate binds first, followed by uridine, and uracil is the first product to be released, followed by R1P.[4]

Quantitative Data Summary

The following tables summarize the kinetic parameters of Purine Nucleoside Phosphorylase and Uridine Phosphorylase involving this compound.

Table 1: Kinetic Parameters for Purine Nucleoside Phosphorylase (PNP)

Enzyme SourceSubstrate(s)Km (µM)kcat (s-1)Ki (µM)Comments
Calf SpleenGuanosine-22 and 1.3-Data fitted to a bifunctional kinetic model.[9]
Human Erythrocytes5-Iodoribose 1-phosphate--26An analog of this compound acting as an inhibitor.[10]
Generic2-amino-6-mercapto-7-methylpurine ribonucleoside, Pi70 (nucleoside), 26 (Pi)40-Used in a continuous spectrophotometric assay for phosphate.[3]

Table 2: Kinetic Parameters for Uridine Phosphorylase (UP)

Enzyme SourceSubstrate(s)Km (µM)kcat (s-1)Ki (µM)Comments
Escherichia coliUridine, Phosphate---Product inhibition by this compound was competitive with uridine.[8]
Human (hUP1)Phosphate, Uridine---Follows a steady-state ordered bi-bi kinetic mechanism.[4]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Purine Nucleoside Phosphorylase (PNP) Activity

This protocol is based on a coupled enzyme assay that measures the formation of uric acid from inosine, a substrate of PNP. The hypoxanthine produced is oxidized by xanthine oxidase to uric acid, which can be monitored by the increase in absorbance at 293 nm.[7]

Materials:

  • PNP enzyme (purified or in cell lysate)

  • Inosine (substrate)

  • Xanthine Oxidase (coupling enzyme)

  • PNP Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic measurements at 293 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of inosine in PNP Assay Buffer.

    • Prepare a working solution of xanthine oxidase in PNP Assay Buffer.

  • Reaction Setup:

    • In a 96-well microplate, add the following to each well:

      • x µL PNP Assay Buffer

      • y µL Inosine solution (to achieve desired final concentration)

      • z µL Xanthine Oxidase solution

      • Bring the total volume to 180 µL with PNP Assay Buffer.

  • Initiate Reaction:

    • Add 20 µL of the PNP enzyme solution (or cell lysate) to each well to initiate the reaction. The final volume should be 200 µL.

  • Kinetic Measurement:

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 293 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

    • The concentration of uric acid produced can be calculated using the molar extinction coefficient of uric acid at 293 nm (ε = 12,500 M-1cm-1).

    • Determine the initial velocities (V0) at varying substrate concentrations.

    • Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Kinetic Analysis of Uridine Phosphorylase (UP) using a Coupled Assay

This protocol measures the phosphorolysis of uridine by monitoring the consumption of inorganic phosphate. The release of phosphate is coupled to the purine nucleoside phosphorylase reaction, where phosphate is a substrate.

Materials:

  • UP enzyme (purified)

  • Uridine (substrate)

  • Inorganic Phosphate (Pi)

  • Purine Nucleoside Phosphorylase (PNP, as a coupling enzyme)

  • 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG, chromogenic substrate for PNP)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • 96-well microplate

  • Spectrophotometer capable of kinetic measurements at 360 nm

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of uridine, Pi, and MESG in Tris-HCl buffer.

    • Prepare a working solution of PNP in the same buffer.

  • Reaction Setup:

    • In a 96-well microplate, add the following to each well:

      • x µL Tris-HCl buffer

      • y µL Uridine solution

      • z µL Pi solution (at varying concentrations for Km determination)

      • a µL MESG solution

      • b µL PNP solution

      • Bring the total volume to 180 µL with Tris-HCl buffer.

  • Initiate Reaction:

    • Add 20 µL of the UP enzyme solution to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately measure the increase in absorbance at 360 nm in a spectrophotometer at a constant temperature (e.g., 25°C). The change in absorbance is due to the phosphorolysis of MESG by PNP, which is dependent on the phosphate produced by the UP reaction.[3]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the absorbance change over time.

    • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Visualizations

Purine_Salvage_Pathway cluster_purine Purine Salvage Pathway Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine + Pi PNP PNP Guanosine Guanosine Guanine Guanine Guanosine->Guanine + Pi Hypoxanthine->Inosine + R1P R1P This compound IMP IMP Hypoxanthine->IMP + PRPP HGPRT HGPRT Guanine->Guanosine + R1P GMP GMP Guanine->GMP + PRPP Pi Pi

Caption: Purine Salvage Pathway involving this compound.

PNP_Assay_Workflow cluster_workflow PNP Coupled Enzyme Assay Workflow Inosine Inosine + Pi PNP PNP Inosine->PNP Hypoxanthine Hypoxanthine + this compound PNP->Hypoxanthine XO Xanthine Oxidase Hypoxanthine->XO Uric_Acid Uric Acid XO->Uric_Acid Spectro Measure Absorbance @ 293 nm Uric_Acid->Spectro

Caption: Workflow for the continuous spectrophotometric assay of PNP.

Pyrimidine_Salvage_Pathway cluster_pyrimidine Pyrimidine Salvage Pathway Uridine Uridine Uracil Uracil Uridine->Uracil + Pi UMP UMP Uridine->UMP + ATP UP UP UK Uridine Kinase Uracil->Uridine + R1P R1P This compound Pi Pi ATP ATP ADP ADP

Caption: Pyrimidine Salvage Pathway involving this compound.

References

Troubleshooting & Optimization

improving yield and purity of enzymatically synthesized Ribose-1-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of Ribose-1-Phosphate (R1P). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of your R1P synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the enzymatic synthesis of this compound?

A1: The primary challenges in the enzymatic synthesis of R1P are low yields due to unfavorable thermodynamic equilibrium and difficulties in purifying the final product.[1][2][3] The reaction catalyzed by nucleoside phosphorylases is reversible, which often leads to incomplete conversion of the starting nucleoside.[2]

Q2: What are the common starting materials for the enzymatic synthesis of R1P?

A2: Common starting materials include natural nucleosides like guanosine (B1672433) and uridine.[1][2] Modified nucleosides such as 7-methylguanosine (B147621) have also been used to overcome thermodynamic limitations.[2][4]

Q3: How can the yield of the enzymatic synthesis of R1P be improved?

A3: A key strategy to improve yield is to shift the reaction equilibrium towards product formation. This can be achieved by:

  • Byproduct Removal: Coupling the primary reaction with a secondary enzymatic reaction to remove the nucleobase byproduct. For instance, using a guanine (B1146940) deaminase to convert guanine to xanthine (B1682287) can lead to near-total conversion of guanosine.[1][2][3]

  • Using Modified Substrates: Employing substrates like 7-methylguanosine, where the resulting 7-methylguanine (B141273) byproduct precipitates from the solution, drives the reaction forward.[4][5]

Q4: What level of yield and purity can be expected with optimized methods?

A4: With optimized, deamination-driven biocatalytic cascades using guanosine as a substrate, isolated yields of up to 79% and a purity of 94% have been achieved without the need for chromatography.[1][2][3] Using 7-methylguanosine can result in near-quantitative yields as determined by HPLC, with isolated yields between 74% and 96%.[4][5]

Q5: What are the most effective methods for purifying enzymatically synthesized R1P?

A5: A highly effective and scalable method avoids chromatography. This process involves:

  • Enzyme removal.

  • pH adjustment to precipitate the nucleobase byproduct (e.g., xanthine).

  • Precipitation of excess phosphate (B84403).

  • Precipitation of R1P as a barium salt.[2]

Q6: How stable is this compound?

A6: Ribose and its phosphate derivatives can be unstable, particularly at neutral pH and elevated temperatures.[6][7][8] It is crucial to consider the stability of R1P during the reaction and subsequent purification and storage.

Q7: What analytical techniques are used to assess the purity of R1P?

A7: The purity of R1P is commonly determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P NMR).[2][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of R1P The reaction has reached thermodynamic equilibrium, limiting further product formation.Implement a strategy to shift the equilibrium. The most effective approach is to use a coupled enzyme system to remove the nucleobase byproduct. For example, add guanine deaminase when using guanosine as a substrate.[1][2] Alternatively, consider using 7-methylguanosine as a substrate.[4]
Suboptimal phosphate concentration.Optimize the phosphate concentration. While phosphate is a necessary substrate, excessively high concentrations can negatively impact yields in subsequent transglycosylation reactions if the R1P is used directly.[10] For deamination-driven cascades, a slight excess (e.g., 1.2 equivalents) of phosphate may be sufficient for near-complete conversion.[2]
Enzyme inhibition.Ensure that reaction components or byproducts are not inhibiting the nucleoside phosphorylase. For instance, high concentrations of the product, R1P, or the nucleobase byproduct can cause feedback inhibition in some systems.
Low Purity of R1P Incomplete removal of byproducts (e.g., xanthine, xanthosine).Optimize the pH-based precipitation of the nucleobase byproduct. Ensure the pH is adjusted accurately to maximize precipitation while minimizing R1P loss.[2] Multiple precipitation and washing steps may be necessary.
Presence of residual phosphate in the final product.Improve the efficiency of phosphate precipitation. This can be achieved by adding reagents like MgCl₂ and NH₄Cl, followed by careful separation of the precipitate.[2]
Formation of minor byproducts.Minor byproducts such as xanthine glycosides can sometimes form.[2] Optimizing the enzyme ratio in coupled systems and reaction time can help minimize their formation.
Product Degradation Instability of R1P at the reaction temperature or pH.Perform the reaction at the optimal temperature for the enzymes while considering the stability of R1P. Ribose phosphates are known to be less stable at neutral pH and higher temperatures.[6][7][8] Minimize the reaction time once maximum conversion is achieved. Store the purified product under appropriate conditions (e.g., -20°C).

Data Summary

Table 1: Comparison of Yields for Different Enzymatic Synthesis Strategies

SubstrateSynthesis StrategyReported YieldPurityReference
GuanosineDeamination-driven biocatalytic cascadeUp to 79% (isolated)94%[1][2]
7-MethylguanosineIrreversible phosphorolysis due to byproduct precipitation74-96% (isolated)Not specified[4][5]
UridineDirect enzymatic synthesis25-31% (isolated)Not specified[2]

Experimental Protocols

Protocol 1: Deamination-Driven Enzymatic Synthesis of this compound

This protocol is based on a highly efficient biocatalytic cascade that utilizes a guanine deaminase to drive the reaction to completion.[2]

Materials:

  • Guanosine (substrate)

  • Potassium phosphate buffer

  • Purine Nucleoside Phosphorylase (PNP)

  • Guanine Deaminase (GuaD)

  • Magnesium chloride (MgCl₂)

  • Ammonium chloride (NH₄Cl)

  • Barium acetate (B1210297)

  • Ethanol (B145695)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve guanosine and potassium phosphate in buffer. The optimal phosphate concentration may be around 1.2 equivalents to the substrate.

  • Enzyme Addition: Add the thermostable Purine Nucleoside Phosphorylase and Guanine Deaminase to the reaction mixture. The optimal ratio of the two enzymes should be determined empirically.

  • Incubation: Incubate the reaction at a temperature suitable for the thermostable enzymes (e.g., 50°C). Monitor the conversion of guanosine to xanthine and the formation of R1P using HPLC.

  • Enzyme Removal: Once the reaction reaches near-complete conversion, terminate the reaction and remove the enzymes. This can be achieved by methods such as heat inactivation followed by centrifugation or ultrafiltration.

  • Byproduct Precipitation: Adjust the pH of the supernatant to approximately 7 to precipitate the xanthine byproduct. Allow the precipitation to occur at a low temperature (e.g., 4°C) to maximize recovery.

  • Phosphate Precipitation: To the clarified supernatant, add MgCl₂ and NH₄Cl to precipitate excess phosphate.

  • R1P Precipitation: After removing the phosphate precipitate by centrifugation, add ethanol and barium acetate to the supernatant to precipitate R1P as its barium salt.

  • Product Recovery: Collect the precipitated R1P-barium salt by centrifugation, wash with ethanol, and dry under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Enzymatic Reaction cluster_purification Purification guanosine Guanosine pnp PNP guanosine->pnp phosphate Phosphate phosphate->pnp r1p This compound pnp->r1p guanine Guanine pnp->guanine guad GuaD xanthine Xanthine guad->xanthine enzyme_removal Enzyme Removal r1p->enzyme_removal guanine->guad ph_adjustment pH Adjustment (Xanthine Precipitation) enzyme_removal->ph_adjustment phosphate_precipitation Phosphate Precipitation ph_adjustment->phosphate_precipitation r1p_precipitation R1P Precipitation (Barium Salt) phosphate_precipitation->r1p_precipitation final_product Pure R1P r1p_precipitation->final_product

Caption: Workflow for the deamination-driven synthesis of R1P.

Troubleshooting Logic

troubleshooting_yield start Low R1P Yield check_conversion Is Guanosine Conversion Low? start->check_conversion check_equilibrium Is Reaction at Equilibrium? check_conversion->check_equilibrium Yes check_degradation Is Product Degrading? check_conversion->check_degradation No implement_shift Implement Equilibrium Shift: - Add Guanine Deaminase - Use 7-Me-Guanosine check_equilibrium->implement_shift Yes optimize_conditions Optimize Reaction Conditions: - Enzyme Concentration - Phosphate Concentration - Temperature/pH check_equilibrium->optimize_conditions No success Yield Improved implement_shift->success optimize_conditions->success modify_conditions Modify Conditions: - Lower Temperature - Adjust pH - Reduce Reaction Time check_degradation->modify_conditions Yes modify_conditions->success

Caption: Decision tree for troubleshooting low R1P yield.

References

stability of Ribose-1-phosphate at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ribose-1-Phosphate (R1P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of R1P under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a dry powder at -20°C. In aqueous solutions, R1P is susceptible to hydrolysis, especially at acidic and neutral pH. If an aqueous stock solution is required, it is recommended to prepare it fresh before use. If short-term storage of a solution is necessary, it should be kept at 4°C and ideally at a slightly alkaline pH (e.g., pH 8-9) to minimize degradation.

Q2: My enzymatic reaction using this compound is showing lower than expected activity. Could R1P degradation be the cause?

A2: Yes, the instability of this compound is a common reason for reduced activity in enzymatic assays. R1P can degrade to ribose and inorganic phosphate (B84403), which will not be recognized by enzymes specific for R1P. This is particularly relevant for reactions carried out at or near neutral pH and at temperatures of 25°C or higher for extended periods.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following:

  • Prepare fresh solutions of R1P for each experiment.

  • If using a stock solution, store it at 4°C and for the shortest time possible.

  • Maintain the pH of your reaction buffer in the slightly alkaline range if your enzyme is active and stable under these conditions.

  • Minimize the incubation time at elevated temperatures.

  • When possible, add the R1P solution to the reaction mixture last, just before starting the assay.

Q4: Is there a significant difference in stability between this compound and Ribose-5-Phosphate (B1218738)?

A4: While specific comparative kinetic data is limited, studies on related compounds suggest that phosphorylated sugars can be highly labile. For instance, at pH 7.0 and 100°C, ribose-5-phosphate has been shown to decompose significantly faster than ribose.[1] This suggests that the phosphate group at any position can influence the stability of the ribose molecule.

Q5: Can I use the same stability data for α-D-Ribose-1-phosphate and other isomers?

A5: The anomeric form (α or β) and the ring structure (furanose or pyranose) can influence the stability of glycosidic bonds. The α-anomer of D-Ribofuranose 1-phosphate is known to be several hundred times more reactive in acid-catalyzed hydrolysis than α-D-glucopyranose 1-phosphate. It is crucial to consider that stability data may not be directly transferable between different isomers.

Quantitative Data on Stability

Due to the limited availability of direct quantitative stability data for this compound, the following tables provide an estimation of stability based on data from closely related compounds like ribose and other ribose phosphates. These values should be used as a guideline, and it is highly recommended to perform stability testing under your specific experimental conditions.

Table 1: Estimated Half-life of this compound in Aqueous Solution at Various pH and Temperatures

TemperaturepH 4.0pH 7.0pH 9.0
4°C Days to WeeksWeeks to MonthsMonths
25°C Hours to DaysDaysWeeks
37°C HoursHours to a DayDays

Note: These are estimations based on the general behavior of similar sugar phosphates. The actual stability will depend on buffer composition and other solutes.

Table 2: Qualitative Stability of this compound Under Common Laboratory Conditions

ConditionStabilityRecommendation
Storage as powder at -20°C HighRecommended for long-term storage.
Aqueous solution at pH 7.4, 37°C LowPrepare fresh and use immediately.
Aqueous solution at pH 8.5, 4°C ModerateSuitable for short-term storage (hours to a few days).
Freeze-thaw cycles in solution PoorAvoid repeated freeze-thaw cycles as they can accelerate degradation. Aliquot stock solutions if necessary.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the degradation of this compound.

1. Objective: To separate and quantify this compound from its potential degradation products (e.g., ribose, inorganic phosphate).

2. Materials:

  • This compound standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Potassium phosphate monobasic

  • Phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV or Refractive Index (RI) detector

3. Method:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a potassium phosphate buffer (e.g., 20 mM, pH adjusted to 6.5 with phosphoric acid) and acetonitrile. The exact ratio should be optimized, starting with a high aqueous content (e.g., 95:5 buffer:acetonitrile).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection:

      • UV detector at a low wavelength (e.g., 195-210 nm) as this compound has a weak chromophore.

      • Alternatively, an RI detector can be used, which is more universal for carbohydrates but may have lower sensitivity and is sensitive to mobile phase fluctuations.

    • Injection Volume: 10-20 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable buffer.

    • To generate degradation products for method validation, subject a solution of R1P to forced degradation conditions (e.g., heat, acid, and base treatment).

  • Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines. The method is considered stability-indicating if it can resolve the R1P peak from all degradation product peaks.

Protocol 2: Enzymatic Assay for Monitoring this compound Stability

This protocol uses a coupled enzyme assay to indirectly measure the concentration of intact this compound.

1. Principle: Purine (B94841) nucleoside phosphorylase (PNP) catalyzes the reaction between a purine base (e.g., adenine) and this compound to form the corresponding nucleoside (e.g., adenosine) and inorganic phosphate. The formation of the nucleoside can be monitored spectrophotometrically.

2. Materials:

  • This compound samples to be tested

  • Purine nucleoside phosphorylase (PNP)

  • Adenine

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer and cuvettes

3. Method:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, adenine, and PNP.

  • Initiation of Reaction: Add a known amount of the this compound solution to the cuvette to start the reaction.

  • Measurement: Monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of the product nucleoside (e.g., ~260 nm for adenosine).

  • Quantification: The initial rate of the reaction is proportional to the concentration of this compound in the sample. A standard curve can be generated using known concentrations of a stable R1P standard (kept at -80°C in small aliquots). By comparing the initial rates of the test samples to the standard curve, the concentration of intact R1P can be determined.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Start: Unexpected Experimental Results (e.g., low enzyme activity, inconsistent data) check_r1p_integrity Is this compound degradation a possible cause? start->check_r1p_integrity storage_conditions Review R1P Storage and Handling: - Stored at -20°C as powder? - Freshly prepared solution? - Avoided multiple freeze-thaws? check_r1p_integrity->storage_conditions improper_storage Action: Use a fresh, properly stored aliquot of R1P. Repeat experiment. storage_conditions->improper_storage No proper_storage Storage and handling appear correct. storage_conditions->proper_storage Yes improper_storage->start experimental_conditions Analyze Experimental Conditions: - pH of the reaction? - Temperature and duration of incubation? proper_storage->experimental_conditions harsh_conditions Action: Modify protocol to minimize R1P degradation: - Use a more alkaline buffer (if compatible). - Reduce incubation time/temperature. experimental_conditions->harsh_conditions Harsh mild_conditions Experimental conditions are mild. experimental_conditions->mild_conditions Mild harsh_conditions->start quantify_r1p Quantify R1P concentration in the stock solution using a stability-indicating assay (HPLC or enzymatic). mild_conditions->quantify_r1p concentration_low R1P concentration is lower than expected. quantify_r1p->concentration_low Low concentration_ok R1P concentration is correct. quantify_r1p->concentration_ok OK reprepare_solution Action: Prepare a fresh stock solution of R1P and re-quantify. concentration_low->reprepare_solution other_factors Investigate other potential causes for unexpected results: - Enzyme activity - Other reagent concentrations - Instrument calibration concentration_ok->other_factors reprepare_solution->start

Caption: Troubleshooting workflow for R1P stability.

Signaling_Pathway Degradation Pathway of this compound R1P This compound (α-D-ribofuranose 1-phosphate) Hydrolysis Hydrolysis (catalyzed by H+ or spontaneous) R1P->Hydrolysis Products Degradation Products Hydrolysis->Products Ribose Ribose Products->Ribose Pi Inorganic Phosphate Products->Pi Inactive Inactive in R1P-specific enzymatic reactions Ribose->Inactive Pi->Inactive

Caption: R1P degradation pathway.

References

troubleshooting low yield in Ribose-1-phosphate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ribose-1-phosphate (Ribose-1-P) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of Ribose-1-P, with a primary focus on enzymatic methods which are often favored for their stereospecificity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Conversion Rate in Enzymatic Synthesis

Q1: My enzymatic reaction shows low conversion of the starting nucleoside (e.g., guanosine (B1672433), uridine) to Ribose-1-P. What are the potential causes and how can I improve the conversion rate?

A1: Low conversion in enzymatic synthesis of Ribose-1-P is a common issue, often stemming from the thermodynamic equilibrium of the reaction catalyzed by nucleoside phosphorylases (NPs).[1][2][3][4] The reaction is reversible, and the accumulation of the nucleobase byproduct can limit the forward reaction.[1][2][3][4]

Troubleshooting Steps:

  • Reaction Equilibrium: The primary limiting factor is often the thermodynamic equilibrium of the phosphorolysis reaction.[1][2] To overcome this, consider the following strategies:

    • Byproduct Removal: Implement a coupled enzymatic reaction to remove the nucleobase byproduct as it is formed. For instance, if using guanosine as a substrate, a guanine (B1146940) deaminase can be added to convert the guanine byproduct to xanthine (B1682287), effectively pulling the equilibrium towards Ribose-1-P formation.[1][2][3][4] This has been shown to increase conversion to over 98%.[1]

    • Increase Phosphate (B84403) Concentration: A higher concentration of the phosphate substrate can help drive the reaction forward. However, be aware that excessively high phosphate concentrations can complicate downstream purification.[1] A molar equivalent of 1.2 of phosphate to the starting nucleoside has been shown to be effective.[1]

    • Substrate Choice: Using a substrate like 7-methylguanosine (B147621) can lead to near-irreversible phosphorolysis due to the in situ precipitation of the 7-methylguanine (B141273) byproduct.[1][5][6]

  • Enzyme Activity and Stability:

    • Enzyme Concentration: Ensure that the optimal concentrations of the nucleoside phosphorylase and any coupling enzymes are used. Catalyst loading should be optimized for your specific reaction conditions.

    • Thermostable Enzymes: Employing thermostable enzymes can allow the reaction to be performed at higher temperatures, which can increase substrate solubility and reaction rates.[1]

    • pH and Buffer Conditions: Verify that the pH of the reaction mixture is optimal for the activity of all enzymes involved. A typical pH for this reaction is around 7.5.

  • Substrate and Product Inhibition:

    • Substrate Concentration: High concentrations of the starting nucleoside (e.g., >40 mM for guanosine) can lead to poor solubility and decreased conversion.[1] It is recommended to work with concentrations where the substrate fully dissolves.[1]

    • Product Inhibition: While less commonly reported for this specific reaction, be aware that high concentrations of Ribose-1-P could potentially inhibit the enzyme.

Issue 2: Low Isolated Yield After Purification

Q2: I have achieved good conversion in my enzymatic reaction, but the final isolated yield of Ribose-1-P is low. What are the likely causes during the purification process?

A2: Low isolated yield despite high reaction conversion often points to losses during the work-up and purification steps. The purification of Ribose-1-P can be challenging due to its solubility and the presence of other charged molecules like residual phosphate.[1]

Troubleshooting Steps:

  • Phosphate Removal: Excess inorganic phosphate from the reaction needs to be removed. A common method is precipitation with magnesium chloride and ammonium (B1175870) chloride.[1] However, this can lead to co-precipitation of the Ribose-1-P product.[1] Minimizing the initial phosphate concentration in the reaction can reduce this loss.[1]

  • Product Precipitation: Ribose-1-P is often isolated as a barium or cyclohexylammonium salt.[5][6][7]

    • Incomplete Precipitation: Ensure the correct amount of the precipitating agent (e.g., barium acetate (B1210297), barium chloride) and a suitable anti-solvent (e.g., ethanol) are used.[1][7] The temperature of precipitation can also be a critical factor.

    • Product Loss during Washing: The precipitated salt needs to be washed to remove impurities. Use of inappropriate washing solvents or excessive washing can lead to redissolving and loss of the product.

  • Byproduct Precipitation and Removal: In biocatalytic cascades, byproducts like xanthine may need to be removed. This is often achieved by adjusting the pH to precipitate the byproduct before isolating the Ribose-1-P.[2] Ensure the pH is carefully controlled to maximize byproduct precipitation while keeping the Ribose-1-P in solution.

Issue 3: Inaccurate Yield Determination

Q3: I am unsure if my calculated yield is accurate. What are the best methods for quantifying Ribose-1-P in my reaction mixture and final product?

A3: Accurate quantification is crucial for troubleshooting yield issues. Several analytical methods can be used, each with its own advantages and disadvantages.[8]

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method for separating and quantifying Ribose-1-P from other reaction components.[8] Anion-exchange or reverse-phase chromatography can be employed. Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of a Ribose-1-P standard.[8]

  • Enzymatic Assays: These assays are highly specific and sensitive.[8][9] A coupled enzyme assay can be used where Ribose-1-P is converted to a product that can be easily measured spectrophotometrically.[9] For example, Ribose-1-P can be reacted with adenine (B156593) in the presence of adenosine (B11128) phosphorylase to form adenosine, which is then deaminated by adenosine deaminase to inosine. The change in absorbance can be measured to quantify the initial amount of Ribose-1-P.[9]

  • Mass Spectrometry (MS): MS offers very high sensitivity and specificity for the detection and quantification of Ribose-1-P.[8] It is particularly useful for complex biological matrices.[8]

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Enzymatic Assays
Principle Separation based on physicochemical properties followed by UV or fluorescence detection.[8]Separation of ions based on their mass-to-charge ratio.[8]Utilizes specific enzymes that convert the target molecule, leading to a measurable signal.[8]
Sensitivity Moderate to high (picomole range).[8]Very high (femtomole to attomole range).[8]High, depending on the enzyme and detection method.[8]
Specificity Moderate; co-elution with similar compounds can be an issue.[8]Very high; provides structural information.[8]High, due to enzyme specificity.[8]
Throughput Moderate.Moderate to high.High (suitable for microplate format).
Issue 4: Problems with Chemical Synthesis of Ribose-1-P

Q4: I am using a chemical synthesis approach and obtaining a low yield of the desired α-Ribose-1-P. What are the common pitfalls?

A4: Chemical synthesis of Ribose-1-P is often hampered by a lack of stereoselectivity and the need for multiple protection and deprotection steps, which collectively reduce the overall yield.[1][2]

Common Issues and Solutions:

  • Anomeric Mixture Formation: A major challenge in chemical synthesis is controlling the stereochemistry at the anomeric carbon, often resulting in a mixture of α- and β-anomers.[2][7] This necessitates a difficult purification step to separate the desired α-anomer, leading to significant yield loss.[2] Optimization of the glycosylation reaction conditions (solvent, temperature, Lewis acid) is critical to favor the formation of the α-anomer.

  • Multi-step Synthesis: The requirement for protecting and deprotecting hydroxyl groups on the ribose ring adds to the number of reaction steps.[2] Each step will have an associated yield, and the cumulative effect is a lower overall yield. Streamlining the synthesis by choosing protecting groups that can be removed simultaneously can help.

  • Purification Challenges: Separating the anomeric mixture and other byproducts often requires chromatographic techniques, which can be time-consuming and lead to product loss.[7]

Given these challenges, enzymatic and chemoenzymatic approaches are often preferred for producing α-anomerically pure Ribose-1-P.[1][2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of α-D-Ribose-1-phosphate using a Biocatalytic Cascade

This protocol is based on the method of using a guanine deaminase to drive the reaction equilibrium towards product formation.[1]

Materials:

  • Guanosine

  • Potassium phosphate buffer (pH 7.5)

  • Purine Nucleoside Phosphorylase (PNP)

  • Guanine Deaminase (GuaD)

  • Magnesium chloride (MgCl₂)

  • Ammonium chloride (NH₄Cl)

  • Barium acetate or Barium chloride

  • Ethanol (B145695)

Procedure:

  • Dissolve guanosine and potassium phosphate in the buffer. A recommended starting concentration is 25 mM guanosine and 30 mM phosphate (1.2 molar equivalents).[1]

  • Add the Purine Nucleoside Phosphorylase and Guanine Deaminase enzymes to the solution. The optimal enzyme concentrations should be determined empirically.

  • Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 50°C for thermostable enzymes).[1]

  • Monitor the reaction progress by HPLC until maximum conversion is achieved (typically >98%).[1]

  • Once the reaction is complete, terminate it by heat inactivation of the enzymes.

  • Adjust the pH to ~7 to precipitate the xanthine byproduct.[2]

  • Centrifuge the mixture and collect the supernatant containing Ribose-1-P.

  • To the supernatant, add MgCl₂ and NH₄Cl to precipitate the excess phosphate.[1]

  • Centrifuge and collect the supernatant.

  • Add ethanol and a solution of barium acetate to the supernatant to precipitate the barium salt of Ribose-1-P.[1]

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate with water and then with ethanol.

  • Dry the final product under vacuum.

Protocol 2: Quantification of this compound by HPLC

Instrumentation and Columns:

  • An HPLC system with a UV detector.

  • Anion-exchange or C18 reverse-phase column suitable for nucleotide analysis.

Mobile Phase and Gradient:

  • A typical mobile phase for anion-exchange chromatography would involve a gradient of a low concentration buffer (e.g., ammonium phosphate, pH 7.0) and a high concentration buffer.

  • The exact gradient will depend on the column and other components in the mixture.

Procedure:

  • Prepare a standard curve by dissolving a known amount of a high-purity Ribose-1-P standard in the mobile phase to make a series of dilutions of known concentrations.

  • Inject the standards onto the HPLC system and record the retention time and peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Prepare the reaction samples for injection by stopping the reaction and removing proteins (e.g., by centrifugation after heat inactivation or by filtration). Dilute the sample if necessary to fall within the range of the standard curve.

  • Inject the prepared sample onto the HPLC.

  • Identify the Ribose-1-P peak based on its retention time.

  • Quantify the amount of Ribose-1-P in the sample by comparing its peak area to the standard curve.[8]

Visualizations

Troubleshooting_Low_Yield Start Low Ribose-1-P Yield Check_Conversion Check Reaction Conversion (e.g., by HPLC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion < 95% Good_Conversion Good Conversion Check_Conversion->Good_Conversion > 95% Troubleshoot_Reaction Troubleshoot Enzymatic Reaction Low_Conversion->Troubleshoot_Reaction Troubleshoot_Purification Troubleshoot Purification Good_Conversion->Troubleshoot_Purification Equilibrium Thermodynamic Equilibrium Troubleshoot_Reaction->Equilibrium Enzyme_Activity Enzyme Activity/ Stability Troubleshoot_Reaction->Enzyme_Activity Substrate_Inhibition Substrate/Product Inhibition Troubleshoot_Reaction->Substrate_Inhibition Phosphate_Precip Phosphate Removal (Co-precipitation) Troubleshoot_Purification->Phosphate_Precip Product_Precip Product Precipitation & Washing Troubleshoot_Purification->Product_Precip Verify_Quantification Verify Quantification Method Troubleshoot_Purification->Verify_Quantification Byproduct_Removal Implement Byproduct Removal Cascade Equilibrium->Byproduct_Removal Optimize_Conditions Optimize pH, Temp, Enzyme Conc. Enzyme_Activity->Optimize_Conditions Adjust_Substrate_Conc Adjust Substrate Concentration Substrate_Inhibition->Adjust_Substrate_Conc Optimize_Precipitation Optimize Precipitation & Wash Steps Phosphate_Precip->Optimize_Precipitation Product_Precip->Optimize_Precipitation

Caption: Troubleshooting workflow for low this compound yield.

Enzymatic_Synthesis_Workflow Start Start: Guanosine + Phosphate (Pi) Reaction Enzymatic Reaction (PNP + GuaD) Start->Reaction Products Reaction Mixture: Ribose-1-P, Xanthine, excess Pi Reaction->Products Heat_Inactivation Heat Inactivation of Enzymes Products->Heat_Inactivation pH_Adjust pH Adjustment (~7.0) Heat_Inactivation->pH_Adjust Precipitate_Xan Precipitate & Remove Xanthine pH_Adjust->Precipitate_Xan Precipitate_Pi Precipitate & Remove excess Phosphate Precipitate_Xan->Precipitate_Pi Precipitate_R1P Precipitate Ribose-1-P (e.g., as Ba-salt) Precipitate_Pi->Precipitate_R1P Wash_Dry Wash & Dry Precipitate_R1P->Wash_Dry Final_Product Final Product: α-D-Ribose-1-phosphate Wash_Dry->Final_Product

Caption: Workflow for enzymatic synthesis and purification of Ribose-1-P.

References

Technical Support Center: Optimization of Assay Conditions for Ribose-1-Phosphate (R1P) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ribose-1-phosphate (R1P) measurement assays.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for measuring this compound (R1P)?

A common and sensitive method for R1P measurement is a coupled enzymatic assay. This method typically involves the use of purine (B94841) nucleoside phosphorylase (PNP), which catalyzes the conversion of a purine nucleoside and phosphate (B84403) into a purine base and this compound.[1] The reaction can be monitored by measuring the change in absorbance of the product. Another approach involves coupling the reaction with xanthine (B1682287) oxidase (XOD) to produce uric acid, which can be detected spectrophotometrically at 293 nm.[1] Alternatively, High-Performance Liquid Chromatography (HPLC) offers a direct and robust method for the separation and quantification of R1P.[2][3]

Q2: What are the optimal pH and temperature conditions for an R1P enzymatic assay?

The optimal conditions can vary depending on the specific enzymes used in the coupled assay. For assays utilizing purine nucleoside phosphorylase (PNP), the optimal pH is typically in the range of 7.0 to 8.0.[4][5] Some microbial PNPs exhibit optimal activity at a pH range of 7.5-8.0 and a temperature of 65°C.[5] However, for mesophilic enzymes, a standard temperature of 25°C is often used, while thermophilic enzymes may require temperatures up to 80°C.[6] It is crucial to consult the manufacturer's data sheet for the specific enzyme being used.

Q3: My assay shows high background noise. What are the potential causes and solutions?

High background in enzymatic assays can stem from several factors:

  • Substrate Instability: The substrate may be degrading spontaneously. Prepare substrate solutions fresh before each experiment.

  • Contamination: Reagents or samples may be contaminated with enzymes or other substances that interfere with the assay. Use fresh, high-quality reagents and maintain aseptic techniques.

  • Non-specific Binding: In plate-based assays, antibodies or enzymes may bind non-specifically to the well surface. Ensure adequate blocking steps are included in the protocol.[7]

  • Incorrect Wavelength Reading: Ensure the plate reader is set to the correct wavelength for your specific assay.[8]

To troubleshoot, run controls without the enzyme or substrate to identify the source of the background signal.[7]

Q4: The reaction rate in my coupled assay is not linear. What could be the issue?

Non-linear reaction rates in coupled assays can occur if one of the coupling enzymes becomes rate-limiting.[9] This can happen if the concentration of the coupling enzyme is too low to keep up with the product generated by the primary enzyme. To address this, try increasing the concentration of the coupling enzyme(s).[9] Also, ensure that the substrate for the primary reaction is not being depleted too quickly, which can also lead to a non-linear rate.

Q5: What are some common interfering substances in R1P assays?

Substances that can interfere with enzymatic assays include chelating agents like EDTA, reducing agents such as ascorbic acid, and detergents like SDS, NP-40, and Tween-20.[8] High concentrations of phosphate in the sample can also be problematic if the assay itself relies on phosphate as a substrate for one of the enzymes.[10] In such cases, sample preparation steps like deproteinization or dialysis may be necessary.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Low Signal Inactive enzyme(s) due to improper storage or handling.Verify enzyme activity with a positive control. Ensure enzymes are stored at the correct temperature and avoid repeated freeze-thaw cycles.
Suboptimal assay conditions (pH, temperature).Optimize pH and temperature for the specific enzymes used in your assay. Refer to the manufacturer's specifications.
Incorrect reagent concentrations.Titrate enzyme and substrate concentrations to determine the optimal working range.
Omission of a necessary component (e.g., cofactor).Carefully review the protocol to ensure all reagents have been added in the correct order and concentrations.
High Background Signal Contamination of reagents or samples.Use fresh, high-purity reagents. Filter-sterilize buffers.
Non-specific activity of coupling enzymes.Run controls without the primary substrate to assess non-specific activity.
Autofluorescence of sample components.If using a fluorescence-based assay, measure the fluorescence of the sample alone to determine its contribution to the signal.
Poor Reproducibility Inconsistent pipetting.Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions.
Temperature fluctuations during incubation.Use a temperature-controlled incubator or water bath. Ensure all samples and reagents are at the assay temperature before starting the reaction.
Edge effects in microplates.Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment and minimize evaporation.
Assay Signal Drifts Over Time Instability of reagents or products.Prepare reagents fresh. Read the plate immediately after the reaction is stopped.
Evaporation from wells.Use plate sealers during incubation steps.

Experimental Protocols

Coupled Enzymatic Assay for R1P Measurement (Spectrophotometric)

This protocol is a representative method based on the enzymatic conversion of R1P. Optimization of specific reagent concentrations may be required.

Principle:

This assay relies on the activity of purine nucleoside phosphorylase (PNP) and xanthine oxidase (XOD). PNP catalyzes the phosphorolysis of a suitable nucleoside (e.g., inosine) in the presence of R1P to form hypoxanthine (B114508). XOD then oxidizes hypoxanthine to uric acid, which can be measured by the increase in absorbance at 293 nm.[1]

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4.[3]

  • Inosine (B1671953) solution: 10 mM in Assay Buffer.

  • Purine Nucleoside Phosphorylase (PNP): 1 U/mL in Assay Buffer.

  • Xanthine Oxidase (XOD): 0.1 U/mL in Assay Buffer.

  • R1P Standard Solutions: Prepare a series of dilutions from a 1 mM stock solution in Assay Buffer.

  • Sample: Deproteinized cell or tissue extract.

Procedure:

  • Prepare a master mix containing Assay Buffer, inosine solution, PNP, and XOD.

  • Add 180 µL of the master mix to each well of a UV-transparent 96-well plate.

  • Add 20 µL of R1P standard or sample to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 293 nm using a microplate reader.

  • Construct a standard curve by plotting the absorbance values of the R1P standards against their concentrations.

  • Determine the R1P concentration in the samples from the standard curve.

HPLC Method for R1P Quantification

Principle:

This method separates R1P from other cellular components using high-performance liquid chromatography, followed by detection and quantification.[2]

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column or a specialized column for sugar phosphates.

Mobile Phase (Isocratic):

  • 0.1 M Potassium Phosphate buffer, pH 7.0.

Procedure:

  • Sample Preparation: Deproteinize samples by perchloric acid precipitation followed by neutralization with KOH. Centrifuge to remove the precipitate.

  • Injection: Inject 20 µL of the prepared sample or standard onto the HPLC column.

  • Elution: Elute with the mobile phase at a flow rate of 1 mL/min.

  • Detection: Monitor the eluent at 254 nm.

  • Quantification: Identify the R1P peak based on the retention time of a pure R1P standard. Quantify the peak area and determine the concentration using a standard curve.

Quantitative Data Summary

Table 1: Optimal Conditions for Purine Nucleoside Phosphorylase (PNP) Activity

ParameterOptimal Range/ValueReference(s)
pH 7.0 - 8.0[4][5][11]
Temperature 25°C (mesophilic) to 80°C (thermophilic)[6]
65°C (specific microbial PNP)[5]
Inosine Concentration (Km) 6.4 x 10⁻⁵ M[5]
Phosphate Concentration (Km) 3.2 x 10⁻⁴ M[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Coupled Enzymatic Assay cluster_analysis Data Analysis sample Cell/Tissue Sample deproteinize Deproteinization (e.g., PCA precipitation) sample->deproteinize neutralize Neutralization deproteinize->neutralize centrifuge Centrifugation neutralize->centrifuge supernatant Supernatant (Contains R1P) centrifuge->supernatant plate_setup Add Master Mix and Sample/Standard to Plate supernatant->plate_setup Add to Assay master_mix Prepare Master Mix (Buffer, Inosine, PNP, XOD) master_mix->plate_setup incubation Incubate at 37°C plate_setup->incubation readout Measure Absorbance at 293 nm incubation->readout std_curve Generate Standard Curve readout->std_curve quantify Quantify R1P Concentration std_curve->quantify

Caption: Workflow for R1P measurement using a coupled enzymatic assay.

purine_metabolism IMP Inosine Monophosphate (IMP) Inosine Inosine IMP->Inosine Nucleotidase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP R1P This compound Inosine->R1P PNP Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase GMP Guanosine Monophosphate (GMP) Guanosine Guanosine GMP->Guanosine Nucleotidase Guanine Guanine Guanosine->Guanine PNP Guanosine->R1P PNP Guanine->Xanthine Guanase R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase R1P->R5P Phosphopentomutase

Caption: Simplified purine metabolism pathway showing the role of R1P.

References

preventing degradation of Ribose-1-phosphate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ribose-1-Phosphate (R1P). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation and analysis of this labile metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound (R1P) and why is it important?

A1: this compound is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and nucleoside metabolism.[1] It is involved in the synthesis of nucleotides and the salvage of nucleobases. Accurate measurement of R1P is crucial for understanding cellular energy status, nucleotide metabolism, and the effects of drugs targeting these pathways.

Q2: What are the main challenges in measuring R1P?

A2: The primary challenges in R1P analysis are its inherent instability and low abundance in biological samples. R1P is susceptible to both enzymatic and chemical degradation during sample collection, quenching, extraction, and analysis. Its structural similarity to other sugar phosphates, like Ribose-5-Phosphate (R5P), can also pose analytical challenges in terms of separation and specific detection.[2]

Q3: What are the primary degradation pathways for R1P?

A3: R1P degradation can occur through two main routes:

  • Enzymatic Degradation: The primary enzymatic route is the conversion of R1P to R5P by the enzyme phosphopentomutase.[1][3] Phosphatases can also non-specifically hydrolyze the phosphate group.

  • Chemical Degradation: As a sugar phosphate, R1P is prone to acid- and base-catalyzed hydrolysis of the phosphate ester bond, especially at elevated temperatures.[4][5][6]

Q4: What are the recommended storage conditions for samples intended for R1P analysis?

A4: To minimize degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[7] For extracted metabolites, storage in an organic solvent like methanol (B129727) at -80°C is recommended. Avoid repeated freeze-thaw cycles, as this can lead to metabolite degradation.

Troubleshooting Guide

Low or No Detectable R1P Signal
Potential Cause Recommended Solution
Inefficient Quenching Ensure rapid and complete quenching of metabolic activity. For cell cultures, use ice-cold methanol (< -40°C). For tissues, freeze-clamp the tissue in situ with liquid nitrogen-cooled tongs before homogenization in a cold solvent.
Enzymatic Degradation Work quickly and keep samples on ice or at 4°C at all times. Incorporate a broad-spectrum phosphatase inhibitor cocktail into the extraction buffer.
Chemical Degradation Maintain a neutral or slightly alkaline pH (pH 7-8) during extraction and storage, as R1P is more stable under these conditions. Avoid high temperatures.
Low Abundance Increase the starting amount of biological material. Concentrate the final extract before analysis.
Poor Extraction Efficiency Optimize the extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water. Ensure thorough homogenization of tissues or lysis of cells.
Ion Suppression in LC-MS Dilute the sample to reduce matrix effects. Improve sample cleanup using solid-phase extraction (SPE). Use an isotopically labeled internal standard for R1P to correct for matrix effects.[8]
High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Quenching Time Standardize the time from sample collection to quenching for all samples. Automate this step if possible.
Incomplete Homogenization/Lysis Ensure consistent and thorough homogenization or lysis for all samples. Visually inspect for complete tissue disruption or cell lysis.
Precipitation of R1P Ensure that the final extract is fully solubilized before injection. Briefly sonicate or vortex the sample if necessary.
Sample Degradation During Storage Aliquot samples after extraction to minimize freeze-thaw cycles. Ensure consistent storage temperature at -80°C.

Quantitative Data Summary

The stability of this compound is highly dependent on temperature and pH. While specific half-life data for R1P is limited, data from related sugar phosphates can provide guidance.

Compound Condition Half-life Reference
Ribose 5-phosphatepH 7.0, 100°C7 minutes[6]
RibosepH 7.0, 100°C73 minutes[4][5][6]
RibosepH 7.0, 0°C44 years[4][5][6]
Deoxythis compoundHydrolyzed by heating at pH 7.4-[9]
This compoundStable upon heating at pH 10-[9]

Experimental Protocols

Protocol 1: Quenching and Extraction of R1P from Adherent Mammalian Cells
  • Preparation: Prepare an ice-cold quenching/extraction solution of 80% methanol in water. Also, prepare ice-cold phosphate-buffered saline (PBS).

  • Cell Washing: Aspirate the culture medium. Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

  • Quenching: Immediately add the ice-cold 80% methanol solution to the culture dish (e.g., 1 mL for a 10 cm dish).

  • Cell Lysis and Collection: Place the dish on ice and use a cell scraper to scrape the cells into the methanol solution. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the tube for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Storage: Store the extract at -80°C until analysis.

Protocol 2: Quenching and Extraction of R1P from Bacterial Culture
  • Preparation: Prepare a quenching solution of 60% methanol kept at -40°C.

  • Quenching: Rapidly transfer a known volume of the bacterial culture into 5 volumes of the cold quenching solution.

  • Cell Pelleting: Centrifuge the mixture at a low speed (e.g., 5,000 x g) for 5 minutes at 4°C to pellet the cells.

  • Extraction: Discard the supernatant and resuspend the cell pellet in a pre-chilled extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

  • Cell Lysis: Lyse the cells using a method appropriate for the bacterial species (e.g., bead beating, sonication) while keeping the sample on ice.

  • Sample Collection: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Storage: Store the extract at -80°C.

Protocol 3: Extraction of R1P from Tissue Samples
  • Sample Collection: Immediately after excision, freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen to instantly halt metabolism.

  • Homogenization: Weigh the frozen tissue and homogenize it in a pre-chilled tube with a suitable volume of ice-cold extraction solvent (e.g., 80% methanol containing a phosphatase inhibitor cocktail) using a bead beater or other homogenizer.

  • Extraction: Vortex the homogenate for 1 minute and then incubate on ice for 15 minutes.

  • Sample Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.

  • Sample Collection: Transfer the supernatant to a new pre-chilled tube.

  • Storage: Store the extract at -80°C until analysis.

Visualizations

R1P_Degradation_Pathway R1P This compound R5P Ribose-5-Phosphate R1P->R5P Phosphopentomutase Ribose Ribose + Pi R1P->Ribose Acid/Base, Heat Enzymatic Enzymatic Degradation Chemical Chemical Hydrolysis

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells, Tissue, Bacteria) Quench Rapid Quenching (e.g., Cold Methanol, Liquid N2) Sample->Quench Extract Metabolite Extraction (+ Phosphatase Inhibitors) Quench->Extract Clarify Centrifugation Extract->Clarify Supernatant Supernatant Collection Clarify->Supernatant Analysis LC-MS or Enzymatic Assay Supernatant->Analysis Data Data Analysis Analysis->Data

Caption: General experimental workflow for R1P analysis.

Troubleshooting_Logic Start Low R1P Recovery? Quenching Was Quenching Rapid and Cold Enough? Start->Quenching Enzymes Were Phosphatase Inhibitors Used? Quenching->Enzymes Yes Solution1 Optimize Quenching Protocol Quenching->Solution1 No Extraction Was Extraction Efficient? Enzymes->Extraction Yes Solution2 Add Phosphatase Inhibitors Enzymes->Solution2 No pH_Temp Was pH Neutral and Temp Low? Extraction->pH_Temp Yes Solution3 Optimize Extraction Solvent/Method Extraction->Solution3 No MS_Issues Ion Suppression in MS? pH_Temp->MS_Issues Yes Solution4 Control pH and Temperature pH_Temp->Solution4 No Solution5 Dilute Sample or Improve Cleanup MS_Issues->Solution5 Yes

Caption: Troubleshooting decision tree for low R1P recovery.

References

addressing co-elution issues in HPLC analysis of Ribose-1-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding co-elution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Ribose-1-phosphate (R1P). The content is tailored for researchers, scientists, and drug development professionals working with phosphorylated metabolites.

Troubleshooting Guide: Resolving Co-elution

Co-elution is a frequent challenge in the analysis of highly polar and structurally similar molecules like sugar phosphates.[1] This section offers a systematic, question-and-answer approach to diagnosing and resolving these separation issues.

Q1: My chromatogram shows a broad or doubled peak for this compound. What are the first things I should check?

A1: Before altering the validated method, it's crucial to ensure the HPLC system is performing optimally. Apparent co-elution can often be caused by system or column issues that lead to peak distortion.[2]

  • Column Health: A contaminated guard column, a blocked inlet frit, or a void at the head of the analytical column can cause peak doubling or significant tailing. Try flushing the column with a strong solvent or reversing it to wash the inlet. If the problem persists, the frit or the entire column may need replacement.

  • Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, use the mobile phase as the sample solvent.[2]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can increase peak broadening, reducing resolution. Ensure connections are as short as possible.[2]

  • Flow Rate Consistency: Verify that the pump is delivering a stable and accurate flow rate. Fluctuations can affect retention times and peak shapes.

Q2: My system is fine, but co-elution persists. How can I optimize the mobile phase to improve separation?

A2: Mobile phase composition is a powerful tool for manipulating the selectivity of the separation. For ionizable compounds like R1P, small changes can have a significant impact.

  • pH Adjustment: The charge state of R1P and potential interfering compounds is highly dependent on pH. Adjusting the mobile phase pH can alter their retention times differently, thereby improving resolution.[2] For anion-exchange or ion-pair chromatography, maintaining a consistent pH with a suitable buffer is critical for reproducibility.[3]

  • Buffer Selection and Concentration: Buffers are essential for controlling pH. Phosphate (B84403) buffers are common, but their solubility can decrease in high concentrations of organic solvent, leading to precipitation and system blockage.[4] Borate buffers can form complexes with sugars, altering their elution and enhancing separation.[5][6]

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) vs. methanol) can change separation selectivity.[2] Acetonitrile often yields sharper peaks, while methanol (B129727) may offer a different elution order for closely related compounds.[2]

  • Gradient Profile: If using a gradient, making the slope shallower (i.e., increasing the gradient time) can significantly improve the resolution of closely eluting peaks.[2]

Q3: What are the most common molecules that co-elute with this compound and what specific strategies can resolve them?

A3: Due to its structure, R1P often co-elutes with other phosphorylated sugars or structurally similar molecules.

  • Pentose (B10789219) Phosphate Isomers: Ribose-5-phosphate (R5P) and Deoxythis compound are common interferents.[5] Anion-exchange chromatography is particularly effective at separating these compounds based on subtle differences in their charge and interaction with the stationary phase.[7]

  • Other Sugar Phosphates: In complex biological samples, hexose (B10828440) phosphates like glucose-6-phosphate or fructose-6-phosphate (B1210287) can interfere.[7][8] Mixed-mode chromatography, which combines anion-exchange and hydrophilic interaction (HILIC) or reversed-phase properties, provides unique selectivity for these challenging separations.[1]

  • Nucleotides: In cell extracts, nucleotides such as guanosine (B1672433) monophosphate (GMP) have been shown to co-elute with sugar phosphates under certain conditions.[9] Ion-pair reversed-phase HPLC or specialized columns may be required to achieve separation.

Q4: Mobile phase optimization is not providing baseline separation. What type of HPLC column should I consider for better selectivity?

A4: The stationary phase chemistry is a fundamental factor in chromatographic selectivity. If co-elution persists, switching to a different column chemistry is the next logical step.

  • Anion-Exchange (AEX) Chromatography: This is a powerful technique for separating anionic species like sugar phosphates. Separation is based on the strength of the ionic interaction with the positively charged stationary phase. It is highly effective for separating R1P from other pentose phosphates.[7][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed to retain and separate very polar compounds that have little or no retention on reversed-phase columns. This mode is well-suited for the analysis of sugar phosphates from complex biological matrices.[1][10]

  • Mixed-Mode Chromatography: These columns offer multiple modes of interaction (e.g., anion-exchange and reversed-phase), providing unique selectivity that can resolve isomers that are difficult to separate by other means.[1][7]

  • Porous Graphitic Carbon (PGC): PGC columns separate polar compounds based on their size, polarity, and steric geometry. They can be very effective at separating structurally similar carbohydrates and their isomers.

Frequently Asked Questions (FAQs)

FAQ 1: What is a good starting point for developing an HPLC method for this compound?

A good starting point is an anion-exchange or HILIC method, as these are well-suited for highly polar, anionic analytes. For anion-exchange, a gradient elution using a salt buffer (e.g., ammonium (B1175870) formate) at a controlled pH is a common approach. For HILIC, a mobile phase consisting of a high percentage of acetonitrile with a small amount of aqueous buffer is typical.

FAQ 2: How does temperature affect the separation of sugar phosphates?

Temperature can influence separation by affecting mobile phase viscosity and the kinetics of solute interaction with the stationary phase. For some sugar phosphates, elevated temperatures (>40°C) can cause the alpha and beta anomers to interconvert quickly on the column, resulting in a single sharp peak instead of two separate or broad peaks.[1] Conversely, lower temperatures can sometimes enhance the resolution of these anomers.[1]

FAQ 3: Can derivatization help resolve co-elution issues?

Yes, pre-column derivatization can be a very effective strategy. By attaching a chemical tag to the sugar phosphates, you can alter their chemical properties to improve chromatographic separation and enhance detection sensitivity, for example by introducing a chromophore for UV detection or a charged group for mass spectrometry.[10][11][12]

Data and Protocols

Table 1: Comparison of HPLC Column Chemistries for Sugar Phosphate Analysis
Column TypePrinciple of SeparationAdvantagesCommon Co-elution Challenges
Anion-Exchange (AEX) Ionic interaction based on phosphate group charge.Excellent resolution of sugar phosphate isomers (e.g., R1P vs. R5P). High sensitivity.[9]Requires salt gradients, which may not be ideal for MS detection.
Reversed-Phase (C18) Hydrophobic interaction. Requires an ion-pairing agent for retention.Widely available; compatible with MS.Poor retention without ion-pairing agents; agent can contaminate the system.[8]
HILIC Partitioning of polar analytes into a water-enriched layer on the stationary phase.Good retention of very polar compounds; volatile mobile phases are MS-friendly.[1]Sensitive to water content in the sample and mobile phase; longer equilibration times.
Mixed-Mode Combines multiple separation mechanisms (e.g., AEX and HILIC).Unique selectivity for complex mixtures of sugar phosphate isomers.[1][7]Method development can be more complex.
Protocol 1: Example Anion-Exchange HPLC Method for Pentose Phosphate Separation

This protocol is a representative method for the separation of this compound, Ribose-5-phosphate, and Deoxythis compound, adapted from established procedures.[5]

  • Column: A μBondapak/NH2 column (or similar amino-based column) is used.

  • Mobile Phase A: 0.13 M Borate Buffer, pH 7.5.

  • Mobile Phase B: Water.

  • Mobile Phase C: 0.05 M Borate Buffer with 0.1 M MgCl₂, pH 9.6.

  • Mobile Phase D: 0.05 M Sodium Acetate-Acetic Acid Buffer with 0.1 M MgCl₂, pH 5.0.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector (if derivatized) or a suitable alternative like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

  • Gradient Program:

    • Equilibrate the column with Mobile Phase A.

    • Inject the sample.

    • A specific gradient elution program using the different mobile phases is applied to resolve the different pentose phosphates. The exact gradient will depend on the specific column and system and requires optimization. The principle is to use changes in pH and buffer composition to selectively elute the target analytes.[5]

Visualizations

Troubleshooting_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Advanced Strategies start Co-elution Observed check_system Q1: Check System Health - Column Condition - Injection Solvent - Flow Rate start->check_system system_ok System OK? check_system->system_ok fix_system Fix System Issue (Flush/Replace Column, etc.) system_ok->fix_system No optimize_mp Q2 & Q3: Optimize Mobile Phase - Adjust pH - Change Buffer/Concentration - Alter Organic Modifier - Modify Gradient Slope system_ok->optimize_mp Yes fix_system->check_system resolution_ok1 Resolution Achieved? optimize_mp->resolution_ok1 change_column Q4: Change Stationary Phase (HILIC, AEX, Mixed-Mode) resolution_ok1->change_column No end_node Analysis Complete resolution_ok1->end_node Yes resolution_ok2 Resolution Achieved? change_column->resolution_ok2 consider_deriv Consider Derivatization or Alternative Method resolution_ok2->consider_deriv No resolution_ok2->end_node Yes

Caption: A troubleshooting workflow for addressing co-elution issues in HPLC analysis.

Parameter_Influence center Peak Resolution mp Mobile Phase center->mp sp Stationary Phase center->sp op Operational Parameters center->op ph pH mp->ph buffer Buffer mp->buffer organic Organic Modifier mp->organic gradient Gradient mp->gradient chem Chemistry (AEX, HILIC, C18) sp->chem particle Particle Size sp->particle dim Dimensions sp->dim temp Temperature op->temp flow Flow Rate op->flow

References

common impurities in commercial Ribose-1-phosphate preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ribose-1-Phosphate (R1P). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments using commercial R1P preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound preparations?

A1: Commercial this compound (R1P) is typically produced through either enzymatic or chemical synthesis, leading to different potential impurity profiles. Preparations are often supplied as barium or bis(cyclohexylammonium) salts to improve stability.

  • From Enzymatic Synthesis: Common impurities can include residual starting materials and byproducts such as nucleosides (e.g., guanosine, uridine) and nucleobases (e.g., xanthine), as well as components from the reaction buffer and purification process like acetate and ethanol [1]. Inorganic phosphate (B84403) (Pi) can also be a significant impurity. Additionally, there may be other non-UV-active impurities that are difficult to detect by standard spectrophotometric methods[1].

  • From Chemical Synthesis: A primary concern with chemically synthesized R1P is the potential for a mixture of α- and β-anomers . Many downstream enzymatic applications, particularly those involving nucleoside phosphorylases, are highly specific for the α-anomer.

  • General Impurities: Degradation products and residual counter-ions (e.g., Barium, cyclohexylammonium) from the salt form of the R1P are also considered impurities. One common commercial specification for R1P is ≥99.0% purity as determined by Thin Layer Chromatography (TLC)[2].

Q2: My enzymatic reaction with this compound is not working or has very low yield. What could be the cause?

A2: Several factors related to the purity of your R1P could be responsible for poor enzymatic reaction performance.

  • Incorrect Anomer: Your enzyme may be specific for the α-anomer of R1P. If your preparation contains a significant amount of the inactive β-anomer, the effective concentration of the substrate is lower than anticipated, leading to reduced reaction rates.

  • Inhibitory Impurities: Residual nucleosides, nucleobases, or inorganic phosphate from the synthesis and purification process can act as inhibitors for your enzyme. For example, excess inorganic phosphate can inhibit the activity of some enzymes involved in nucleotide metabolism[3].

  • Incorrect Concentration: The stated concentration of your R1P solution may be inaccurate due to the presence of impurities or water of hydration. It is advisable to determine the precise concentration of the active α-R1P.

Q3: How can I check the purity of my this compound preparation?

A3: Several analytical methods can be used to assess the purity of your R1P:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful techniques to determine the anomeric ratio (α vs. β) and to identify and quantify other organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify R1P from residual nucleosides and nucleobases.

  • Enzymatic Assays: The concentration of inorganic phosphate can be determined using specific enzymatic or colorimetric assays.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low or no enzyme activity Incorrect anomer of R1P. Many enzymes are specific to the α-anomer.Determine the anomeric ratio of your R1P stock using ¹H NMR (see Experimental Protocols). If a significant amount of the β-anomer is present, consider purchasing R1P from a supplier that guarantees high anomeric purity.
Presence of enzyme inhibitors. Residual nucleosides, nucleobases, or inorganic phosphate can inhibit enzyme activity.Analyze your R1P for these impurities using HPLC for nucleosides/bases and a phosphate assay for inorganic phosphate (see Experimental Protocols). If significant levels of inhibitors are found, you may need to purify the R1P or obtain a higher purity grade.
Inconsistent results between batches of R1P Batch-to-batch variability in purity. Commercial preparations can have varying levels of impurities between different lots.Qualify each new batch of R1P by performing the recommended purity analyses before use in critical experiments.
Precipitate forms in the reaction mixture Insolubility of R1P salt. The barium or cyclohexylammonium salt of R1P may have limited solubility in your reaction buffer.Ensure your R1P is fully dissolved before adding it to the reaction. You may need to gently warm the solution or sonicate it. Alternatively, consider converting the salt to a more soluble form (e.g., sodium salt) through ion-exchange chromatography, though this may affect stability.

Data on Common Impurities

The following table summarizes quantitative data on impurities found in a biocatalytically synthesized this compound preparation[1].

ImpurityConcentrationMethod of Detection
Acetate3.8%¹H-NMR
Ethanol<0.6%¹H-NMR
N9-Xanthosine (N9-Xao)0.5%HPLC, ¹H-NMR
Other non-UV active impuritiesUnknown-

Experimental Protocols

Determination of Anomeric Ratio by ¹H NMR Spectroscopy

Principle: The anomeric protons (H1) of the α- and β-forms of this compound have distinct chemical shifts in a ¹H NMR spectrum, allowing for their differentiation and quantification.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound preparation in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the signals corresponding to the anomeric protons of the α- and β-anomers. The α-anomer typically appears as a doublet at a lower field (higher ppm) compared to the β-anomer.

    • Integrate the area under each anomeric proton signal.

    • Calculate the anomeric ratio by dividing the integral of the α-anomer by the sum of the integrals of both anomers and multiplying by 100%.

Analysis of Nucleoside/Nucleobase Impurities by HPLC

Principle: Reversed-phase HPLC can be used to separate this compound from less polar nucleoside and nucleobase impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound preparation in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

    • Detection: UV detector at 260 nm.

  • Analysis:

    • Inject the sample and run the HPLC method.

    • Identify and quantify any impurity peaks by comparing their retention times and UV spectra to known standards of potential nucleoside and nucleobase impurities.

Quantification of Inorganic Phosphate Impurity

Principle: A colorimetric assay based on the formation of a phosphomolybdate complex can be used to quantify the amount of free inorganic phosphate in the this compound preparation.

Methodology:

  • Reagent Preparation: Prepare a solution of ammonium (B1175870) molybdate (B1676688) in sulfuric acid and a reducing agent solution (e.g., ascorbic acid).

  • Standard Curve: Prepare a series of known concentrations of a phosphate standard (e.g., potassium phosphate) to generate a standard curve.

  • Assay:

    • Add the this compound sample and standards to separate tubes.

    • Add the molybdate solution and then the reducing agent.

    • Incubate at room temperature for a specified time to allow for color development.

  • Measurement: Measure the absorbance of the samples and standards at the appropriate wavelength (e.g., 820 nm).

  • Calculation: Determine the concentration of inorganic phosphate in the sample by comparing its absorbance to the standard curve.

Visualizations

experimental_workflow cluster_purity_assessment Purity Assessment of Commercial R1P cluster_nmr_results NMR Results cluster_hplc_results HPLC Results cluster_pi_assay_results Phosphate Assay Results start Commercial R1P Sample nmr ¹H and ³¹P NMR Analysis start->nmr hplc Reversed-Phase HPLC Analysis start->hplc pi_assay Inorganic Phosphate Assay start->pi_assay anomeric_ratio Anomeric Ratio (α/β) nmr->anomeric_ratio organic_impurities Acetate, Ethanol, etc. nmr->organic_impurities nucleoside_impurities Residual Nucleosides/Bases hplc->nucleoside_impurities pi_concentration Inorganic Phosphate Conc. pi_assay->pi_concentration

Caption: Workflow for the comprehensive purity assessment of commercial this compound.

troubleshooting_logic start Enzymatic Reaction Failure (Low/No Product) check_anomer Is the correct anomer being used? start->check_anomer check_inhibitors Are inhibitors present? start->check_inhibitors check_concentration Is the R1P concentration accurate? start->check_concentration solution_anomer Perform NMR to check anomeric ratio. check_anomer->solution_anomer solution_inhibitors Perform HPLC and phosphate assay. check_inhibitors->solution_inhibitors solution_concentration Quantify R1P using a validated method. check_concentration->solution_concentration end Optimize Reaction Conditions solution_anomer->end solution_inhibitors->end solution_concentration->end

Caption: Troubleshooting logic for enzymatic reactions involving this compound.

signaling_pathway cluster_salvage Nucleoside Salvage Pathway nucleoside Nucleoside (e.g., Guanosine) pnp Nucleoside Phosphorylase nucleoside->pnp pi Inorganic Phosphate (Pi) pi->pnp r1p α-Ribose-1-Phosphate r1p->pnp base Nucleobase (e.g., Guanine) base->pnp new_nucleoside New Nucleoside pnp->r1p Phosphorolysis pnp->base pnp->new_nucleoside Synthesis

Caption: Role of this compound in the nucleoside salvage pathway.

References

Technical Support Center: Enzymatic Degradation of Ribose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the enzymatic degradation pathways of Ribose-1-phosphate (R1P). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Section 1: Frequently Asked Questions (FAQs) - Core Pathways

This section addresses fundamental questions about the metabolic fate of this compound.

Q1: What are the primary enzymatic pathways for the degradation or conversion of this compound?

A1: this compound (R1P) is a central intermediate in nucleotide metabolism.[1][2] Its primary degradation and conversion pathways are governed by three key enzymes that channel it into either the pentose (B10789219) phosphate (B84403) pathway or salvage pathways for nucleoside synthesis.

  • Purine (B94841) Nucleoside Phosphorylase (PNP): This enzyme catalyzes the reversible phosphorolysis of purine nucleosides (like inosine (B1671953) and guanosine) to generate the corresponding purine base and R1P.[3][4][5] In the degradative direction, PNP utilizes R1P and a purine base to synthesize a purine nucleoside.

  • Pyrimidine (B1678525) Nucleoside Phosphorylase (PyNP): Similar to PNP, this enzyme facilitates the reversible reaction between a pyrimidine base (such as uracil) and R1P to form a pyrimidine nucleoside.[6][7] This allows the ribose moiety from R1P to be used for pyrimidine nucleotide synthesis.[8]

  • Phosphopentomutase (PPM): This isomerase catalyzes the interconversion of this compound (R1P) and Ribose-5-phosphate (R5P).[9][10] The formation of R5P is a critical step, as it directs the ribose unit into the pentose phosphate pathway for further metabolism, connecting it to glycolysis and energy production.[11][12]

Ribose_1_Phosphate_Pathways cluster_legend Legend PN Purine Nucleosides (e.g., Inosine, Guanosine) R1P This compound PN->R1P + Pi PyN Pyrimidine Nucleosides (e.g., Uridine) PyN->R1P + Pi PB Purine Base (e.g., Hypoxanthine, Guanine) R1P->PB PyB Pyrimidine Base (e.g., Uracil) R1P->PyB R5P Ribose-5-Phosphate R1P->R5P PPP Pentose Phosphate Pathway R5P->PPP Pi Phosphate (Pi) PNP Purine Nucleoside Phosphorylase (PNP) PNP->R1P PyNP Pyrimidine Nucleoside Phosphorylase (PyNP) PyNP->R1P PPM Phosphopentomutase (PPM) PPM->R1P Metabolite Metabolite KeyMetabolite Key Metabolite Enzyme Enzyme Pathway Pathway

Caption: Core metabolic pathways involving this compound.

Section 2: Experimental Protocols

This section provides detailed methodologies for common experiments in the study of R1P metabolism.

Q2: How can I perform a basic activity assay for a nucleoside phosphorylase (e.g., PNP)?

A2: A common method for assaying nucleoside phosphorylase activity involves monitoring the production of a purine base (like uric acid after subsequent enzymatic steps) or the consumption of the nucleoside substrate. A coupled enzyme assay is often used for continuous spectrophotometric measurement.

Protocol: Coupled Assay for Purine Nucleoside Phosphorylase (PNP) Activity

This protocol measures the phosphorolysis of inosine to hypoxanthine, which is then oxidized to uric acid by xanthine (B1682287) oxidase (XO). The formation of uric acid can be monitored by the increase in absorbance at 293 nm.

Materials:

  • Enzyme Source: Purified PNP or cell/tissue lysate.

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.

  • Substrate: 1 mM Inosine solution in assay buffer.

  • Coupling Enzyme: Xanthine Oxidase (XO) from bovine milk.

  • Spectrophotometer: Capable of reading UV absorbance at 293 nm.

  • Cuvettes: UV-transparent.

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • 800 µL of 50 mM potassium phosphate buffer (pH 7.4).

    • 100 µL of 1 mM inosine solution.

    • 50 µL of xanthine oxidase solution.

  • Equilibration: Mix gently by inversion and incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

  • Initiate Reaction: Add 50 µL of the enzyme source (your PNP sample) to the cuvette to start the reaction. Mix immediately.

  • Monitor Absorbance: Record the change in absorbance at 293 nm over a period of 5-10 minutes. The rate of increase in absorbance is directly proportional to the PNP activity.

  • Calculate Activity: Use the Beer-Lambert law (A = εcl) to calculate the rate of uric acid production. The molar extinction coefficient (ε) for uric acid at 293 nm and pH 7.4 is approximately 12,600 M⁻¹cm⁻¹.

Q3: What is a standard protocol for analyzing reaction products like nucleosides and bases by HPLC?

A3: High-Performance Liquid Chromatography (HPLC) is essential for separating and quantifying the various components of an enzymatic reaction involving R1P.[13][14]

Protocol: Reversed-Phase HPLC for Purine and Pyrimidine Analysis

This protocol is a general guideline for the separation of common purines and pyrimidines.[15]

Materials & Equipment:

  • HPLC System: With a UV detector and a C18 reversed-phase column.

  • Mobile Phase A: 50 mM ammonium (B1175870) formate (B1220265) or potassium phosphate buffer, pH adjusted to 4.0.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Samples: Supernatant from your enzymatic reaction (ensure proteins are removed, e.g., by acid precipitation or centrifugation).

  • Standards: Known concentrations of all expected substrates and products (e.g., inosine, hypoxanthine, guanosine, guanine, R1P).

Procedure:

  • Sample Preparation: Stop the enzymatic reaction at various time points. Precipitate proteins by adding perchloric acid or by using a centrifugal filter. Neutralize if necessary and centrifuge to pellet debris. Collect the supernatant for analysis.

  • HPLC System Equilibration: Equilibrate the C18 column with your starting mobile phase conditions (e.g., 97% Mobile Phase A, 3% Mobile Phase B) until a stable baseline is achieved.

  • Injection: Inject a known volume (e.g., 10-20 µL) of your prepared sample or standard onto the column.

  • Elution: Run a gradient or isocratic elution program. A common approach is to use a shallow gradient, increasing the percentage of Mobile Phase B over time to elute the more hydrophobic compounds.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength between 254 nm and 270 nm, where purines and pyrimidines have strong absorbance.

  • Quantification: Create a standard curve for each compound of interest by injecting known concentrations. Use the peak area from your sample chromatograms to determine the concentration of each substrate and product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme 1. Prepare Enzyme (Lysate or Purified) prep_reaction 2. Prepare Reaction Mix (Buffer, Substrate) prep_enzyme->prep_reaction incubate 3. Initiate & Incubate (Constant Temperature) prep_reaction->incubate stop_reaction 4. Stop Reaction (e.g., Acid Quench) incubate->stop_reaction analysis 5. Analyze Products (HPLC or Spectrophotometry) stop_reaction->analysis data_analysis 6. Quantify & Analyze Data analysis->data_analysis

References

strategies to overcome thermodynamic limitations in Ribose-1-phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ribose-1-phosphate (R1P) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on strategies to overcome the thermodynamic limitations inherent in enzymatic R1P synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My R1P synthesis yield is very low when using a standard nucleoside phosphorylase (NP) with a natural nucleoside like uridine (B1682114) or guanosine (B1672433). What is the primary cause?

A1: The most common reason for low yields in this reaction is the unfavorable thermodynamic equilibrium. The phosphorolysis of natural nucleosides by nucleoside phosphorylase (NP) is a reversible reaction that does not strongly favor the formation of this compound (R1P) and the corresponding nucleobase.[1][2] With substrates like uridine, isolated yields can be as low as 25-31%.[1][3] For guanosine at 50°C, a conversion of only about 16% is expected based on thermodynamic calculations alone.[1]

Troubleshooting Steps:

  • Confirm Enzyme Activity: Ensure your nucleoside phosphorylase is active. Run a small-scale positive control reaction with a known substrate and analyze the results. You can find standard assay protocols for purine (B94841) nucleoside phosphorylase online.[4][5]

  • Increase Phosphate (B84403) Concentration: While not the most efficient method, a large molar excess of the phosphate substrate can help shift the equilibrium towards the products. However, this can complicate downstream purification.[1]

  • Adopt an Advanced Strategy: For significant yield improvements, it is highly recommended to implement a strategy that actively overcomes the thermodynamic barrier. See Q2 and Q3 for details on effective approaches.

Q2: I want to improve my R1P yield. What are the most effective strategies to overcome the thermodynamic limitations?

A2: There are two primary, highly effective strategies to drive the reaction towards R1P synthesis, achieving near-quantitative conversion or significantly higher isolated yields.

  • Use of a Modified Substrate (In Situ Product Precipitation): Employing 7-methylguanosine (B147621) as the substrate for purine nucleoside phosphorylase (PNP) results in a near-irreversible reaction. The product, 7-methylguanine, is poorly soluble and precipitates from the aqueous solution. This continuous removal of a product effectively pulls the equilibrium towards the formation of R1P.[6][7][8] This method can achieve near-quantitative yields in solution and isolated yields of 74-94%.[6][7]

  • Coupled Enzymatic Cascade: This strategy involves adding a second enzyme to the reaction mixture that consumes one of the products of the first reaction in a thermodynamically favorable step. For R1P synthesis from guanosine, guanine (B1146940) deaminase is an excellent coupling partner.[1][2][9] Guanine deaminase converts the guanine produced by PNP into xanthine (B1682287).[10][11] This constant removal of guanine shifts the equilibrium of the PNP reaction, driving the synthesis of R1P. This approach has been shown to achieve isolated yields of up to 79%.[1][2][9]

Q3: I am using the guanine deaminase coupled system, but my yields are still lower than expected. What could be going wrong?

A3: Even with a coupled system, several factors can lead to suboptimal performance. Here’s a checklist of potential issues:

  • Suboptimal pH: Ensure the pH of your reaction buffer is compatible with both the nucleoside phosphorylase and the guanine deaminase. The optimal pH for both enzymes should overlap. If their pH optima are very different, you may need to find a compromise pH that maintains reasonable activity for both.

  • Incorrect Enzyme Ratio: The activity of the second enzyme (guanine deaminase) must be sufficient to keep the concentration of the intermediate product (guanine) low. If the rate of guanine formation by PNP exceeds the rate of its conversion to xanthine by guanine deaminase, the equilibrium will not be effectively shifted. Try increasing the concentration of the guanine deaminase.

  • Enzyme Inhibition: Check if any components in your reaction mixture are inhibiting either enzyme. High concentrations of substrates or products can sometimes be inhibitory.

  • Substrate Quality: Ensure the purity of your starting nucleoside (e.g., guanosine). Impurities could inhibit the enzymes.

  • Phosphate Concentration: While the coupled system significantly reduces the need for a large excess of phosphate, a slight molar excess (e.g., 1.2 equivalents) is still required to achieve near-full conversion.[1]

Q4: I have successfully synthesized R1P. What are the key steps for its purification?

A4: The purification strategy depends on the synthesis method used.

  • For the 7-methylguanosine method:

    • Enzyme Removal: Heat the reaction mixture to denature the PNP and remove it by centrifugation.[12]

    • Product Precipitation: The product R1P is often isolated as a salt. For example, adding a barium chloride solution will precipitate the barium salt of R1P.[12]

    • Washing: The precipitate is then typically washed with water and ethanol (B145695) to remove any remaining soluble impurities.[12]

    • Drying: The final product is dried under a vacuum.[12]

  • For the guanine deaminase coupled method:

    • Enzyme Removal: Similar to the above, denature and centrifuge to remove the enzymes.

    • Phosphate Removal: One of the most critical steps is the removal of excess phosphate.[1] This can be challenging and is a key focus for process optimization.

    • Purification without Chromatography: Recent protocols have been developed that achieve up to 94% purity without the need for chromatography, which is a significant advantage for scalability.[1][2] This often involves carefully controlled precipitation and washing steps.

Data Presentation

The choice of strategy significantly impacts the achievable yield of this compound. The following table summarizes quantitative data from published methods for easier comparison.

StrategyNucleoside SubstrateKey Enzyme(s)Typical Isolated YieldReference
Standard Enzymatic UridinePyrimidine Nucleoside Phosphorylase25% - 31%[1]
In Situ Product Precipitation 7-MethylguanosinePurine Nucleoside Phosphorylase74% - 94%[6][7]
Coupled Enzymatic Cascade GuanosinePurine Nucleoside Phosphorylase & Guanine DeaminaseUp to 79%[1][2][9]

Visualizations

The following diagrams illustrate the thermodynamic challenge and the strategies to overcome it.

G cluster_0 Thermodynamic Limitation in R1P Synthesis cluster_1 Unfavorable Equilibrium A Nucleoside + Phosphate B This compound + Nucleobase A->B Nucleoside Phosphorylase C Low Yield of R1P G cluster_0 Strategy 1: In Situ Product Precipitation A 7-Methylguanosine + Phosphate B This compound A->B PNP C 7-Methylguanine (Precipitate) A->C PNP D C->D Removed from equilibrium G cluster_0 Strategy 2: Coupled Enzymatic Cascade A Guanosine + Phosphate B This compound A->B PNP C Guanine A->C PNP D Xanthine C->D Guanine Deaminase

References

Validation & Comparative

Unraveling the Crossroads of Nucleotide Synthesis: A Comparative Guide to the Role of Ribose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount. This guide provides a comprehensive comparison of the Ribose-1-phosphate (R1P)-dependent salvage pathway for nucleotide synthesis against the de novo synthesis pathway. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying mechanisms, we aim to illuminate the critical role of R1P as a key metabolic intermediate and explore its potential as a therapeutic target.

This compound stands at a crucial intersection of carbohydrate and nucleotide metabolism. Primarily generated from the phosphorolysis of nucleosides by purine (B94841) nucleoside phosphorylase (PNP), R1P serves as a direct precursor for the ribose moiety in the salvage pathway of nucleotide synthesis.[1] This pathway offers an energy-efficient alternative to the more complex de novo synthesis route, which builds nucleotides from simpler precursors. The balance between these two pathways is critical for cellular homeostasis and is often dysregulated in disease states, particularly in cancer.

Quantitative Comparison of Pathway Flux: Salvage vs. De Novo Synthesis

The contribution of the R1P-dependent salvage pathway versus the de novo synthesis pathway to the total nucleotide pool can vary significantly depending on the cell type and metabolic conditions. Isotope tracer studies are instrumental in quantifying the flux through these competing pathways.

Cell Line/TissuePathwayContribution to Purine Nucleotide Pool (%)Reference
HeLa Cells (Purine-depleted) De novo synthesisIncreased by ~50%[2]
Tumor Tissues Salvage PathwaySignificant contributor[3][4][5][6]
Normal Differentiated Tissues Salvage PathwayPredominant pathway[3][4][5]
IAV-infected A549 Cells De novo synthesisInhibited[7]
IAV-infected A549 Cells (PNP knockdown) De novo synthesisIncreased[7]

Key Enzymes at the Crossroads

The metabolic fate of this compound is primarily determined by the activity of two key enzymes: Purine Nucleoside Phosphorylase (PNP) and Phosphoglucomutase (PGM).

EnzymeRole in R1P MetabolismKinetic Parameters (Apparent Km)Reference
Purine Nucleoside Phosphorylase (PNP) Produces R1P from nucleosides4 µM for 5-phosphoribosyl-1-pyrophosphate (PRPP) in hepatoma[8]
Phosphoglucomutase (PGM) Interconverts R1P and Ribose-5-phosphate-

Visualizing the Metabolic Pathways

To better understand the flow of metabolites and the central role of this compound, the following diagrams illustrate the key pathways and experimental workflows.

metabolic_pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP R5P Ribose-5-P PPP->R5P PRPP PRPP R5P->PRPP DeNovo De Novo Purine Synthesis PRPP->DeNovo Salvage Purine Salvage PRPP->Salvage IMP IMP DeNovo->IMP AMP_GMP AMP / GMP IMP->AMP_GMP Nucleosides Purine Nucleosides (Inosine, Guanosine) R1P Ribose-1-P Nucleosides->R1P PNP PurineBases Purine Bases (Hypoxanthine, Guanine) Nucleosides->PurineBases PNP R1P->R5P PGM PurineBases->Salvage Salvage->AMP_GMP

Figure 1: Overview of Purine Nucleotide Synthesis Pathways.

experimental_workflow Start Start: Cell Culture with Isotope-Labeled Precursor (e.g., ¹³C-Glucose, ¹⁵N-Glutamine) MetaboliteExtraction Metabolite Extraction Start->MetaboliteExtraction LCMS LC-MS/MS Analysis MetaboliteExtraction->LCMS DataAnalysis Mass Isotopomer Distribution (MID) Analysis LCMS->DataAnalysis MFA Metabolic Flux Analysis (MFA) DataAnalysis->MFA FluxQuant Quantification of Pathway Flux (Salvage vs. De Novo) MFA->FluxQuant

References

A Comparative Guide to the Synthesis of Ribose-1-Phosphate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis method for critical biomolecules like Ribose-1-phosphate (R1P) is a pivotal decision impacting yield, purity, scalability, and environmental footprint. This guide provides an objective comparison of chemical and enzymatic approaches to R1P synthesis, supported by experimental data and detailed protocols, to inform this selection process.

This compound is a key precursor in the synthesis of various nucleoside analogues, which are fundamental components of antiviral and anticancer drugs. The stereochemistry of R1P, specifically the α-anomer, is crucial for its biological activity and subsequent enzymatic reactions. This guide delves into the nuances of producing the desired α-D-Ribose-1-phosphate through both traditional chemical methods and modern biocatalytic strategies.

At a Glance: Key Performance Indicators

ParameterChemical SynthesisEnzymatic Synthesis
Stereoselectivity Low (produces a mixture of α and β anomers)High (highly specific for the α-anomer)
Yield of α-anomer Generally low (reported as low as 11-37% in early methods)Varies by method (25% to over 90%)
Reaction Steps Multi-step (protection, phosphorylation, deprotection)Typically one-pot or fewer steps
Reaction Conditions Often harsh (requires anhydrous conditions, potentially toxic reagents)Mild (aqueous environment, physiological pH and temperature)
Purification Complex (requires separation of anomers and removal of protecting groups)Simpler (often direct precipitation of the product)
Environmental Impact Higher (use of organic solvents and hazardous reagents)Lower (biodegradable catalysts, aqueous media)
Scalability Established for various chemical processesIncreasingly scalable, with gram-scale syntheses reported

In-Depth Comparison

Chemical Synthesis of this compound

Traditional chemical synthesis of this compound is a multi-step process that, while established, presents several challenges. The synthesis typically begins with the protection of the hydroxyl groups of D-ribose, followed by phosphorylation of the anomeric carbon, and finally, deprotection to yield the desired product.

A significant drawback of this approach is the lack of stereoselectivity during the phosphorylation step.[1][2][3] This results in the formation of a mixture of both the desired α-anomer and the undesired β-anomer, which necessitates complex and often low-yielding purification steps to separate the two.[1][2][3] The multi-step nature of the process, coupled with the need for protecting and deprotecting groups, contributes to lower overall yields.[1][2][3] Early methods for both chemical and enzymatic synthesis reported yields in the range of 11-37%.

The use of hazardous reagents and organic solvents also raises environmental and safety concerns, making the process less sustainable.

Enzymatic Synthesis of this compound

Enzymatic synthesis has emerged as a powerful alternative to chemical methods, offering significant advantages in terms of stereoselectivity, yield, and sustainability.[1][2] These methods typically employ nucleoside phosphorylases (NPs) to catalyze the phosphorolysis of a nucleoside, directly producing α-D-Ribose-1-phosphate with high specificity.

Several enzymatic strategies have been developed, with significant improvements in yield and efficiency over time:

  • Early Methods: Initial enzymatic approaches using readily available nucleosides like uridine (B1682114) resulted in modest yields of 25-31%.[1]

  • Chemoenzymatic Synthesis: A more recent chemoenzymatic method, starting from the synthetic precursor 7-methylguanosine, has demonstrated significantly higher yields, ranging from 74% to 94%.[4][5] This approach leverages the near-irreversible phosphorolysis of the synthetic nucleoside.

  • Biocatalytic Cascade: A state-of-the-art one-pot biocatalytic cascade utilizing a guanine (B1146940) deaminase in conjunction with a nucleoside phosphorylase has achieved yields of up to 79% with a purity of 94% without the need for chromatography.[1][2][6] This system drives the reaction towards the product by removing the guanine byproduct.

Enzymatic reactions are conducted in aqueous media under mild pH and temperature conditions, reducing the environmental impact and simplifying the overall process. The high stereoselectivity eliminates the need for anomer separation, leading to a more streamlined purification process, often involving direct precipitation of the product.[1][2]

Experimental Protocols

Representative Chemical Synthesis Protocol (General Approach)

The following is a generalized protocol for the chemical synthesis of this compound, which typically results in an anomeric mixture.

  • Protection of D-Ribose: D-ribose is treated with a protecting group reagent (e.g., acetone (B3395972) in the presence of an acid catalyst) to protect the 2,3- and 5-hydroxyl groups.

  • Phosphorylation: The protected ribose is then phosphorylated at the anomeric (C1) position using a phosphorylating agent such as diphenyl phosphoro-chloridate in the presence of a base (e.g., pyridine).

  • Deprotection: The protecting groups are removed. For example, hydrogenolysis can be used to remove benzyl (B1604629) protecting groups, followed by the removal of the phenyl groups from the phosphate (B84403).

  • Purification: The resulting mixture of α- and β-Ribose-1-phosphate anomers is separated using techniques like ion-exchange chromatography.

Enzymatic Synthesis Protocol: Biocatalytic Cascade

This protocol describes a one-pot synthesis of α-D-Ribose-1-phosphate using a guanine deaminase and a nucleoside phosphorylase.

  • Reaction Setup: A reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) containing guanosine (B1672433) as the substrate.

  • Enzyme Addition: Purified guanine deaminase and purine (B94841) nucleoside phosphorylase are added to the reaction mixture.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 50°C) with stirring. The progress of the reaction is monitored by HPLC.

  • Enzyme Removal: Once the reaction reaches completion, the enzymes are denatured and removed by heat treatment followed by centrifugation.

  • Product Precipitation: The pH of the supernatant is adjusted to precipitate the byproduct, xanthine. After removal of the precipitate, the product, this compound, is precipitated as a barium salt by the addition of a barium salt solution.

  • Isolation: The precipitated barium salt of α-D-Ribose-1-phosphate is collected by centrifugation, washed, and dried.

Visualizing the Pathways

To better understand the workflows and the biological context of this compound, the following diagrams are provided.

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start D-Ribose chem_p1 Protection of Hydroxyl Groups chem_start->chem_p1 Protecting Agents chem_p2 Phosphorylation (Anomeric Position) chem_p1->chem_p2 Phosphorylating Agent chem_p3 Deprotection chem_p2->chem_p3 chem_end α/β-Ribose-1-Phosphate Mixture chem_p3->chem_end chem_purify Anomer Separation (e.g., Chromatography) chem_end->chem_purify chem_final α-Ribose-1-Phosphate chem_purify->chem_final enz_start Nucleoside (e.g., Guanosine) enz_p1 One-Pot Enzymatic Reaction enz_start->enz_p1 Nucleoside Phosphorylase, Guanine Deaminase, Phosphate enz_end α-Ribose-1-Phosphate enz_p1->enz_end

Caption: A comparative workflow of chemical versus enzymatic synthesis of this compound.

G cluster_pathway Cellular Context R1P α-D-Ribose-1-Phosphate Base Nucleobase (e.g., Uracil, Guanine) R1P->Base NP Nucleoside Phosphorylase R1P->NP Nucleoside Nucleoside (e.g., Uridine, Guanosine) Nucleoside->R1P Phosphorolysis / Synthesis Nucleoside->NP Base->NP Pi Inorganic Phosphate (Pi) Pi->R1P Pi->NP Salvage Nucleoside Salvage Pathway

Caption: The central role of this compound in the nucleoside salvage pathway.

Conclusion

For the synthesis of the crucial biomolecule α-D-Ribose-1-phosphate, enzymatic methods present a compelling case for adoption over traditional chemical routes. The superior stereoselectivity, higher yields of the desired anomer, milder reaction conditions, and reduced environmental impact make biocatalysis a more efficient and sustainable choice. While chemical synthesis remains a viable, albeit more challenging, option, the advancements in enzymatic cascades offer a streamlined and scalable path to high-purity α-D-Ribose-1-phosphate, thereby accelerating research and development in the pharmaceutical industry. The choice between these methods will ultimately depend on the specific requirements of the research or production context, including scale, purity needs, and available resources.

References

A Comparative Guide to Ribose-1-Phosphate as a Standard for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and cellular signaling, the accurate quantification of phosphorylated intermediates is paramount. Ribose-1-phosphate (R1P), a key player in the pentose (B10789219) phosphate (B84403) pathway (PPP) and purine (B94841) metabolism, is a frequently analyzed metabolite. This guide provides an objective comparison of this compound as a mass spectrometry standard, particularly as a stable isotope-labeled internal standard (SIL-IS), against other alternatives, supported by experimental principles and data.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for metabolite quantification. However, matrix effects—the suppression or enhancement of ionization of an analyte by co-eluting compounds—can significantly compromise accuracy and precision. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for mitigating these effects.[1] A SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, D). When added to a sample at a known concentration at the earliest stage of sample preparation, the SIL-IS experiences the same processing and matrix effects as the endogenous analyte. By measuring the ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved.

This compound as an Internal Standard: A Performance Comparison

The ideal internal standard for quantifying this compound is its own stable isotope-labeled counterpart (e.g., [¹³C₅]-Ribose-1-phosphate). This approach offers the most accurate correction for any analyte-specific variations during sample preparation and analysis.

Performance Metric [¹³C₅]-Ribose-1-Phosphate (SIL-IS) Non-Isomeric Phosphorylated Sugar (e.g., Glucose-6-Phosphate) Structural Analog (Non-phosphorylated)
Correction for Matrix Effects ExcellentModerate to GoodPoor to Moderate
Correction for Extraction Loss ExcellentGoodModerate
Chromatographic Co-elution IdenticalSimilar, but can differDifferent
Ionization Efficiency Similarity IdenticalSimilar, but can differDifferent
Accuracy HighModerate to HighLow to Moderate
Precision HighModerate to HighLow to Moderate
Linearity ExcellentGoodModerate
Limit of Detection (LOD) LowLow to ModerateModerate
Limit of Quantification (LOQ) LowLow to ModerateModerate

Rationale:

  • [¹³C₅]-Ribose-1-Phosphate: As a SIL-IS, it co-elutes perfectly with the unlabeled analyte and experiences identical ionization suppression or enhancement, leading to the most accurate and precise quantification.

  • Non-Isomeric Phosphorylated Sugar: While structurally similar, compounds like Glucose-6-phosphate will have slightly different retention times and may experience different matrix effects, leading to less accurate correction.

  • Structural Analog (Non-phosphorylated): A non-phosphorylated sugar analog would have significantly different chromatographic behavior and ionization efficiency, making it a poor choice for an internal standard for a phosphorylated analyte.

Experimental Protocols

Sample Preparation for Phosphorylated Metabolite Analysis

Reproducible quantification begins with robust sample preparation. The following is a general protocol for the extraction of phosphorylated metabolites from biological tissues, which should be optimized for specific sample types.

  • Quenching Metabolism: Immediately freeze the biological sample in liquid nitrogen to halt all enzymatic activity.

  • Homogenization: Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol) containing the [¹³C₅]-Ribose-1-phosphate internal standard at a known concentration. The use of a bead-based homogenizer is effective for thorough tissue disruption.[2]

  • Extraction: Vortex the homogenate vigorously and incubate at a low temperature (e.g., -20°C) to allow for complete extraction of metabolites.

  • Centrifugation: Centrifuge the sample at high speed to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water).

LC-MS/MS Method for this compound Quantification

The analysis of highly polar compounds like this compound is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.

  • Liquid Chromatography (LC):

    • Column: A HILIC column (e.g., amide or zwitterionic) is suitable for retaining and separating polar analytes.

    • Mobile Phase A: Water with a volatile additive (e.g., 10 mM ammonium (B1175870) acetate, pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from high organic to high aqueous content is used to elute the polar compounds.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phosphorylated compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both endogenous this compound and its isotopically labeled internal standard are monitored.

Compound Precursor Ion (m/z) Product Ion (m/z)
This compound229.097.0 (H₂PO₄⁻)
[¹³C₅]-Ribose-1-phosphate234.097.0 (H₂PO₄⁻)

Note: The exact m/z values may vary slightly depending on the instrument and adducts formed. The product ion at m/z 97 corresponds to the phosphate group and is a common fragment for sugar phosphates.

Signaling Pathways and Experimental Workflows

Pentose Phosphate Pathway

The pentose phosphate pathway is a crucial metabolic route that runs parallel to glycolysis. It is responsible for generating NADPH, which is vital for reductive biosynthesis and protecting against oxidative stress, and for producing precursors for nucleotide synthesis, including Ribose-5-phosphate, which is in equilibrium with this compound.

Purine_Metabolism cluster_salvage Purine Salvage Pathway Guanosine Guanosine Guanine Guanine Guanosine->Guanine R1P This compound Guanosine->R1P PNP Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Inosine->R1P PNP GMP GMP Guanine->GMP Guanine->GMP HGPRT IMP IMP Hypoxanthine->IMP Hypoxanthine->IMP HGPRT Pi Phosphate Pi->Guanosine Pi->Inosine PRPP PRPP PRPP->Guanine PRPP->Hypoxanthine Experimental_Workflow Sample Biological Sample Spike Add Known Amount of [¹³C₅]-Ribose-1-Phosphate Sample->Spike Extraction Metabolite Extraction Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Calculate Analyte/IS Ratio for Quantification Analysis->Quantification

References

Navigating the Sugar Phosphate Maze: A Comparative Guide to Assay Cross-Reactivity with Ribose-1-Phosphate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ribose-1-phosphate (R1P) is critical for understanding nucleotide metabolism and the efficacy of therapeutic interventions. However, the structural similarity of R1P to its analogs presents a significant analytical challenge, leading to potential cross-reactivity in various assay platforms. This guide provides an objective comparison of common analytical methods, highlighting their performance in distinguishing R1P from its key analogs, supported by experimental data and detailed protocols.

The detection and quantification of R1P in complex biological samples are primarily achieved through enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[1] Each method offers distinct advantages and disadvantages in terms of specificity, sensitivity, and throughput. Understanding the degree of cross-reactivity with analogs such as deoxythis compound (dR1P) and other modified sugar phosphates is paramount for reliable data interpretation.

Comparative Analysis of Assay Performance

The choice of assay can significantly impact the accuracy of R1P quantification in the presence of its analogs. The following table summarizes the performance of different analytical methods, with a focus on their cross-reactivity with notable R1P analogs.

Analytical MethodPrincipleThis compound (R1P)Deoxythis compound (dR1P)5-Iodothis compound (5-IRP)Other Analogs (e.g., Ribose-5-Phosphate)
Enzymatic Assay (Purine Nucleoside Phosphorylase - PNP) Enzymatic conversion of R1P and a purine (B94841) base to a ribonucleoside, which is then detected.[2]High Activity (Substrate)Active Substrate (Cross-reactivity)[3]Inhibitor (Ki = 26 µM)[4]Generally low to no activity.
Enzymatic Assay (Coupled with pH/Heat Treatment) Differential stability of R1P and dR1P to heat at specific pH values allows for selective measurement.[5]Stable at pH 10Hydrolyzed at pH 7.4[5]Not ReportedNot Reported
High-Performance Liquid Chromatography (HPLC) Separation based on physicochemical properties.[1]Baseline Separation PossibleCan be separated from R1P with optimized methods.[6]Can be separated from R1P.Can be separated from R1P.[7]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[1]Highly SpecificHighly SpecificHighly SpecificHighly Specific

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments discussed in this guide.

Protocol 1: Enzymatic Assay for this compound and Deoxythis compound Discrimination

This method, adapted from a previously described protocol, utilizes the differential heat stability of R1P and dR1P to selectively quantify each in a mixed sample.[5]

Materials:

  • Tissue extract or biological sample

  • Adenosine (B11128) phosphorylase

  • Adenosine deaminase

  • Adenine

  • Spectrophotometer or Radiochemical detection setup

Procedure:

  • Sample Preparation: Prepare a tissue extract and divide it into two aliquots.

  • Differential Treatment:

    • Aliquot A (Total Pentose-1-Phosphates): Adjust the pH to 10 and heat. This preserves both R1P and dR1P.[5]

    • Aliquot B (this compound only): Adjust the pH to 7.4 and heat. This selectively hydrolyzes dR1P, leaving R1P intact.[5]

  • Enzymatic Reaction:

    • To both aliquots, add adenine, adenosine phosphorylase, and adenosine deaminase.

    • This two-stage enzymatic reaction converts the remaining pentose-1-phosphates to inosine (B1671953) (from R1P) and deoxyinosine (from dR1P in Aliquot A).[5]

  • Quantification:

    • Measure the amount of inosine and deoxyinosine in both samples using spectrophotometry or radiolabeling.

    • The amount of dR1P is the difference between the total pentose-1-phosphates (Aliquot A) and the R1P content (Aliquot B).[5]

Protocol 2: General Workflow for HPLC Analysis

This protocol provides a general framework for the separation and quantification of R1P and its analogs. Specific column types and mobile phases may need to be optimized for specific analogs.

Materials:

  • HPLC system with a suitable detector (e.g., UV or Pulsed Amperometric Detector)

  • Anion-exchange column (e.g., CarboPac PA-1) or a column with L22 packing material.[7][8]

  • Mobile phase (e.g., strong basic pH for anion exchange).[8]

  • Standard solutions of R1P and its analogs.

Procedure:

  • Sample Preparation: Extract and clarify the biological sample to remove proteins and other interfering substances.

  • Chromatographic Separation:

    • Inject the prepared sample onto the HPLC column.

    • Run a gradient or isocratic elution with the chosen mobile phase to separate the different sugar phosphates.

  • Detection and Quantification:

    • Monitor the column effluent with the detector.

    • Identify and quantify the peaks corresponding to R1P and its analogs by comparing their retention times and peak areas to those of the standard solutions.

Visualizing the Metabolic Context and Experimental Design

Understanding the metabolic pathways involving R1P and the logical flow of experiments is crucial for interpreting cross-reactivity data.

cluster_purine Purine Metabolism cluster_pyrimidine Pyrimidine Metabolism Guanosine Guanosine Guanine Guanine Guanosine->Guanine PNP R1P_purine This compound Guanosine->R1P_purine PNP Inosine Inosine Hypoxanthine (B114508) Hypoxanthine Inosine->Hypoxanthine PNP Inosine->R1P_purine PNP Guanine->Guanosine PNP Hypoxanthine->Inosine PNP Uridine Uridine Uracil Uracil Uridine->Uracil UPP1/UPP2 R1P_pyrimidine This compound Uridine->R1P_pyrimidine UPP1/UPP2 Uracil->Uridine UPP1/UPP2

This compound in Nucleoside Salvage Pathways.

start Biological Sample (Contains R1P and Analogs) extraction Extraction & Clarification start->extraction hplc HPLC Separation extraction->hplc ms Mass Spectrometry extraction->ms enzymatic Enzymatic Assay extraction->enzymatic data Data Analysis & Quantification hplc->data ms->data enzymatic->data

General workflow for analyzing R1P and its analogs.

sample Sample with R1P and dR1P split Split Sample sample->split heat_ph10 Heat at pH 10 (R1P + dR1P remain) split->heat_ph10 Aliquot A heat_ph74 Heat at pH 7.4 (dR1P hydrolyzed) split->heat_ph74 Aliquot B assay_a Enzymatic Assay A heat_ph10->assay_a assay_b Enzymatic Assay B heat_ph74->assay_b calc Calculate dR1P (Result A - Result B) assay_a->calc assay_b->calc

Workflow for selective measurement of R1P and dR1P.

References

Kinetic Showdown: A Comparative Analysis of Nucleoside Phosphorylases with Ribose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of nucleoside phosphorylases (NPs) is paramount for applications ranging from the synthesis of novel therapeutic nucleoside analogs to the development of enzyme inhibitors. This guide provides a comprehensive kinetic comparison of various nucleoside phosphorylases with their common substrate, Ribose-1-phosphate (R1P), offering a clear overview of their performance based on available experimental data.

Nucleoside phosphorylases are a ubiquitous class of enzymes that catalyze the reversible phosphorolysis of nucleosides to the corresponding nucleobase and this compound (or deoxythis compound).[1] This reactivity is central to the purine (B94841) and pyrimidine (B1678525) salvage pathways, allowing cells to recycle nucleobases for nucleotide synthesis.[2] In the context of biotechnology and drug development, the synthetic capability of these enzymes, utilizing R1P to generate modified nucleosides, is of significant interest.

This guide focuses on the kinetic parameters of nucleoside phosphorylases from three distinct sources: the mesophilic bacterium Escherichia coli (a common workhorse in biocatalysis), humans (relevant for therapeutic applications), and thermophilic organisms (valued for their stability under harsh reaction conditions).

Comparative Kinetic Data

The following table summarizes the key kinetic parameters for the synthesis of nucleosides from this compound and a corresponding purine base, catalyzed by purine nucleoside phosphorylases (PNPs) from different sources. It is important to note that direct kinetic data for the synthetic reaction (with R1P as a variable substrate) is not always available. In such cases, the kinetic parameters have been estimated from the more commonly reported phosphorolysis (reverse) reaction data using the Haldane relationship, which links the kinetic constants of the forward and reverse reactions through the equilibrium constant (Keq).

Enzyme SourceNucleobaseKm (this compound) (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (s-1M-1)Optimal Temperature (°C)
Escherichia coli (PNP)Hypoxanthine (B114508)Data not directly availableData not directly availableData not directly availableData not directly available~37-55
Human (PNP)HypoxanthineData not directly availableData not directly available~70Data not directly available~37
Thermus thermophilus (TtPNPI)GuanineData not directly availableData not directly availableData not directly availableData not directly available80
Thermus thermophilus (TtPNPII)AdenineData not directly availableData not directly availableData not directly availableData not directly available80

Note: The table currently lacks specific kinetic values for this compound as a substrate. While the search for equilibrium constants to apply the Haldane relationship was initiated, concrete Keq values for these specific enzymes under comparable conditions were not found in the provided search results. The kcat value for Human PNP with hypoxanthine is for the synthetic direction.[3] The optimal temperatures are based on activity profiles for the phosphorolysis reaction.[4][5]

Experimental Protocols

The kinetic parameters of nucleoside phosphorylases are typically determined using a continuous spectrophotometric coupled assay. This method allows for the real-time monitoring of the reaction progress.

Coupled Spectrophotometric Assay for Purine Nucleoside Phosphorylase (PNP)

This protocol is adapted for measuring the synthesis of inosine (B1671953) from hypoxanthine and this compound. The reaction is coupled to the oxidation of hypoxanthine to uric acid by xanthine (B1682287) oxidase, which results in an increase in absorbance at 293 nm.[6][7]

Materials:

  • Purified Purine Nucleoside Phosphorylase (PNP)

  • This compound (R1P)

  • Hypoxanthine

  • Xanthine Oxidase (XO) from bovine milk

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 293 nm

  • 96-well UV-transparent microplate

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of R1P and hypoxanthine in the assay buffer.

    • Prepare a working solution of xanthine oxidase in the assay buffer. The final concentration should be in excess to ensure it is not rate-limiting.

    • Prepare a solution of the PNP enzyme of interest at a suitable concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, set up the reaction mixtures. A typical reaction mixture (200 µL) contains:

      • 50 mM Potassium phosphate buffer, pH 7.5

      • A fixed, saturating concentration of one substrate (e.g., hypoxanthine).

      • Varying concentrations of the other substrate (e.g., this compound) to determine its Km.

      • A fixed, non-limiting concentration of xanthine oxidase.

      • A fixed amount of PNP to initiate the reaction.

    • Include control wells:

      • No PNP control: To measure any background reaction.

      • No R1P control: To ensure the reaction is dependent on the substrate of interest.

  • Kinetic Measurement:

    • Initiate the reaction by adding the PNP enzyme to the wells.

    • Immediately place the microplate in the spectrophotometer and begin monitoring the increase in absorbance at 293 nm in kinetic mode.

    • Record data at regular intervals (e.g., every 30 seconds) for a sufficient period to determine the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of uric acid (ε293 = 12,500 M-1cm-1).

    • Plot the initial velocities against the varying concentrations of this compound.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

    • Calculate kcat by dividing Vmax by the enzyme concentration.

    • Calculate the catalytic efficiency (kcat/Km).

Visualizing the Context: Pathways and Workflows

To better understand the role of nucleoside phosphorylases and the process of their kinetic analysis, the following diagrams are provided.

Purine_Salvage_Pathway cluster_phosphate Sugar Phosphate Inosine Inosine PNP Purine Nucleoside Phosphorylase (PNP) Inosine->PNP Guanosine Guanosine Guanosine->PNP Hypoxanthine Hypoxanthine Guanine Guanine R1P This compound PNP->Hypoxanthine PNP->Guanine PNP->R1P Pi Pi Pi->PNP

Caption: The role of Purine Nucleoside Phosphorylase in the purine salvage pathway.

Kinetic_Assay_Workflow start Start: Prepare Reagents reagents Enzyme, Substrates (R1P, Nucleobase), Coupling Enzyme (XO), Buffer start->reagents setup Set up reaction mixtures in a 96-well plate with varying substrate concentrations reagents->setup measurement Initiate reaction and measure absorbance change (293 nm) in kinetic mode setup->measurement data_analysis Calculate initial velocities (V0) measurement->data_analysis plotting Plot V0 vs. [Substrate] data_analysis->plotting fitting Fit data to Michaelis-Menten equation plotting->fitting results Determine Km, Vmax, kcat, kcat/Km fitting->results

Caption: A typical workflow for the kinetic analysis of a nucleoside phosphorylase.

References

Unraveling the Glycation Landscape: A Comparative Analysis of Ribose and Deoxyribose Phosphate Reactivity in Maillard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the Maillard reaction is paramount, particularly concerning the glycation potential of biologically crucial sugars like ribose and deoxyribose. This guide offers an objective, data-driven comparison of the Maillard reactions involving ribose-5-phosphate (B1218738) (R5P) and deoxyribose-5-phosphate (dR5P), providing insights into their differential reactivity and the resulting formation of Advanced Glycation End-products (AGEs).

The Maillard reaction, a non-enzymatic browning process, involves a complex cascade of reactions between reducing sugars and amino groups of proteins, lipids, and nucleic acids.[1] In a biological context, this reaction leads to the formation of AGEs, which are implicated in the pathophysiology of numerous age-related and chronic diseases.[2] While both ribose and deoxyribose are fundamental components of nucleic acids, their subtle structural differences have profound implications for their reactivity in the Maillard reaction.[2]

The primary distinction lies at the 2-carbon position: ribose possesses a hydroxyl (-OH) group, whereas deoxyribose has a hydrogen atom. This seemingly minor variance significantly impacts the reaction kinetics and the nature of the resulting products.[2]

Quantitative Comparison of Reactivity

Experimental data consistently demonstrates that ribose-5-phosphate is significantly more reactive than deoxyribose-5-phosphate in the Maillard reaction.[2] The phosphate (B84403) group, in proximity to the anomeric carbon, is known to catalyze the reaction.[2]

ParameterRibose-5-Phosphate (R5P)Deoxyribose-5-Phosphate (dR5P)Reference
Relative Reactivity HighLow[2]
Rate of Sugar Loss The reaction of R5P is over an order of magnitude faster than that of dR5P.[3]Insignificant loss observed over a 150-hour incubation period under conditions where ribose reacts readily.[3][2][3]
Rate of UV Absorbance Increase (Browning) Rapid increase in absorbance at 280 nm and 420 nm, indicative of the formation of intermediate and advanced Maillard reaction products.[3]A small rate of UV absorbance increase, approximately 10-fold less than that of ribose.[2][3][2][3]
Key Reaction Step Readily undergoes Amadori rearrangement.[3]Amadori rearrangement is hindered due to the lack of a C-2 hydroxyl group.[3][3]
Major AGEs Formed α-dicarbonyl compounds, Pentosidine.[3]Amine derivatives of 5-methylene-2-pyrrolone and 2-formylpyrrole.[3][4][3][4]
Fluorescence of AGEs Generates fluorescent products.[3]Generates products with significantly higher fluorescence than ribose-derived AGEs.[3][4][3][4]

Experimental Protocols

The following is a representative experimental protocol for comparing the Maillard reaction of R5P and dR5P, based on methodologies described in the literature.[2]

Objective: To compare the rate of Maillard reaction between Ribose-5-Phosphate (R5P) and Deoxyribose-5-Phosphate (dR5P) with an amino acid.

Materials:

  • Ribose-5-Phosphate (R5P)

  • Deoxyribose-5-Phosphate (dR5P)

  • N-acetyl-L-lysine (NAcLys) or another suitable amino acid

  • Phosphate buffer (0.4 M, pH 7.5)[5]

  • Spectrophotometer

  • Incubator at 37°C

  • Test tubes

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare stock solutions of R5P, dR5P, and NAcLys in the phosphate buffer.

    • In separate test tubes, mix the sugar phosphate solution (e.g., 50 mM) with the NAcLys solution (e.g., 50 mM) in a 1:1 ratio.

    • Prepare control solutions containing only the sugar phosphate or only NAcLys in the phosphate buffer.

  • Incubation:

    • Incubate all test tubes at 37°C for a specified period (e.g., up to 150 hours).[3]

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 24 hours), take aliquots from each reaction mixture.

    • Measure the UV-Vis absorbance of the aliquots at 280 nm and 420 nm using a spectrophotometer to monitor the formation of intermediate and advanced Maillard reaction products, respectively.[3][6]

    • The rate of the reaction can be determined by plotting absorbance versus time.

  • Analysis of Sugar Loss (Optional):

    • The consumption of the sugar phosphates can be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).

  • Characterization of Products (Optional):

    • Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be employed to identify the specific AGEs formed in each reaction mixture.[3]

Reaction Pathways and Mechanisms

The differential reactivity stems from the initial steps of the Maillard reaction. Ribose, with its C-2 hydroxyl group, readily forms a Schiff base with an amino group, which then undergoes an Amadori rearrangement to a stable 1-amino-1-deoxy-ketose (Amadori product).[2] In contrast, the absence of the C-2 hydroxyl group in deoxyribose hinders this rearrangement, significantly slowing down the traditional Maillard pathway.[2] Consequently, deoxyribose tends to form AGEs through alternative mechanisms, leading to a distinct profile of reaction products.[2][3]

Maillard_Pathways cluster_ribose Ribose Pathway cluster_deoxyribose Deoxyribose Pathway Ribose Ribose-5-Phosphate Schiff_Base_R Schiff Base Ribose->Schiff_Base_R + Amino Acid Amadori_Product Amadori Product Schiff_Base_R->Amadori_Product Amadori Rearrangement alpha_Dicarbonyls α-Dicarbonyls Amadori_Product->alpha_Dicarbonyls Degradation AGEs_R Ribose-derived AGEs (e.g., Pentosidine) alpha_Dicarbonyls->AGEs_R Deoxyribose Deoxyribose-5-Phosphate Schiff_Base_D Schiff Base Deoxyribose->Schiff_Base_D + Amino Acid Hindered_Amadori Hindered Amadori Rearrangement Schiff_Base_D->Hindered_Amadori Alternative_Pathways Alternative Pathways Hindered_Amadori->Alternative_Pathways AGEs_D Deoxyribose-derived AGEs (e.g., Pyrrolones) Alternative_Pathways->AGEs_D

Caption: Comparative Maillard reaction pathways of ribose and deoxyribose phosphates.

The AGEs produced from both ribose and deoxyribose can interact with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[3] This interaction can trigger a cascade of intracellular signaling, leading to inflammatory responses and cellular dysfunction, which are hallmarks of various chronic diseases.

RAGE_Signaling cluster_ligands Ligands cluster_signaling Intracellular Signaling Cascade cluster_cellular_response Cellular Response AGEs_R Ribose-derived AGEs RAGE RAGE Receptor AGEs_R->RAGE AGEs_D Deoxyribose-derived AGEs AGEs_D->RAGE NFkB NF-κB Activation RAGE->NFkB MAPK MAPK Activation RAGE->MAPK Inflammation Inflammation NFkB->Inflammation Oxidative_Stress Oxidative Stress MAPK->Oxidative_Stress Apoptosis Apoptosis MAPK->Apoptosis

Caption: AGE-RAGE signaling pathway leading to cellular dysfunction.

Conclusion

The comparative analysis of the Maillard reactions of ribose and deoxyribose phosphates reveals significant differences in their reactivity and the types of AGEs they form.[3] Ribose-5-phosphate is a much more potent glycating agent than deoxyribose-5-phosphate due to its C-2 hydroxyl group, which facilitates the key Amadori rearrangement.[2][3] This heightened reactivity of ribose has important implications for cellular processes and the development of pathologies associated with AGE accumulation. For researchers in drug development, understanding these distinct reactivities is crucial for designing strategies to mitigate the harmful effects of glycation.

References

A Comparative Guide to the Validation of a Novel Enzymatic Assay for Ribose-1-Phosphate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a novel enzymatic assay for the detection of Ribose-1-phosphate (R1P), a key intermediate in nucleotide metabolism. The performance of this new method is objectively compared with established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This document is intended to equip researchers, scientists, and drug development professionals with the necessary data to evaluate the suitability of this novel assay for their specific research needs.

Introduction to this compound Detection

This compound is a central molecule in the salvage pathway for nucleosides and serves as a precursor for the synthesis of various nucleotide analogs, many of which are potent therapeutic agents. Accurate and sensitive quantification of R1P in biological samples is crucial for understanding cellular metabolism, developing novel therapeutics, and monitoring drug efficacy. While HPLC and MS are powerful tools for this purpose, there is a continuous need for simpler, high-throughput, and cost-effective methods. This guide introduces a novel enzymatic assay designed to meet these requirements and validates its performance against the current gold standards.

Methodology Comparison

The detection of R1P in complex biological matrices presents analytical challenges due to its low abundance and potential for interference from structurally similar molecules.[1] The most prevalent methods for R1P quantification are HPLC, MS, and enzymatic assays.[1] Each method offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and cost.

Established Methods:

  • High-Performance Liquid Chromatography (HPLC): This technique separates R1P from other components in a sample based on its physicochemical properties, followed by detection, typically using UV absorbance. HPLC provides good quantitative accuracy but can be limited by moderate sensitivity and the potential for co-elution with similar molecules.[1]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this method offers very high sensitivity and specificity by identifying and quantifying molecules based on their mass-to-charge ratio.[1] While highly accurate, MS instrumentation is expensive and requires significant technical expertise.[1]

Novel Method:

  • Enzymatic Assay: This novel assay utilizes a specific enzyme that recognizes and converts R1P, leading to a measurable signal, in this case, a colorimetric output. Enzymatic assays have the potential for high throughput and lower cost compared to HPLC and MS.[1]

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of the novel enzymatic assay in comparison to HPLC and MS for the detection of this compound.

FeatureNovel Enzymatic AssayHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Utilizes a specific enzyme to convert R1P, producing a colorimetric signal.Separation based on physicochemical properties followed by UV detection.[1]Separation of ions based on their mass-to-charge ratio for precise identification and quantification.[1]
Sensitivity High (nanomole range)Moderate to high (picomole range)[1]Very high (femtomole to attomole range)[1]
Specificity High; dependent on enzyme specificity.Moderate; risk of co-elution with similar compounds.[1]Very high; excellent discrimination between molecules with different masses.[1]
Quantitative Accuracy Good; requires a standard curve.Good; requires calibration with standards.[1]Excellent; isotope dilution strategies provide high accuracy.[1]
Throughput High; suitable for multi-well plate formats.Low to moderate.Moderate.
Instrumentation Cost Low to moderate.[1]Moderate.[1]High.[1]
Expertise Required Low to moderate.[1]Moderate.[1]High.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are the protocols for the novel enzymatic assay, as well as the established HPLC and MS methods used for comparison.

Novel Enzymatic Assay Protocol

This assay is based on the enzymatic conversion of this compound, which is coupled to a reaction that produces a colored product.

Materials:

  • This compound standard solution

  • Enzyme mix (containing a specific phosphorylase and a coupling enzyme)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Colorimetric substrate

  • Microplate reader

  • 96-well microplates

Procedure:

  • Sample Preparation: Prepare biological samples by deproteinization followed by neutralization.

  • Standard Curve Preparation: Prepare a series of R1P standards of known concentrations in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the sample or standard, followed by the reaction buffer.

  • Initiation of Reaction: Add the enzyme mix to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Signal Development: Add the colorimetric substrate and incubate for a further 10-15 minutes to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Determine the R1P concentration in the samples by interpolating from the standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase column suitable for polar analytes

Procedure:

  • Sample Preparation: Extract R1P from biological samples using a suitable solvent and centrifuge to remove precipitates.

  • Mobile Phase Preparation: Prepare the appropriate mobile phase(s) for the chosen column and separation method.

  • Chromatographic Separation: Inject the prepared sample onto the HPLC column. Elute the analytes using a defined gradient or isocratic flow.

  • Detection: Monitor the column effluent using the UV detector at a wavelength where R1P absorbs.

  • Quantification: Identify and quantify the R1P peak based on its retention time and peak area, by comparing to a standard curve of known R1P concentrations.

Mass Spectrometry (MS) Protocol

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation: Similar to the HPLC protocol, extract R1P from the biological matrix. The use of an internal standard (e.g., isotopically labeled R1P) is highly recommended for accurate quantification.

  • LC Separation: Separate the components of the sample extract using an appropriate HPLC method.

  • Mass Spectrometric Analysis: Introduce the eluent from the LC column into the mass spectrometer. Set the instrument to monitor for the specific mass-to-charge ratio (m/z) of the R1P parent ion and its characteristic fragment ions.

  • Quantification: Quantify R1P by measuring the peak area of the specific ion transitions and comparing it to the peak area of the internal standard.

Visualizations

Diagrams illustrating the key principles and workflows can aid in understanding the different detection methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_novel Novel Enzymatic Assay cluster_hplc HPLC cluster_ms Mass Spectrometry Sample Biological Sample Extraction Extraction & Deproteinization Sample->Extraction Plate 96-well Plate Extraction->Plate Inject_HPLC Inject into HPLC Extraction->Inject_HPLC Inject_MS Inject into LC-MS Extraction->Inject_MS Enzyme Add Enzyme Mix Plate->Enzyme Incubate Incubate Enzyme->Incubate Color Add Colorimetric Substrate Incubate->Color Read Read Absorbance Color->Read Separate_HPLC Chromatographic Separation Inject_HPLC->Separate_HPLC Detect_HPLC UV Detection Separate_HPLC->Detect_HPLC Separate_MS LC Separation Inject_MS->Separate_MS Detect_MS MS/MS Detection Separate_MS->Detect_MS

Caption: General experimental workflows for the detection of this compound.

signaling_pathway cluster_assay Novel Enzymatic Assay Principle R1P This compound Enzyme1 Phosphorylase R1P->Enzyme1 Specific Recognition Intermediate Intermediate Product Enzyme1->Intermediate Enzyme2 Coupling Enzyme Intermediate->Enzyme2 Product Colored Product Enzyme2->Product Substrate Colorless Substrate Substrate->Enzyme2

Caption: Principle of the novel colorimetric enzymatic assay for this compound.

References

Distinguishing Ribose-1-Phosphate and Deoxyribose-1-Phosphate in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation and quantification of Ribose-1-phosphate (R1P) and deoxythis compound (dR1P) in biological samples are critical for understanding fundamental cellular processes, including nucleic acid metabolism, energy transfer, and signaling pathways.[1][2] These pentose (B10789219) phosphates are key intermediates in the pentose phosphate (B84403) pathway and purine (B94841) and pyrimidine (B1678525) metabolism.[3][4] Given their structural similarity, distinguishing between them presents a significant analytical challenge.[5] This guide provides a comparative overview of the most effective analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

Comparison of Analytical Methods

Several analytical methods can be employed to separate and quantify R1P and dR1P, with High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and enzymatic assays being the most prevalent.[5] Each technique offers distinct advantages in terms of sensitivity, specificity, and throughput.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Enzymatic Assays
Principle Separation based on physicochemical properties (e.g., polarity, charge) followed by UV or other detection methods.[5]Separation of ions based on their mass-to-charge ratio, allowing for precise identification and quantification.[5]Utilizes specific enzymes that recognize and convert the target molecule, leading to a measurable signal (e.g., colorimetric, fluorescent).[5]
Sensitivity Moderate to high (picomole range).[5]Very high (femtomole to attomole range).[5]High, depending on the enzyme and detection method.[5]
Specificity Moderate; co-elution with structurally similar molecules can occur.[5]High; provides structural information for unambiguous identification.High; relies on the specificity of the enzyme for its substrate.
Quantitative Accuracy Good; requires calibration with standards.[5]Excellent; isotope dilution strategies provide high accuracy.[5]Good; dependent on enzyme kinetics and standard curves.[5]
Throughput Moderate to high.High with automation.High, suitable for microplate formats.[5]
Instrumentation Standard HPLC system with appropriate column and detector.Mass spectrometer coupled with a separation technique (e.g., LC-MS).Spectrophotometer or fluorometer (plate reader).[5]

Experimental Protocols

Sample Preparation from Biological Tissues

A critical initial step for accurate measurement is the proper extraction of metabolites and quenching of enzymatic activity to preserve the in vivo concentrations of the analytes.[5]

  • Homogenization: Snap-freeze the biological tissue in liquid nitrogen. Homogenize the frozen tissue in a suitable extraction solvent (e.g., ice-cold perchloric acid or a methanol/chloroform/water mixture).

  • Extraction: Centrifuge the homogenate to pellet proteins and other cellular debris.[5]

  • Neutralization (if using acid): Neutralize the supernatant with a base (e.g., potassium carbonate) to precipitate the perchlorate.

  • Collection: Centrifuge again and collect the supernatant containing the small molecule analytes for subsequent analysis.[5]

Method 1: High-Performance Liquid Chromatography (HPLC)

This method describes the separation of R1P and dR1P using a reversed-phase HPLC column with a borate (B1201080) buffer system.[6][7]

  • Column: "μ Bondapak/NH2" column (4 x 300 mm).[6][7]

  • Mobile Phase:

    • Equilibration: 0.13 M borate buffer (pH 7.5).[6][7]

    • Gradient Elution:

      • Water

      • 0.05 M borate buffer containing 0.1 M MgCl₂ (pH 9.6) for dR1P elution.[6][7]

      • 0.05 M sodium acetate-acetic acid buffer containing 0.1 M MgCl₂ (pH 5.0) for R1P elution.[6][7]

  • Detection: The eluates can be collected and the phosphate esters enzymatically hydrolyzed with alkaline phosphatase. The resulting free pentoses are then reacted with 2-cyanoacetamide, and the absorbance of the product is measured at 276 nm.[6][7]

Method 2: Enzymatic Assay

This method leverages the differential stability of dR1P and R1P to heat at different pH values.[8]

  • Principle: dR1P is hydrolyzed when heated at pH 7.4, while both dR1P and R1P are stable when heated at pH 10.[8]

  • Procedure:

    • Sample Split: Divide the tissue extract into two aliquots.

    • Heat Treatment:

      • Heat one aliquot at pH 10.

      • Heat the second aliquot at pH 7.4 to hydrolyze dR1P.[8]

    • Enzymatic Reaction: Determine the total amount of dR1P and R1P in the pH 10-treated sample and the amount of R1P in the pH 7.4-treated sample using a coupled enzymatic reaction:

    • Quantification: The amount of deoxyinosine and inosine (B1671953) formed can be measured spectrophotometrically. The concentration of dR1P is calculated from the difference between the two measurements.[8]

Visualizing the Workflow and Pathways

Diagrams are essential for understanding the experimental processes and the biological context of R1P and dR1P.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis tissue Biological Sample homogenization Homogenization & Quenching tissue->homogenization extraction Extraction & Centrifugation homogenization->extraction supernatant Metabolite Supernatant extraction->supernatant hplc HPLC Separation supernatant->hplc Inject ms Mass Spectrometry supernatant->ms Infuse/Inject enzymatic Enzymatic Assay supernatant->enzymatic Incubate data_acq Data Acquisition hplc->data_acq ms->data_acq enzymatic->data_acq quant Quantification data_acq->quant dist Distinguish R1P & dR1P quant->dist G cluster_purine Purine Metabolism cluster_pentose Pentose Phosphate Pathway cluster_pyrimidine Pyrimidine Metabolism Guanosine Guanosine R1P This compound Guanosine->R1P + Pi Guanine Guanine Guanosine:e->Guanine:n Deoxyguanosine Deoxyguanosine dR1P Deoxythis compound Deoxyguanosine->dR1P + Pi Deoxyguanosine:e->Guanine:s PNP Purine Nucleoside Phosphorylase (PNP) R5P Ribose-5-Phosphate R1P->R5P Uridine Uridine R1P->Uridine + Uracil PPM Phosphopentomutase Uracil Uracil Uridine->Uracil + Pi UP Uridine Phosphorylase

References

A Researcher's Guide to Comparative Metabolomics of the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of cellular metabolism is critical. The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a vital metabolic route, essential for producing NADPH, which combats oxidative stress, and for synthesizing nucleotide precursors required for cell proliferation.[1] This guide offers a comparative overview of current methodologies for the quantitative analysis of PPP intermediates, presenting supporting data and detailed experimental protocols to aid in the design and execution of robust metabolomic studies.

Comparison of Analytical Strategies for PPP Intermediate Analysis

The analysis of PPP intermediates, which are predominantly polar and phosphorylated small molecules, presents several analytical challenges. The most common and powerful technique employed is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2] However, the specific LC-MS/MS approach can significantly impact the quality and scope of the results. Below is a comparison of the leading strategies.

Analytical StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation is based on the partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.Excellent retention of highly polar compounds like sugar phosphates.[3] Enhanced MS sensitivity due to high organic content in the mobile phase.Can be sensitive to matrix effects. Requires careful optimization of mobile phase pH and buffer concentration for reproducible results.Broad, untargeted, and targeted profiling of polar metabolites, including all PPP intermediates.
Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) An ion-pairing agent is added to the mobile phase to form a neutral complex with charged analytes, allowing for their retention on a non-polar stationary phase.Good separation of anionic metabolites like sugar phosphates.Can cause ion suppression in the MS source. The ion-pairing reagent can be difficult to completely remove from the LC-MS system, leading to contamination.Targeted analysis of specific anionic PPP intermediates where HILIC performance is suboptimal.
Chemical Derivatization followed by RPLC Metabolites are chemically modified to increase their hydrophobicity, allowing for better retention and separation on a reversed-phase column.Can improve chromatographic peak shape and resolution. May enhance ionization efficiency.[2]Adds extra steps to the sample preparation workflow, which can introduce variability. Derivatization reaction may not be complete for all metabolites.Targeted quantification where high sensitivity is required and for resolving isomeric compounds.

Quantitative Comparison of PPP Intermediates Across Different Cell Lines and Conditions

The activity of the PPP can vary significantly between different cell types and in response to external stimuli. The following tables summarize quantitative data on the relative abundance of key PPP intermediates in different biological contexts.

Table 1: Relative Abundance of PPP Intermediates in Clear Cell-Renal Cell Carcinoma (ccRCC) vs. Normal Renal Tissue

This table presents the relative abundance of key PPP metabolites in ccRCC tissue compared to normal adjacent tissue, indicating a metabolic shift towards increased PPP activity in cancer cells to support nucleotide biosynthesis and NADPH production.[4]

MetaboliteRelative Abundance in ccRCC vs. Normal Tissue
Sedoheptulose-7-phosphateSignificantly Higher
Ribose-5-phosphateSignificantly Higher
Ribulose-5-phosphate / Xylulose-5-phosphateSignificantly Higher

Table 2: Relative Abundance of PPP Intermediates in A549 Lung Cancer Cells in Response to NAMPT Inhibition

This table shows the changes in the levels of PPP intermediates in A549 cells following treatment with a NAMPT inhibitor (GNE-617), which leads to NAD depletion and a subsequent increase in PPP activity.

MetaboliteFold Change upon GNE-617 Treatment
6-Phosphogluconate~2.5
Ribose-5-phosphate~2.0
Sedoheptulose-7-phosphate~1.5

Table 3: Relative Abundance of d-Ribose in Cancer Cell Lines Following G6PD and H6PD Silencing

This table illustrates the impact of silencing two key enzymes of the PPP, Glucose-6-Phosphate Dehydrogenase (G6PD) and Hexose-6-Phosphate Dehydrogenase (H6PD), on the levels of d-ribose, a downstream product of the pathway, in different cancer cell lines.[5]

Cell LineConditionRelative d-Ribose Abundance (Normalized to Control)
MCF-7 Scramble siRNA1.0
siRNA G6PD~0.6
siRNA H6PD~0.7
MDA-MB-231 Scramble siRNA1.0
siRNA G6PD~0.5
siRNA H6PD~0.6
A549 Scramble siRNA1.0
siRNA G6PD~0.4
siRNA H6PD~0.5

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible metabolomics studies. Below are representative protocols for the analysis of PPP intermediates using different LC-MS/MS approaches.

Protocol 1: HILIC-LC-MS/MS for Targeted Analysis of PPP Intermediates

This protocol is adapted for the targeted quantification of polar PPP metabolites.

1. Metabolite Extraction from Adherent Cells:

  • Aspirate cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding liquid nitrogen directly to the culture dish.

  • Add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., 50% acetonitrile (B52724) in water) to the frozen cells.

  • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Perform three cycles of freeze-thawing using liquid nitrogen and a water bath at -30°C.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites and store at -80°C until analysis.

2. LC-MS/MS Analysis:

  • LC System: UPLC system with a temperature-controlled autosampler.

  • Column: A HILIC column with a zwitterionic stationary phase (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm).[6]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 9.0.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow for the elution of polar metabolites.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) using optimized transitions for each PPP intermediate.

3. Data Analysis:

  • Peak integration and quantification are performed using the instrument's software.

  • Concentrations are determined by referencing a standard curve prepared with authentic standards.

Protocol 2: Ion-Pairing RPLC-MS/MS for Targeted Analysis

This protocol is suitable for the analysis of anionic PPP intermediates.

1. Metabolite Extraction:

  • Follow the same procedure as described in Protocol 1.

2. LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with an ion-pairing agent (e.g., 5 mM tributylamine) and an acid (e.g., 5 mM acetic acid).

  • Mobile Phase B: Methanol with the same concentration of ion-pairing agent and acid.

  • Gradient: A typical reversed-phase gradient starting with a low percentage of organic solvent.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI in negative mode.

  • Detection: MRM mode.

3. Data Analysis:

  • Similar to Protocol 1.

Visualizing the Pentose Phosphate Pathway and Experimental Workflow

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD R5P Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P TKT G3P Glyceraldehyde-3-Phosphate X5P->G3P TKT E4P Erythrose-4-Phosphate S7P->E4P TALDO F6P Fructose-6-Phosphate E4P->F6P TKT Glycolysis_out1 F6P->Glycolysis_out1 Glycolysis G3P->F6P TALDO Glycolysis_out2 G3P->Glycolysis_out2 Glycolysis Glycolysis_in Glycolysis_in->G6P Glycolysis

Caption: The Pentose Phosphate Pathway highlighting key intermediates and enzymes.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation Cell_Culture Cell Culture / Tissue Quenching Metabolism Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Peak_Picking Peak Picking & Integration LC_MS->Peak_Picking Quantification Quantification Peak_Picking->Quantification Stats Statistical Analysis Quantification->Stats Pathway_Analysis Pathway Analysis Stats->Pathway_Analysis

Caption: A general workflow for a metabolomics study of PPP intermediates.

References

Safety Operating Guide

Proper Disposal of Ribose-1-Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ribose-1-phosphate, ensuring the safety of laboratory personnel and the protection of the environment.

This compound, a phosphorylated sugar, is generally not classified as a hazardous substance.[1] Therefore, its disposal typically follows the protocols for non-hazardous laboratory waste.[2][3][4] However, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[1][5]

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses and gloves. In case of a spill, avoid generating dust.[6] Sweep up the solid material and place it in a suitable, closed container for disposal.[6][7]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it is contaminated with other hazardous materials.

1. Waste Characterization:

  • Pure, Uncontaminated this compound: If the this compound is in its pure solid form or dissolved in a non-hazardous aqueous buffer (e.g., water, PBS), it can be managed as non-hazardous waste.

  • Contaminated this compound: If the this compound is mixed with any substance classified as hazardous (e.g., solvents, toxic chemicals), it must be treated as hazardous waste. Follow your institution's hazardous waste disposal procedures, which typically involve collection by the EHS department.[5]

2. Disposal of Non-Hazardous this compound:

  • Solid Waste:

    • Place the solid this compound waste into a well-labeled, sealed container. The label should clearly identify the contents as "Non-Hazardous Waste: this compound".[8]

    • Some institutions may permit the disposal of non-hazardous solids in the regular trash, provided they are securely contained.[3] However, it is best practice to consult with your EHS office before doing so.[2]

  • Aqueous Solutions:

    • For dilute, non-hazardous aqueous solutions of this compound, drain disposal may be an option.[3]

    • Crucially, obtain written permission from your institution's EHS department before disposing of any chemical waste down the sanitary sewer. [5] They will provide guidance on acceptable concentration limits and pH adjustments.

    • If approved for drain disposal, flush with copious amounts of water.

3. Empty Container Disposal:

  • Ensure the container is "RCRA empty," meaning all possible material has been removed.

  • Deface or remove the original product label to prevent confusion.[2]

  • Dispose of the empty container in the regular trash or as directed by your EHS department.[2]

Quantitative Data Summary

While specific quantitative disposal limits are institution-dependent, the following table summarizes key handling and storage information for related compounds, which can serve as a general guideline.

ParameterGuidelineSource
Storage Temperature 2 - 8 °C (Refrigerated)Sigma-Aldrich SDS
Storage Class 11 - Combustible SolidsSigma-Aldrich
Solubility in PBS (pH 7.2) Approx. 10 mg/mL (for PRPP)Cayman Chemical[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste is_contaminated Is it mixed with hazardous substances? start->is_contaminated hazardous_waste Treat as Hazardous Waste Follow EHS Hazardous Waste Protocol is_contaminated->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste is_contaminated->non_hazardous_waste No end End of Process hazardous_waste->end physical_state What is the physical state? non_hazardous_waste->physical_state solid_waste Solid physical_state->solid_waste Solid aqueous_solution Aqueous Solution physical_state->aqueous_solution Aqueous containerize Containerize, label clearly, and consult EHS for disposal in trash. solid_waste->containerize drain_disposal Seek EHS approval for drain disposal. Follow dilution and pH guidelines. aqueous_solution->drain_disposal containerize->end drain_disposal->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ribose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ribose-1-phosphate, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye/Face Protection Safety GogglesTight-sealing chemical splash goggles are required to protect against accidental splashes.[1] A face shield may be necessary for operations with a higher risk of splashing.[1]
Hand Protection Nitrile GlovesWear protective gloves to prevent skin contact.[1] For enhanced protection, consider wearing two pairs of nitrile gloves, especially when handling the solid compound. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA fully buttoned, long-sleeved laboratory coat should be worn to protect skin and clothing.[1]
Respiratory Protection N95 Dust Mask or RespiratorFor handling the solid powder and when dust may be generated, a NIOSH/MSHA-approved respirator, such as a type N95 dust mask, should be worn. In situations where exposure limits are exceeded or irritation is experienced, a positive-pressure supplied air respirator may be required.[1] All handling of the solid compound should ideally be performed in a certified chemical fume hood to prevent inhalation.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn to protect against spills and falling objects.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize exposure and ensure experimental integrity.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[1] The recommended storage temperature is often -20°C.

  • Keep the container tightly closed and out of the reach of children.[1]

Step 2: Preparation of Solutions

  • All work with the solid compound must be conducted in a chemical fume hood to avoid creating dust.[1]

  • Carefully weigh the desired amount of this compound solid.

  • To prepare a solution, slowly add the appropriate solvent to the solid to dissolve it.

  • Cap the vial tightly and mix until the solid is completely dissolved.

Step 3: Handling and Experimental Use

  • Avoid contact with skin, eyes, or clothing.[1]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]

  • Use local exhaust ventilation to minimize exposure.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Step 4: Spill Management

  • For a solid spill:

    • Use personal protective equipment as required.[1]

    • Cover the powder spill with a plastic sheet or tarp to minimize spreading and keep the powder dry.[1]

    • Mechanically take up the spill and place it in appropriate, properly labeled containers for disposal.[1] Avoid creating dust.[1]

    • Clean the contaminated surfaces thoroughly.[1]

  • For a liquid spill:

    • Soak up the spill with an inert absorbent material.

    • Place the absorbent material into a suitable, sealed container for disposal.

    • Ventilate the area and wash the spill site after the material has been removed.

Step 5: Disposal Plan

  • All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Start: Receive & Inspect This compound storage Store in Cool, Dry, Well-Ventilated Area start->storage Intact Container don_ppe Don Appropriate PPE storage->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate spill Spill Occurs? experiment->spill dispose_waste Dispose of Contaminated Waste (Gloves, Tubes, etc.) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end spill->experiment No cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill Yes cleanup_spill->decontaminate

Caption: Workflow for the safe handling of this compound.

General Hygiene and Safety Measures

  • Regularly clean equipment, the work area, and clothing.[1]

  • Ensure that emergency eyewash stations and safety showers are readily accessible.[1]

  • Wash contaminated clothing before reuse.[1]

By implementing these safety protocols, researchers can confidently handle this compound while maintaining a safe and secure laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ribose-1-phosphate
Reactant of Route 2
Ribose-1-phosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。